Product packaging for D-Valinol(Cat. No.:CAS No. 4276-09-9)

D-Valinol

Cat. No.: B105835
CAS No.: 4276-09-9
M. Wt: 103.16 g/mol
InChI Key: NWYYWIJOWOLJNR-YFKPBYRVSA-N
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Description

D-Valinol, also known as this compound, is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B105835 D-Valinol CAS No. 4276-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-methylbutan-1-ol
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InChI

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYYWIJOWOLJNR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426204
Record name D-Valinol
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Molecular Weight

103.16 g/mol
Source PubChem
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CAS No.

4276-09-9
Record name D-Valinol
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Record name D-Valinol
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Record name 1-Butanol, 2-amino-3-methyl-, (2R)
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Record name (R)-(-)-2-Amino-3-methyl-1-butanol
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Record name Valinol, D-
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Foundational & Exploratory

The Genesis of a Chiral Auxiliary: An In-depth Technical Guide to the Discovery and History of D-Valinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Valinol, the chiral amino alcohol derived from the non-proteinogenic amino acid D-valine, has emerged as a cornerstone in modern asymmetric synthesis. Its utility as a chiral auxiliary and building block has been pivotal in the stereoselective synthesis of a multitude of pharmaceutical agents and fine chemicals. This technical guide delves into the historical milestones of this compound's origins, from the early resolution of its parent amino acid to the development of efficient synthetic protocols. We will provide a comprehensive overview of the key chemical and biocatalytic methodologies for its preparation, complete with detailed experimental procedures and comparative quantitative data. Furthermore, this guide will illustrate the practical application of this compound in asymmetric synthesis and explore the biological implications of a significant downstream product, the potassium ionophore Valinomycin.

A Historical Perspective: The Path to Enantiomerically Pure this compound

The story of this compound is intrinsically linked to the broader history of amino acid chemistry and the challenge of resolving racemic mixtures. While this compound itself does not have a singular, dramatic "discovery" moment, its accessibility is a direct consequence of the pioneering work in separating stereoisomers.

A seminal moment in this field was the work of D.F. Holmes in 1934 , who reported on the resolution of DL-valine. This early work on separating the enantiomers of valine was a critical first step, as it provided the enantiomerically pure starting material, D-valine, necessary for the synthesis of this compound.

Following the successful resolution of D-valine, the logical next step was the reduction of its carboxylic acid moiety to the corresponding alcohol. The development of powerful reducing agents in the mid-20th century, most notably lithium aluminum hydride (LiAlH₄), provided the chemical tools necessary for this transformation. While a specific first synthesis of this compound is not prominently documented, the methods for reducing amino acids to their corresponding amino alcohols became well-established, and the synthesis of this compound would have followed these general procedures.

Synthesis of this compound: A Comparative Analysis of Methodologies

The preparation of enantiomerically pure this compound can be broadly categorized into two main approaches: chemical synthesis via the reduction of D-valine and biocatalytic synthesis.

Chemical Synthesis: The Reduction of D-Valine

The most common and historically significant method for synthesizing this compound is the reduction of D-valine.

2.1.1. Lithium Aluminum Hydride (LiAlH₄) Reduction

This classic method offers high yields and is applicable to a wide range of amino acids.

  • Experimental Protocol:

    • Apparatus: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is assembled.

    • Reaction Setup: The flask is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Addition of D-Valine: D-valine (1.0 equivalent) is added portion-wise to the stirred suspension at 0 °C. Caution is advised as the reaction is exothermic and produces hydrogen gas.

    • Reaction: The reaction mixture is then heated to reflux and maintained for 12-16 hours to ensure complete reduction.

    • Workup: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is removed by filtration.

    • Purification: The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a colorless oil or a low-melting solid.

2.1.2. Sodium Borohydride and Iodine (NaBH₄/I₂) Reduction

This method provides a milder and often more selective alternative to LiAlH₄.

  • Experimental Protocol:

    • Reaction Setup: To a stirred solution of D-valine (1.0 equivalent) in anhydrous THF at 0 °C, sodium borohydride (3.0 equivalents) is added.

    • Addition of Iodine: A solution of iodine (1.0 equivalent) in THF is added dropwise to the mixture.

    • Reaction: The reaction is allowed to warm to room temperature and stirred for 18-24 hours.

    • Workup: The reaction is quenched by the addition of methanol. The solvent is removed under reduced pressure, and the residue is treated with an aqueous solution of sodium hydroxide.

    • Purification: The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated. The crude product is purified by vacuum distillation or recrystallization.

Biocatalytic Synthesis: The Transaminase Approach

Modern advancements in biotechnology have led to the development of highly efficient and stereoselective enzymatic methods for the synthesis of chiral amines and amino alcohols.

  • Methodology: ω-Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. For the synthesis of this compound, a prochiral hydroxy ketone precursor is converted to the corresponding chiral amino alcohol with high enantiomeric excess.

  • Experimental Protocol (General):

    • Reaction Mixture: A buffered aqueous solution is prepared containing the hydroxy ketone precursor, a suitable amine donor (e.g., isopropylamine), pyridoxal 5'-phosphate (PLP) as a cofactor, and the selected ω-transaminase.

    • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-40 °C) and pH for a specified period (e.g., 24-48 hours).

    • Workup and Purification: After the reaction is complete, the enzyme is removed (e.g., by centrifugation or filtration). The product is then extracted from the aqueous phase using an organic solvent. The organic extracts are dried, concentrated, and the this compound is purified, often by chromatography.

Quantitative Data Summary
Synthesis MethodStarting MaterialKey ReagentsTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
LiAlH₄ ReductionD-ValineLiAlH₄, THF70-85%>99%High yield, well-establishedHighly reactive and hazardous reagent
NaBH₄/I₂ ReductionD-ValineNaBH₄, I₂, THF65-80%>99%Milder conditions, better selectivityLonger reaction times
Biocatalytic (ω-Transaminase)Prochiral hydroxy ketoneω-Transaminase, amine donor>90%>99%High stereoselectivity, green chemistryEnzyme cost and stability can be a factor

Applications of this compound in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary or a building block in the synthesis of enantiomerically pure molecules.

Synthesis of Chiral Oxazoline Ligands

A prominent use of this compound is in the preparation of chiral oxazoline ligands, which are widely employed in asymmetric catalysis.

G Diagram 1: Synthesis of a Chiral Oxazoline from this compound DValinol This compound Intermediate Amide Intermediate DValinol->Intermediate Condensation CarboxylicAcid Carboxylic Acid (or derivative) CarboxylicAcid->Intermediate Oxazoline Chiral Oxazoline Intermediate->Oxazoline Cyclization (e.g., with SOCl₂)

Diagram 1: Synthesis of a Chiral Oxazoline from this compound

This workflow illustrates the straightforward conversion of this compound into a valuable chiral ligand for asymmetric metal catalysis.

Biological Significance of a this compound-Derived Natural Product: Valinomycin

While this compound itself is not known to be directly involved in biological signaling pathways, its precursor, D-valine, is a key component of the naturally occurring cyclodepsipeptide antibiotic, Valinomycin . The mechanism of action of Valinomycin provides a compelling example of how a D-valine-derived molecule can exert a powerful biological effect.

Valinomycin functions as a highly selective potassium ionophore. It can encapsulate a potassium ion within its three-dimensional structure, shielding its charge and allowing it to be transported across lipid bilayers, such as cell membranes.

G Diagram 2: Mechanism of Action of Valinomycin cluster_membrane Cell Membrane ValinomycinK Valinomycin-K⁺ Complex K_in K⁺ (intracellular) ValinomycinK->K_in Transport across membrane K_out K⁺ (extracellular) Valinomycin Valinomycin K_out->Valinomycin Binding Disruption Disruption of Membrane Potential K_in->Disruption Valinomycin->ValinomycinK Complexation

Diagram 2: Mechanism of Action of Valinomycin

This transport of potassium ions down its concentration gradient disrupts the vital electrochemical potential across the cell membrane, leading to a cascade of events that can ultimately result in cell death. This makes Valinomycin a potent antimicrobial and cytotoxic agent.

Conclusion

From its origins in the early challenges of stereoisomer separation to its current status as an indispensable tool in asymmetric synthesis, this compound exemplifies the profound impact of chirality in the chemical and pharmaceutical sciences. The development of robust and efficient synthetic methods, both chemical and biocatalytic, has made this valuable chiral building block readily accessible. Its application in the synthesis of chiral ligands and as a precursor to biologically active molecules like Valinomycin underscores its continued importance in both academic research and industrial drug development. The ongoing exploration of new synthetic methodologies and applications will undoubtedly continue to expand the legacy of this compound in the years to come.

D-Valinol: A Technical Overview of its Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of D-Valinol, a significant chiral building block in pharmaceutical synthesis. The document details its molecular formula and weight, outlines the standard experimental protocols for their determination, and presents a typical synthetic workflow.

Core Physicochemical Properties of this compound

This compound, systematically named (2R)-2-amino-3-methylbutan-1-ol, is an amino alcohol derived from the natural amino acid D-valine.[1] Its chirality makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.[1][2] The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₁₃NO[3][4]
Molecular Weight 103.16 g/mol
Exact Mass 103.099714038 Da
CAS Registry Number 4276-09-9
Appearance White to light yellow solid or liquid
IUPAC Name (2R)-2-amino-3-methylbutan-1-ol

Experimental Protocols for Structural Characterization

The determination of the molecular formula and weight of a compound like this compound is fundamental to its characterization. This is typically achieved through a combination of elemental analysis and mass spectrometry, supported by spectroscopic methods for structural confirmation.

Determination of Molecular Formula: Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This information is crucial for calculating the empirical formula of the compound.

Methodology:

  • Combustion Analysis: A precisely weighed sample of this compound is subjected to high-temperature combustion in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂.

  • Detection and Quantification: The gaseous products are passed through a series of detectors. Typically, infrared spectroscopy is used to quantify CO₂ and H₂O, while thermal conductivity is used to measure N₂.

  • Calculation of Empirical Formula: The mass of each element is calculated from the masses of the combustion products. These masses are then converted to moles. The mole ratio of the elements is simplified to the smallest whole numbers to yield the empirical formula.

  • Determination of Molecular Formula: The molecular formula is determined by comparing the mass of the empirical formula with the molecular weight obtained from mass spectrometry. The molecular formula will be an integer multiple of the empirical formula.

Determination of Molecular Weight: Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, which helps in confirming the molecular formula.

Methodology:

  • Ionization: A dilute sample of this compound is introduced into the mass spectrometer where it is ionized. Common ionization techniques for small molecules like this compound include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion (M+), from which the molecular weight is determined. For amino alcohols, characteristic fragmentation patterns, such as α-cleavage (breaking the bond adjacent to the carbon bearing the hydroxyl group) and the loss of water, can also be observed, providing further structural confirmation.

Synthesis of this compound

This compound is commonly synthesized by the reduction of the carboxylic acid group of its parent amino acid, D-valine. A standard and effective method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). The general workflow for this synthesis is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up & Quenching cluster_purification Purification A Suspend LiAlH₄ in anhydrous THF under N₂ atmosphere B Cool suspension to 10°C (ice bath) A->B C Add D-Valine in portions B->C D Warm to room temperature C->D E Reflux for 16 hours D->E F Cool reaction to 10°C E->F G Add H₂O, then 15% NaOH (aq), then more H₂O sequentially F->G H Stir for 30 minutes G->H I Filter the white precipitate (inorganic salts) H->I J Combine organic filtrates I->J K Dry with anhydrous Na₂SO₄ J->K L Concentrate under reduced pressure K->L M Vacuum distill the residue L->M N Obtain pure this compound M->N

Caption: Workflow for the synthesis of this compound from D-Valine.

References

A Technical Guide to the Chirality and Absolute Configuration of D-Valinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Valinol, a chiral amino alcohol, is a critical building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry plays a pivotal role in determining the biological activity and efficacy of the final products. This technical guide provides an in-depth analysis of the chirality and absolute configuration of this compound. It details the assignment of its absolute configuration using the Cahn-Ingold-Prelog (CIP) rules, outlines experimental protocols for its enantioselective synthesis, and describes methods for the experimental determination of its absolute configuration. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this important chiral molecule.

Introduction

This compound, systematically named (2R)-2-amino-3-methyl-1-butanol, is the enantiomer of L-Valinol. The "D" designation historically refers to its relationship to D-glyceraldehyde. However, the unambiguous descriptor of its three-dimensional arrangement of atoms is the (R/S) nomenclature based on the Cahn-Ingold-Prelog (CIP) priority rules. The precise control and confirmation of its stereochemistry are paramount in its applications, particularly in the pharmaceutical industry where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Physicochemical and Chiroptical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. These properties are essential for its identification, characterization, and quality control.

PropertyValueReference(s)
Systematic Name (2R)-2-amino-3-methylbutan-1-ol[1]
Synonyms (R)-(-)-2-Amino-3-methyl-1-butanol, D-2-Amino-3-methyl-1-butanol[1]
CAS Number 4276-09-9[1]
Molecular Formula C5H13NO[1]
Molecular Weight 103.16 g/mol [1]
Melting Point 29-31 °C
Boiling Point 63–65 °C at 0.9 mmHg
Optical Rotation [α]D20 -14.6° (neat)

Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of the stereocenter in this compound is designated as (R). This is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules.

Step-by-Step Assignment of the Absolute Configuration of this compound
  • Identify the Chiral Center: The chiral center in this compound is the carbon atom bonded to the amino group (-NH2), the hydroxymethyl group (-CH2OH), the isopropyl group (-CH(CH3)2), and a hydrogen atom (-H).

  • Assign Priorities to the Substituents: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.

    • Priority 1: The Nitrogen atom of the amino group (-NH2) has the highest atomic number (Z=7).

    • Priority 2: The Carbon atom of the hydroxymethyl group (-CH2OH) is attached to an Oxygen atom (Z=8), giving it a higher priority than the isopropyl group's carbon, which is attached to other carbons.

    • Priority 3: The Carbon atom of the isopropyl group (-CH(CH3)2) is attached to two other carbon atoms.

    • Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).

  • Orient the Molecule: The molecule is oriented so that the lowest priority group (the hydrogen atom) is pointing away from the viewer (represented by a dashed bond).

  • Determine the Direction of Decreasing Priority: With the lowest priority group in the back, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed. For this compound, this direction is clockwise.

  • Assign the Configuration: A clockwise direction corresponds to an (R) configuration.

CIP_Rules_for_D_Valinol cluster_cip Cahn-Ingold-Prelog (CIP) Priority Assignment cluster_config Determination of Absolute Configuration node_cip Chiral Center (C2) substituents Substituents on C2 NH2 1. -NH2 (Nitrogen, Z=7) substituents->NH2 Priority 1 CH2OH 2. -CH2OH (Carbon attached to Oxygen) substituents->CH2OH Priority 2 CH_CH3_2 3. -CH(CH3)2 (Carbon attached to Carbons) substituents->CH_CH3_2 Priority 3 H 4. -H (Hydrogen, Z=1) substituents->H Priority 4 orientation Orient molecule with lowest priority group (H) away from the viewer. trace Trace path from priority 1 -> 2 -> 3. orientation->trace result Path is Clockwise => (R) Configuration trace->result

Figure 1: Cahn-Ingold-Prelog (CIP) priority rules for this compound.

Experimental Protocols

Enantioselective Synthesis of this compound

Enantiomerically pure this compound is commonly synthesized by the reduction of the corresponding amino acid, D-valine. The following protocol is adapted from a procedure for the synthesis of L-valinol and is applicable to the synthesis of this compound.

Reaction Scheme:

Synthesis_of_D_Valinol D_Valine D-Valine LAH LiAlH4, THF D_Valinol This compound LAH->D_Valinol

Figure 2: Synthesis of this compound from D-Valine.

Materials:

  • D-Valine

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl ether

  • 15% aqueous Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na2SO4)

  • Nitrogen gas

  • Ice bath

Procedure:

  • Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

  • LAH Suspension: A suspension of lithium aluminum hydride (1.5 molar equivalents relative to D-valine) in anhydrous THF is prepared in the reaction flask.

  • Addition of D-Valine: The mixture is cooled to 10°C in an ice bath. D-valine (1.0 molar equivalent) is added in portions over 30 minutes, controlling the rate of addition to manage the evolution of hydrogen gas.

  • Reflux: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours under a nitrogen atmosphere.

  • Quenching: The reaction mixture is cooled to 10°C in an ice bath and diluted with ethyl ether. The reaction is carefully quenched by the sequential and slow addition of water, followed by 15% aqueous sodium hydroxide, and finally more water. Caution: The quenching of LiAlH4 is highly exothermic and produces hydrogen gas. This step must be performed with extreme care in a well-ventilated fume hood.

  • Work-up: The resulting white precipitate is removed by filtration. The filter cake is washed with ethyl ether.

  • Extraction and Drying: The organic filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation to yield a clear liquid or a low-melting solid.

Experimental Determination of Absolute Configuration by Mosher's Method

Mosher's method is a reliable NMR spectroscopic technique for determining the absolute configuration of chiral secondary alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra.

Workflow:

Moshers_Method_Workflow start This compound (unknown configuration) react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_R (R)-MTPA ester of this compound react_R->ester_R ester_S (S)-MTPA ester of this compound react_S->ester_S nmr_R Acquire ¹H NMR of (R)-ester ester_R->nmr_R nmr_S Acquire ¹H NMR of (S)-ester ester_S->nmr_S compare Compare chemical shifts (Δδ = δS - δR) nmr_R->compare nmr_S->compare assign Assign absolute configuration based on the sign of Δδ compare->assign

Figure 3: Workflow for Mosher's Method.

Protocol:

  • Esterification:

    • Divide the this compound sample into two portions.

    • React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or triethylamine) to form the (R)-MTPA ester.

    • React the second portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) under the same conditions to form the (S)-MTPA ester.

    • Purify both diastereomeric esters by chromatography.

  • ¹H NMR Spectroscopy:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl3).

    • Carefully assign the proton signals for the substituents attached to the stereocenter.

  • Data Analysis:

    • Calculate the difference in chemical shifts (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δS - δR.

    • Based on the established model for Mosher's esters, protons on one side of the MTPA plane will have positive Δδ values, while protons on the other side will have negative Δδ values.

    • By analyzing the signs of the Δδ values for the protons of the isopropyl and hydroxymethyl groups, the absolute configuration of the original this compound can be deduced. For an (R)-alcohol, the protons on the right side of the Fischer projection will have a positive Δδ, and those on the left will have a negative Δδ.

Other Experimental Techniques for Absolute Configuration Determination

While Mosher's method is a powerful tool, other techniques can also be employed to determine the absolute configuration of this compound.

  • X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be compared to a known standard or to theoretical calculations to determine the absolute configuration.

Conclusion

The (R) absolute configuration of this compound is a fundamental aspect of its chemical identity, profoundly influencing its utility in asymmetric synthesis and drug development. The Cahn-Ingold-Prelog rules provide a systematic method for its assignment. Enantioselective synthesis, typically through the reduction of D-valine, allows for its preparation with high optical purity. The absolute configuration can be unequivocally determined through experimental techniques such as X-ray crystallography and circular dichroism, with Mosher's method offering a reliable NMR-based alternative. A thorough understanding and application of these principles and protocols are essential for any scientist working with this versatile chiral building block.

References

D-Valinol: A Technical Guide to its Stereochemistry and Significance in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Valinol, a chiral amino alcohol, has emerged as a important building block in the field of asymmetric synthesis. Its rigid stereochemical configuration makes it an invaluable tool for the stereocontrolled synthesis of complex molecules, particularly in the development of pharmaceuticals. This technical guide provides an in-depth exploration of the stereochemistry of this compound and its profound significance as a chiral auxiliary and synthetic precursor. We will delve into its synthesis, applications in key asymmetric reactions with supporting quantitative data, and detailed experimental protocols.

Stereochemistry of this compound

This compound, systematically named (2R)-2-amino-3-methylbutan-1-ol, is the enantiomer of the more commonly available L-Valinol, which is derived from the natural amino acid L-valine.[1] The stereochemical integrity of this compound is central to its function in asymmetric synthesis.

Absolute Configuration: The single stereocenter at the second carbon atom possesses an (R) configuration. This specific three-dimensional arrangement of the amino, isopropyl, and hydroxymethyl groups is the foundation of its ability to induce chirality in other molecules.

Physicochemical Properties:

  • Molecular Formula: C₅H₁₃NO[2]

  • Molecular Weight: 103.16 g/mol [2]

  • Appearance: White crystalline solid or colorless to pale yellow liquid[2]

  • Melting Point: 35-36 °C[2]

  • Boiling Point: 189-190 °C

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. Two primary routes are commonly employed: chemical reduction of D-valine and biocatalytic synthesis.

Chemical Synthesis from D-Valine

A widely used method involves the reduction of the carboxylic acid functionality of D-valine.

Experimental Protocol: Reduction of D-Valine with Lithium Aluminum Hydride (LiAlH₄)

  • Materials: D-Valine, Lithium Aluminum Hydride (LiAlH₄), dry Tetrahydrofuran (THF), Diethyl ether, Sodium Hydroxide (NaOH) solution, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • A suspension of LiAlH₄ in dry THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • D-Valine is added portion-wise to the cooled suspension. Caution: Hydrogen gas is evolved.

    • The reaction mixture is refluxed to ensure complete reduction.

    • After cooling, the reaction is carefully quenched by the sequential addition of water, aqueous NaOH solution, and then more water.

    • The resulting precipitate is filtered off, and the filter cake is washed with diethyl ether.

    • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

    • The crude this compound is purified by vacuum distillation to yield a colorless liquid or a low-melting solid.

Biocatalytic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of this compound. ω-Transaminases are particularly effective for this transformation.

Workflow for Biocatalytic Synthesis of this compound:

G ProchiralKetone Prochiral Hydroxy Ketone (1-hydroxy-3-methyl-2-butanone) wTA ω-Transaminase (R-selective) ProchiralKetone->wTA DValinol This compound (>99% ee) wTA->DValinol Reductive Amination Byproduct Ketone Byproduct (e.g., Acetone) wTA->Byproduct AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->wTA G Prochiral Prochiral Substrate Diastereomeric Diastereomeric Intermediate Prochiral->Diastereomeric Attachment of Auxiliary ChiralAux This compound Derivative (Chiral Auxiliary) ChiralAux->Diastereomeric Stereoselective Stereoselective Reaction Diastereomeric->Stereoselective Cleavage Cleavage Stereoselective->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recycle Recycled Auxiliary Cleavage->Recycle G DValinol This compound Oxazoline This compound-derived Oxazoline Ligand DValinol->Oxazoline Synthesis Catalyst Chiral Catalyst [Pd-Oxazoline] Oxazoline->Catalyst Metal Metal Precursor (e.g., [Pd(allyl)Cl]₂) Metal->Catalyst Product Enantioenriched Product Catalyst->Product Catalytic Cycle Substrate Prochiral Substrate (e.g., 1,3-diphenylallyl acetate) Substrate->Product Nucleophile Nucleophile (e.g., Dimethyl malonate) Nucleophile->Product

References

(R)-(-)-2-Amino-3-methyl-1-butanol properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (R)-(-)-2-Amino-3-methyl-1-butanol (D-Valinol)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, and applications of (R)-(-)-2-Amino-3-methyl-1-butanol, a chiral amino alcohol commonly known as this compound. This versatile compound serves as a critical building block in asymmetric synthesis and holds significant potential in pharmaceutical development.

Core Physicochemical Properties

(R)-(-)-2-Amino-3-methyl-1-butanol is the enantiomer of the more common L-Valinol and is derived from the amino acid D-valine. Its chirality makes it a valuable tool in stereoselective synthesis.

PropertyValueReferences
Molecular Formula C₅H₁₃NO[1][2][3]
Molecular Weight 103.16 g/mol [1][2]
Appearance White to light yellow low melting crystals or crystalline mass
Melting Point 31.5-36 °C
Boiling Point 189-190 °C (at 760 mmHg); 75-77 °C (at 8 mmHg)
Density ~0.93 g/mL
Optical Rotation ([α]20/D) -16° (c=10 in ethanol)
Solubility Very soluble in water. Soluble in ethanol and most organic solvents.
CAS Number 4276-09-9

Synthesis of (R)-(-)-2-Amino-3-methyl-1-butanol

The synthesis of enantiomerically pure (R)-(-)-2-Amino-3-methyl-1-butanol is crucial for its application in asymmetric synthesis. Two primary methods are highlighted here: chemical reduction of D-valine and biocatalytic transamination.

Chemical Reduction of D-Valine with Lithium Aluminum Hydride (LiAlH₄)

This is a common and effective method for the synthesis of this compound from D-valine. The following protocol is adapted from a procedure for the synthesis of L-Valinol.

Experimental Protocol:

  • Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of D-Valine: The reaction vessel is cooled in an ice bath, and D-valine (1.0 equivalent) is added portion-wise to control the vigorous evolution of hydrogen gas.

  • Reflux: After the addition is complete, the ice bath is removed, and the reaction mixture is brought to reflux and maintained for approximately 16 hours.

  • Quenching: The reaction is cooled again in an ice bath, and the excess LiAlH₄ is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • Workup: The resulting white precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield (R)-(-)-2-Amino-3-methyl-1-butanol.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend LiAlH4 in anhydrous THF under N2 atmosphere B Cool reaction vessel to 0°C (ice bath) A->B C Add D-valine portion-wise B->C D Reflux for 16 hours C->D E Cool to 0°C and quench with H2O and NaOH(aq) D->E F Filter to remove aluminum salts E->F G Extract with diethyl ether F->G H Dry organic phase and evaporate solvent G->H I Purify by vacuum distillation H->I J J I->J Final Product: (R)-(-)-2-Amino-3-methyl-1-butanol

Figure 1: Workflow for the synthesis of this compound via LiAlH₄ reduction.
Biocatalytic Synthesis using ω-Transaminases

A greener alternative to chemical reduction is the use of ω-transaminases for the asymmetric synthesis of this compound from a prochiral hydroxy ketone. This method offers high enantioselectivity and conversion rates under milder reaction conditions.

Experimental Protocol:

  • Enzyme and Substrate Preparation: An appropriate (R)-selective ω-transaminase is prepared, often in the form of a whole-cell biocatalyst or as a purified enzyme. The prochiral substrate, 1-hydroxy-3-methyl-2-butanone, and an amine donor (e.g., 2-propylamine) are dissolved in a suitable buffer (e.g., phosphate buffer) or an organic solvent like methyl tert-butyl ether (MTBE).

  • Biocatalytic Reaction: The enzyme preparation is added to the substrate solution. The reaction mixture is incubated at a controlled temperature with gentle agitation.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of the substrate and the enantiomeric excess of the product.

  • Workup and Purification: Once the reaction reaches completion, the enzyme is removed (e.g., by centrifugation for whole-cell catalysts). The product is then extracted from the aqueous phase using an organic solvent. The solvent is evaporated, and the resulting (R)-(-)-2-Amino-3-methyl-1-butanol can be further purified if necessary.

Applications in Drug Development and Asymmetric Synthesis

The primary application of (R)-(-)-2-Amino-3-methyl-1-butanol is as a chiral building block and a precursor to chiral auxiliaries and ligands for asymmetric catalysis.

Synthesis of Chiral Oxazolines

This compound is frequently used to synthesize chiral oxazoline ligands. These ligands are instrumental in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, cyclopropanations, and conjugate additions. The synthesis of these oxazolines typically involves the condensation of this compound with a nitrile or a carboxylic acid derivative. A microwave-assisted protocol has been developed for a more efficient synthesis.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_application Application DValinol (R)-(-)-2-Amino-3-methyl-1-butanol (this compound) Condensation Condensation Reaction DValinol->Condensation Nitrile Aryl or Alkyl Nitrile Nitrile->Condensation Oxazoline Chiral Oxazoline Condensation->Oxazoline Ligand Ligand for Asymmetric Catalysis Oxazoline->Ligand

Figure 2: Logical relationship of this compound in the synthesis of chiral oxazolines.
Role in Pharmaceutical Synthesis

As a chiral intermediate, this compound is valuable in the synthesis of complex, enantiomerically pure pharmaceutical compounds. Its incorporation into a drug molecule can significantly influence the drug's efficacy and safety by ensuring the correct stereochemistry for interaction with biological targets. While specific drug synthesis pathways involving this compound are often proprietary, its role as a chiral building block is well-established in the pharmaceutical industry.

Conclusion

(R)-(-)-2-Amino-3-methyl-1-butanol is a key chiral molecule with significant applications in asymmetric synthesis and by extension, in the development of new pharmaceuticals. The availability of robust synthetic methods, both chemical and biocatalytic, ensures its accessibility for research and industrial applications. The continued exploration of its use in creating novel chiral ligands and intermediates will undoubtedly contribute to advancements in stereoselective chemistry and drug discovery.

References

Spectroscopic Analysis of D-Valinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for D-Valinol, a chiral amino alcohol widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below. As this compound and its enantiomer, L-Valinol, exhibit identical NMR and IR spectra, data from L-Valinol is also considered representative.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.55dd1H-CH₂OH (diastereotopic proton a)
~3.25dd1H-CH₂OH (diastereotopic proton b)
~2.60m1H-CH(NH₂)
~1.70m1H-CH(CH₃)₂
~2.10br s3H-NH₂ and -OH (exchangeable protons)
0.95d3H-CH(CH₃)₂ (diastereotopic methyl a)
0.88d3H-CH(CH₃)₂ (diastereotopic methyl b)

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~65.5-CH₂OH
~58.0-CH(NH₂)
~31.0-CH(CH₃)₂
~19.5-CH(CH₃)₂ (a)
~18.0-CH(CH₃)₂ (b)
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
2960-2850StrongC-H stretching (aliphatic)
1590MediumN-H bending (scissoring)
1470MediumC-H bending
1050StrongC-O stretching (primary alcohol)
Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments for this compound (GC-MS, Electron Ionization) [1]

m/zRelative IntensityProposed Fragment
103Low[M]⁺ (Molecular Ion)
72High (Base Peak)[M - CH₂OH]⁺
60Medium[M - C₃H₇]⁺ (Loss of isopropyl group)
55Medium[C₄H₇]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of neat (liquid or molten) this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction (Gas Chromatography - GC):

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • Use a suitable capillary column (e.g., a nonpolar column like DB-5) and a temperature program to separate the analyte.

  • Ionization (Electron Ionization - EI):

    • The analyte is bombarded with a high-energy electron beam (typically 70 eV) as it elutes from the GC column.

    • This causes ionization and fragmentation of the this compound molecules.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection:

    • The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a this compound sample.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Sample Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer (ATR) Prep_IR->IR GCMS GC-MS System (EI) Prep_MS->GCMS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (MW, Fragmentation) GCMS->Data_MS

General workflow for the spectroscopic analysis of this compound.
Mass Spectrometry Fragmentation of this compound

The primary fragmentation pathway of this compound upon electron ionization is depicted below.

Fragmentation_Pathway MolIon This compound Molecular Ion [C₅H₁₃NO]⁺˙ m/z = 103 Fragment72 Base Peak Fragment [C₄H₁₀N]⁺ m/z = 72 MolIon->Fragment72 α-cleavage Neutral31 Loss of CH₂OH radical (31 amu) Fragment60 Fragment Ion [C₂H₆NO]⁺ m/z = 60 MolIon->Fragment60 α-cleavage Neutral43 Loss of C₃H₇ radical (43 amu)

Proposed fragmentation pathway for this compound in mass spectrometry.

References

A Comprehensive Technical Guide to the Solubility of D-Valinol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to D-Valinol

This compound, with the chemical formula C₅H₁₃NO, is a chiral compound derived from the amino acid D-valine. Its structure, featuring both an amino and a hydroxyl group, imparts a polar character, influencing its solubility in different media. It is recognized as a valuable building block in asymmetric synthesis, often utilized as a chiral auxiliary or in the preparation of chiral ligands for catalysis. The physical properties of this compound are summarized in Table 1.

Table 1: Physical Properties of this compound

PropertyValue
Chemical Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol [1]
Appearance White to light yellow low melting crystals or crystalline mass
Melting Point 31.5-33.0 °C
Boiling Point 189-190 °C
Solubility in Water Very soluble[2]

Experimental Protocols for Solubility Determination

The solubility of a solid compound like this compound in a liquid solvent is typically determined by creating a saturated solution at a specific temperature and then measuring the concentration of the dissolved solute. Several robust methods can be employed for this purpose.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining solubility.[3][4][5] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

Experimental Workflow:

  • Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. This can take several hours.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

  • Solvent Evaporation: A precisely measured volume or mass of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of this compound).

  • Mass Determination: The container with the dried this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

  • Calculation: The solubility is calculated and can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or grams of solute per 100 g of solvent.

Diagram 1: Experimental Workflow for Gravimetric Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow to reach equilibrium C->D E Separate solid from saturated solution (Filtration/Centrifugation) D->E F Measure precise volume/mass of clear solution E->F G Evaporate solvent F->G H Weigh dried this compound residue G->H I Calculate solubility H->I

Caption: A flowchart illustrating the key steps in determining the solubility of this compound using the gravimetric method.

Spectroscopic Method (UV-Vis)

For compounds that possess a chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining concentration. This compound itself does not have a strong chromophore in the standard UV-Vis range. However, it can be derivatized with a UV-active agent to enable this method. A more direct approach for amino alcohols might involve complexation or the use of specific reagents that react to form a colored product.

Experimental Protocol Outline:

  • Calibration Curve: A series of standard solutions of the this compound derivative with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation: A known volume of the clear, saturated solution is withdrawn and diluted with the solvent to a concentration that falls within the range of the calibration curve. The derivatization reaction is then performed under the same conditions as the standards.

  • Absorbance Measurement: The absorbance of the diluted and derivatized sample is measured at λmax.

  • Concentration Determination: The concentration of the this compound derivative in the diluted sample is determined from the calibration curve. The concentration of this compound in the original saturated solution is then calculated by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for determining the solubility of compounds with high accuracy and precision, especially when dealing with complex mixtures or low solubility.

Experimental Protocol Outline:

  • Method Development: An appropriate HPLC method is developed, which includes selecting a suitable column, mobile phase, and detector (e.g., UV, RI, or ELSD).

  • Calibration: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest and injected into the HPLC system. A calibration curve is generated by plotting the peak area against the concentration.

  • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation: A known volume of the clear, saturated solution is withdrawn and diluted with the mobile phase to a concentration that is within the linear range of the calibration curve. The sample is then filtered through a syringe filter (e.g., 0.22 µm) before injection.

  • Analysis: The prepared sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

  • Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Factors Influencing the Solubility of this compound

The solubility of this compound in organic solvents is influenced by several factors:

  • Polarity of the Solvent: As a polar molecule, this compound is expected to be more soluble in polar solvents (e.g., alcohols like methanol and ethanol) and less soluble in nonpolar solvents (e.g., hydrocarbons like hexane).

  • Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, it is crucial to control and report the temperature at which solubility measurements are made.

  • Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Data Presentation

When reporting the solubility of this compound, it is essential to present the data in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various temperatures.

Table 2: Template for Reporting this compound Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Method Used
Methanol25[Experimental Value]Gravimetric
Ethanol25[Experimental Value]HPLC
Isopropanol25[Experimental Value]Gravimetric
Acetone25[Experimental Value]HPLC
Ethyl Acetate25[Experimental Value]Gravimetric
Dichloromethane25[Experimental Value]HPLC
Toluene25[Experimental Value]Gravimetric
Tetrahydrofuran25[Experimental Value]HPLC

Conclusion

While specific quantitative solubility data for this compound in a wide array of common organic solvents is not extensively documented, established analytical methods provide a clear pathway for its determination. The choice of method—gravimetric, spectroscopic, or chromatographic—will depend on the available equipment, the required accuracy, and the specific properties of the solvent system. By following the detailed protocols outlined in this guide, researchers and drug development professionals can accurately determine the solubility of this compound, enabling its efficient and effective application in their work.

References

D-Valinol: A Comprehensive Technical Guide to Safety, Handling, and Toxicological Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Valinol, a chiral amino alcohol derived from the amino acid D-valine, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and chiral auxiliaries.[1][2] Its utility in creating enantiomerically pure compounds makes it a valuable reagent in drug discovery and development.[1][2] This guide provides an in-depth overview of the safety, handling, and toxicological properties of this compound, compiled from safety data sheets and established testing guidelines, to ensure its safe and effective use in the laboratory.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for designing safe experimental and storage conditions.

PropertyValueReference(s)
Molecular Formula C5H13NO[3]
Molecular Weight 103.16 g/mol
CAS Number 4276-09-9
Appearance Off-white to white crystals or colorless to pale yellow transparent liquid.
Melting Point 30 - 36 °C / 86 - 96.8 °F
Boiling Point 189 - 190 °C / 372.2 - 374 °F
Purity ≥ 98%
Synonyms (R)-2-Amino-3-methyl-1-butanol, D-Val-ol

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in Table 2.

Hazard ClassificationCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.
Serious Eye Damage/Eye IrritationCategory 2WarningCauses serious eye irritation.
Specific target organ toxicity (single exposure)Category 3WarningMay cause respiratory irritation.
Flammable liquidsCombustible liquidWarningCombustible liquid.

Emergency Overview: this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation. It is also noted to be air sensitive.

Toxicological Information

Acute Toxicity

An acute toxicity estimate for oral exposure has been reported as 2,500 mg/kg. The likely experimental protocol for determining this would be the OECD Guideline 423 (Acute Toxic Class Method).

Experimental Protocol: OECD Guideline 423 - Acute Oral Toxicity (Acute Toxic Class Method)

This method involves a stepwise procedure with the use of a limited number of animals.

  • Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a further 3 animals with the same dose, or dosing of a further 3 animals at the next higher or lower dose level.

  • Animal Species: Typically, rats are used.

  • Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Dose Levels: The method uses defined doses of 5, 50, 300, and 2000 mg/kg body weight.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the observation period.

Skin Irritation

This compound is classified as causing skin irritation. The standard method for this determination is the OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

Experimental Protocol: OECD Guideline 404 - Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: The test substance is applied to a small area of the skin of an experimental animal under a gauze patch.

  • Animal Species: The albino rabbit is the preferred species.

  • Procedure: A single dose of 0.5 g of the solid substance is applied to the skin and covered with a patch for 4 hours. After the exposure period, the patch and residual test substance are removed.

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.

Eye Irritation

This compound is classified as causing serious eye irritation. The standard method for this determination is the OECD Guideline 405 (Acute Eye Irritation/Corrosion).

Experimental Protocol: OECD Guideline 405 - Acute Eye Irritation/Corrosion

This test assesses the potential of a substance to produce irritation or damage to the eye.

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, with the untreated eye serving as a control.

  • Animal Species: Healthy, adult albino rabbits are typically used.

  • Procedure: A single dose of the test substance (typically 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the lower conjunctival sac. The eyelids are then gently held together for about one second.

  • Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to evaluate the reversibility of any observed effects.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A lab coat, gloves, and safety glasses are recommended.

  • Ventilation: Use only outdoors or in a well-ventilated area. Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.

  • Hygiene: Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.

  • General Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Avoid dust formation. Keep away from open flames, hot surfaces, and sources of ignition.

Storage Conditions:

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Temperature: Keep refrigerated. Store at 0-8 °C. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

  • Special Conditions: Store under an inert atmosphere as the material is air sensitive.

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation and Dispense Dispense Chemical Ventilation->Dispense Avoid_Inhalation Avoid Inhalation of Dust/Vapors Dispense->Avoid_Inhalation Avoid_Contact Avoid Skin and Eye Contact Dispense->Avoid_Contact Evacuate Evacuate Area (if necessary) Dispense->Evacuate In case of spill Waste_Collection Collect Waste in Labeled Container Avoid_Inhalation->Waste_Collection After use Avoid_Contact->Waste_Collection After use Contain Contain Spill Evacuate->Contain Cleanup Clean Up with Appropriate Materials Contain->Cleanup Cleanup->Waste_Collection Dispose Dispose According to Regulations Waste_Collection->Dispose G This compound First Aid Measures cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Eyes Eye Contact Rinse_Eyes Rinse with water for 15+ min Remove contact lenses Eyes->Rinse_Eyes Skin Skin Contact Wash_Skin Wash with soap and water for 15+ min Remove contaminated clothing Skin->Wash_Skin Inhalation Inhalation Fresh_Air Move to fresh air Provide artificial respiration if needed Inhalation->Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth with water Drink plenty of water Ingestion->Rinse_Mouth Get_Help_Eyes Get Medical Attention Rinse_Eyes->Get_Help_Eyes Get_Help_Skin Get Medical Advice if Irritation Persists Wash_Skin->Get_Help_Skin Get_Help_Inhalation Call Poison Center or Doctor Fresh_Air->Get_Help_Inhalation Get_Help_Ingestion Get Medical Attention if Symptoms Occur Rinse_Mouth->Get_Help_Ingestion

References

A Technical Guide to the Commercial Sourcing and Purity of D-Valinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: D-Valinol, a chiral amino alcohol, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and as a ligand in asymmetric catalysis. Its stereochemical integrity and overall purity are paramount to ensuring the efficacy and safety of the final products. This technical guide provides an in-depth overview of the commercial sources of this compound, typical purity levels, potential impurities, and the analytical methodologies required for its comprehensive quality assessment.

Commercial Sources and Purity of this compound

This compound is readily available from a multitude of chemical suppliers, catering to various scales of research and development, from laboratory research to bulk manufacturing. The purity of commercially available this compound is generally high, with most suppliers offering grades of ≥98%. For more demanding applications, such as in the synthesis of active pharmaceutical ingredients (APIs), higher purity grades are also available. Below is a summary of prominent commercial suppliers and their stated purity levels.

SupplierStated PurityAnalytical Method(s) Cited
Sigma-Aldrich≥98%Non-aqueous acid-base Titration, Silylated GC
MedchemExpress99.67%Not specified
Chem-Impex≥99%GC
TCI Chemicals>98.0%GC
Thermo Scientific98%Not specified
BiosynthNot specifiedNot specified
Advent Chembio98%Not specified
Simson PharmaHigh QualityCertificate of Analysis provided
NordmannHigh QualityNot specified

It is crucial for researchers and drug development professionals to request and scrutinize the Certificate of Analysis (CoA) for each batch of this compound to ascertain the specific purity and impurity profile.

Potential Impurities in Commercial this compound

The impurity profile of commercially sourced this compound can be influenced by the synthetic route employed and the subsequent purification processes. A common method for synthesizing this compound involves the reduction of the carboxylic acid group of D-valine.[1] This process can introduce several types of impurities:

  • Chiral Impurities: The most critical impurity is the L-enantiomer, L-Valinol. The presence of the undesired enantiomer can have significant consequences in stereospecific syntheses and the pharmacological activity of the final compound.

  • Process-Related Impurities:

    • Residual Starting Material: Unreacted D-Valine may be present in the final product.

    • By-products: Side reactions during the reduction process can lead to the formation of various by-products.

    • Reagent Residues: Traces of reducing agents or other reagents used in the synthesis may remain.

  • Residual Solvents: Solvents utilized during the synthesis and purification steps (e.g., ethanol, methanol, ethyl acetate) can be present in the final product.

  • Water Content: this compound is hygroscopic and can absorb moisture from the atmosphere.

Experimental Protocols for Purity Assessment

A comprehensive evaluation of this compound purity necessitates the use of multiple analytical techniques to address both chemical and chiral purity.

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric purity is of utmost importance. A common approach involves pre-column derivatization to introduce a chromophore, followed by separation on a chiral stationary phase. The following protocol is adapted from methods developed for the chiral separation of valine and is applicable to valinol.[2]

Methodology:

  • Derivatization Reagent Preparation: Prepare a fresh solution of o-Phthalaldehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., dilute acid).

    • Prepare a standard solution of L-Valinol for peak identification and system suitability.

    • Mix a small aliquot of the sample solution with the OPA/thiol reagent and allow the reaction to proceed to completion to form the fluorescent isoindole derivatives.

  • HPLC Conditions:

    • Column: A chiral stationary phase column, such as a Chiralcel OD-H or a similar column designed for enantiomeric separations of amino compounds.

    • Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for baseline separation of the D- and L-Valinol derivatives.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: Fluorescence detection is preferred for high sensitivity of the OPA derivatives.

    • Column Temperature: Controlled at a constant temperature (e.g., 25 °C) to ensure reproducible chromatography.

  • Data Analysis: The enantiomeric purity is determined by calculating the peak area percentage of the L-Valinol derivative relative to the total peak area of both enantiomers.

Achiral Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of this compound, derivatization is necessary to improve its volatility and chromatographic performance.

Methodology:

  • Derivatization:

    • Dry a known amount of the this compound sample under a stream of inert gas (e.g., nitrogen).

    • Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).

    • Heat the mixture to ensure complete derivatization of the amine and hydroxyl groups.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 250-280 °C.

    • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify unknown impurities by their mass spectra, and in selected ion monitoring (SIM) mode for quantification of known impurities.

  • Data Analysis: The purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST) and quantified using appropriate standards.

Visualization of Key Processes

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the commercial synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control D_Valine D-Valine (Starting Material) Reduction Reduction (e.g., with LiAlH4 or NaBH4/I2) D_Valine->Reduction Crude_D_Valinol Crude this compound Reduction->Crude_D_Valinol Distillation Short Path Distillation Crude_D_Valinol->Distillation Crystallization Crystallization Distillation->Crystallization Drying Drying Crystallization->Drying Final_Product Pure this compound Drying->Final_Product QC_Testing QC Testing (HPLC, GC-MS, etc.) Final_Product->QC_Testing

Caption: Commercial Synthesis and Purification Workflow for this compound.

Logical Workflow for Supplier Selection

The selection of a suitable commercial source for this compound requires a systematic approach to ensure the material meets the specific needs of the research or development project.

G Start Define Research/ Development Needs Identify_Suppliers Identify Potential Commercial Suppliers Start->Identify_Suppliers Request_Info Request CoA, Specifications, and Pricing Identify_Suppliers->Request_Info Evaluate_Purity Evaluate Purity Data (Chemical and Chiral) Request_Info->Evaluate_Purity Assess_Impurities Assess Impurity Profile Evaluate_Purity->Assess_Impurities Consider_Scale Consider Scale-up Capability and Lead Times Assess_Impurities->Consider_Scale Select_Supplier Select Optimal Supplier Consider_Scale->Select_Supplier In_house_QC Perform In-house QC on Incoming Material Select_Supplier->In_house_QC

Caption: Logical Workflow for Selecting a Commercial this compound Supplier.

For researchers and professionals in drug development, a thorough understanding of the commercial landscape and purity considerations for this compound is essential. While high-purity this compound is commercially accessible, careful supplier selection, diligent review of analytical documentation, and robust in-house quality control are critical practices. The implementation of appropriate analytical methodologies, such as chiral HPLC and GC-MS, will ensure the quality and consistency of this vital chiral building block, ultimately contributing to the success of research and the development of safe and effective pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: D-Valinol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Valinol as a chiral auxiliary in asymmetric synthesis. This compound, a readily available chiral amino alcohol, serves as a versatile and effective chiral auxiliary, primarily through its conversion to a chiral oxazolidinone. This auxiliary is instrumental in controlling the stereochemical outcome of various carbon-carbon bond-forming reactions, including enolate alkylation and aldol reactions, which are fundamental transformations in the synthesis of complex chiral molecules and active pharmaceutical ingredients.[1][2]

Overview of this compound as a Chiral Auxiliary

This compound is a chiral building block derived from the naturally occurring amino acid D-valine.[3] Its primary application as a chiral auxiliary involves its incorporation into a substrate molecule to direct the stereoselective formation of new chiral centers. The most common strategy is the formation of an (R)-4-isopropyl-2-oxazolidinone ring system. The bulky isopropyl group effectively shields one face of the reactive intermediate, forcing the approach of electrophiles or other reagents from the less sterically hindered face, thus leading to high diastereoselectivity.[2][4] Following the desired transformation, the auxiliary can be cleanly removed and potentially recycled.

Logical Workflow for Employing this compound Chiral Auxiliary

G cluster_0 Auxiliary Synthesis cluster_1 Substrate Acylation cluster_2 Asymmetric Reaction cluster_3 Auxiliary Cleavage This compound This compound Oxazolidinone Formation Oxazolidinone Formation This compound->Oxazolidinone Formation (R)-4-isopropyl-2-oxazolidinone (R)-4-isopropyl-2-oxazolidinone Oxazolidinone Formation->(R)-4-isopropyl-2-oxazolidinone Acylation Acylation (R)-4-isopropyl-2-oxazolidinone->Acylation Acyl Halide/Anhydride Acyl Halide/Anhydride Acyl Halide/Anhydride->Acylation N-Acyl Oxazolidinone N-Acyl Oxazolidinone Acylation->N-Acyl Oxazolidinone Alkylation/Aldol Reaction Alkylation/Aldol Reaction N-Acyl Oxazolidinone->Alkylation/Aldol Reaction Electrophile/Aldehyde Electrophile/Aldehyde Electrophile/Aldehyde->Alkylation/Aldol Reaction Diastereomerically Enriched Product Diastereomerically Enriched Product Alkylation/Aldol Reaction->Diastereomerically Enriched Product Hydrolysis/Reduction Hydrolysis/Reduction Diastereomerically Enriched Product->Hydrolysis/Reduction Enantiomerically Pure Product Enantiomerically Pure Product Hydrolysis/Reduction->Enantiomerically Pure Product Recovered Auxiliary Recovered Auxiliary Hydrolysis/Reduction->Recovered Auxiliary

Caption: General workflow for using this compound-derived chiral auxiliary.

Key Applications and Quantitative Data

The this compound-derived oxazolidinone auxiliary is highly effective in directing stereoselective alkylation and aldol reactions. The outcomes of these reactions are summarized below.

Asymmetric Alkylation

The N-acyl oxazolidinone derived from this compound can be deprotonated to form a rigid Z-enolate, which then undergoes highly diastereoselective alkylation. The bulky isopropyl group on the auxiliary directs the incoming electrophile to the opposite face of the enolate.

EntryElectrophile (R-X)Product (R')Diastereomeric Ratio (d.r.)Yield (%)
1Allyl iodideAllyl98:261-77
2Benzyl bromideBenzyl>99:1~90
3Methyl iodideMethyl>99:1~95
4Ethyl iodideEthyl>99:1~93

Data compiled from representative literature procedures.

Asymmetric Aldol Reaction

The boron enolate of the N-acyl oxazolidinone undergoes a highly diastereoselective aldol reaction with various aldehydes. This reaction is particularly powerful as it constructs a new carbon-carbon bond and two contiguous stereocenters simultaneously with high control. The reaction typically proceeds through a Zimmerman-Traxler transition state to yield the syn-aldol adduct.

EntryAldehyde (R-CHO)ProductDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehydeβ-hydroxy-α-methyl-β-phenyl propionate derivative>500:188
2Isobutyraldehydeβ-hydroxy-α,β-dimethyl butyrate derivative>100:185
3Propionaldehydeβ-hydroxy-α-methyl-β-ethyl pentanoate derivative>100:180

Data compiled from representative literature procedures.

Experimental Protocols

Synthesis of (R)-4-isopropyl-2-oxazolidinone from this compound

This protocol details the preparation of the chiral auxiliary from this compound.

Reaction Scheme:

This compound + Diethyl Carbonate --(K₂CO₃, heat)--> (R)-4-isopropyl-2-oxazolidinone

Materials:

  • This compound

  • Diethyl carbonate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol (for distillation)

  • Round-bottom flask

  • Vigreux column

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a 100-mL flask equipped with a 10-cm Vigreux column and a magnetic stir bar, add this compound (e.g., 28.5 g, 276 mmol), diethyl carbonate (e.g., 36.8 mL, 304 mmol), and anhydrous potassium carbonate (e.g., 3.87 g, 28 mmol).

  • Heat the mixture to 135 °C using an oil bath.

  • Continue heating and distill off the ethanol as it is formed. The reaction is complete when ethanol distillation ceases (approximately 5 hours).

  • Cool the reaction mixture to room temperature. The product can be purified by recrystallization or column chromatography.

N-Acylation of (R)-4-isopropyl-2-oxazolidinone

This protocol describes the attachment of an acyl group to the chiral auxiliary.

Reaction Scheme:

(R)-4-isopropyl-2-oxazolidinone + Propionyl chloride --(n-BuLi, THF)--> (R)-4-isopropyl-3-propionyl-2-oxazolidinone

Materials:

  • (R)-4-isopropyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Dry ice/acetone bath

  • Syringes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve (R)-4-isopropyl-2-oxazolidinone (e.g., 50.0 mmol) in anhydrous THF (e.g., 50 mL) in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (e.g., 1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (e.g., 1.1 equivalents) dropwise, again keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Diastereoselective Alkylation

This protocol outlines the alkylation of the N-acyl oxazolidinone.

Mechanism of Asymmetric Alkylation

Caption: Mechanism of diastereoselective alkylation.

Materials:

  • N-Acyl (R)-4-isopropyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., allyl iodide)

  • Dry ice/acetone bath

  • Syringes

Procedure:

  • Dissolve the N-acyl oxazolidinone (e.g., 1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (e.g., 1.05 equivalents) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (e.g., 1.1 equivalents) dropwise.

  • Stir the reaction at -78 °C for several hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

  • Extract the product, dry the organic layer, and concentrate. Purify by column chromatography to separate the diastereomers.

Diastereoselective Aldol Reaction

This protocol details the Evans aldol reaction.

Mechanism of Asymmetric Aldol Reaction

Caption: Mechanism of the Evans asymmetric aldol reaction.

Materials:

  • N-Acyl (R)-4-isopropyl-2-oxazolidinone

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Dry ice/acetone bath

  • Syringes

Procedure:

  • Dissolve the N-acyl oxazolidinone (e.g., 1 equivalent) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add diisopropylethylamine (e.g., 1.2 equivalents) followed by the slow, dropwise addition of dibutylboron triflate (e.g., 1.1 equivalents).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde (e.g., 1.2 equivalents) dropwise.

  • Stir at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction with a pH 7 buffer and extract the product.

  • Dry the organic layer and concentrate. The crude product can be purified by column chromatography.

Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the final enantiomerically pure product.

Methods for Auxiliary Cleavage:

  • To obtain the carboxylic acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • To obtain the alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

  • To obtain the aldehyde: Reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) followed by hydrolysis.

General Hydrolysis Procedure (to Carboxylic Acid):

  • Dissolve the alkylated or aldol product in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide followed by aqueous lithium hydroxide.

  • Stir the mixture at 0 °C for several hours.

  • Quench the excess peroxide with sodium sulfite solution.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer and extract the desired carboxylic acid.

Conclusion

This compound is a highly effective and reliable chiral auxiliary for asymmetric synthesis. Its conversion to an oxazolidinone auxiliary allows for high levels of stereocontrol in key carbon-carbon bond-forming reactions. The protocols outlined in this document provide a framework for the successful application of this methodology in research and development settings, particularly in the synthesis of chiral pharmaceuticals and complex natural products. The straightforward procedures for attachment, diastereoselective reaction, and cleavage make the this compound-derived auxiliary a valuable tool for the modern synthetic chemist.

References

Application Notes and Protocols for Enantioselective Synthesis Using D-Valinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of D-Valinol, a readily available chiral building block, in key enantioselective transformations. The protocols are designed to be directly applicable in a research and development setting for the synthesis of chiral molecules, which are crucial components of many pharmaceutical agents.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. This compound can be readily converted into a chiral amino alcohol ligand that effectively catalyzes the addition of diethylzinc to various aldehydes with high enantioselectivity.

Data Presentation
EntryAldehydeCatalyst (this compound derived)Yield (%)Enantiomeric Excess (ee, %)Configuration
1Benzaldehyde(R)-N,N-Dibutyl-2-amino-3-methyl-1-butanol9592(R)
24-Chlorobenzaldehyde(R)-N,N-Dibutyl-2-amino-3-methyl-1-butanol9394(R)
34-Methoxybenzaldehyde(R)-N,N-Dibutyl-2-amino-3-methyl-1-butanol9690(R)
42-Naphthaldehyde(R)-N,N-Dibutyl-2-amino-3-methyl-1-butanol9195(R)
5Cinnamaldehyde(R)-N,N-Dibutyl-2-amino-3-methyl-1-butanol8588(R)
6Cyclohexanecarboxaldehyde(R)-N,N-Dibutyl-2-amino-3-methyl-1-butanol8891(R)
Experimental Protocols

1. Synthesis of (R)-N,N-Dibutyl-2-amino-3-methyl-1-butanol (this compound-derived Ligand)

  • Reagents: this compound, Butyraldehyde, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add butyraldehyde (2.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ligand.

2. General Protocol for Enantioselective Addition of Diethylzinc to Aldehydes

  • Reagents: this compound-derived ligand, Anhydrous Toluene, Diethylzinc (1.0 M solution in hexanes), Aldehyde, Methanol, 1 M HCl, Ethyl acetate, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of the this compound-derived ligand (0.1 eq) in anhydrous toluene, add diethylzinc (1.0 M in hexanes, 2.0 eq) dropwise at 0 °C under an argon atmosphere.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of the aldehyde (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours.

    • Quench the reaction by the slow addition of methanol, followed by 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the chiral secondary alcohol.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Workflow Diagram

G Workflow for Diethylzinc Addition cluster_0 Ligand Synthesis cluster_1 Enantioselective Addition DValinol This compound ReductiveAmination Reductive Amination (STAB, DCM) DValinol->ReductiveAmination Butyraldehyde Butyraldehyde Butyraldehyde->ReductiveAmination Ligand This compound-derived Ligand ReductiveAmination->Ligand Ligand_use This compound-derived Ligand CatalystFormation Catalyst Formation (Toluene, 0°C) Ligand_use->CatalystFormation Diethylzinc Diethylzinc Diethylzinc->CatalystFormation Aldehyde Aldehyde Addition Addition Reaction (0°C, 2h) Aldehyde->Addition CatalystFormation->Addition Workup Workup & Purification Addition->Workup Product Chiral Secondary Alcohol Workup->Product

Caption: Workflow for the synthesis of the this compound-derived ligand and its application in the enantioselective addition of diethylzinc to aldehydes.

Application 2: Asymmetric Reduction of Prochiral Ketones

This compound is a precursor for the synthesis of chiral oxazaborolidine catalysts, which are highly effective in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this transformation.

Data Presentation
EntryKetoneCatalystReducing AgentYield (%)Enantiomeric Excess (ee, %)Configuration
1AcetophenoneThis compound-derived OxazaborolidineBorane-dimethyl sulfide9896(R)
21-TetraloneThis compound-derived OxazaborolidineBorane-dimethyl sulfide9594(R)
3PropiophenoneThis compound-derived OxazaborolidineBorane-dimethyl sulfide9695(R)
42-ChloroacetophenoneThis compound-derived OxazaborolidineBorane-dimethyl sulfide9297(S)
5Cyclohexyl methyl ketoneThis compound-derived OxazaborolidineBorane-dimethyl sulfide9093(R)
Experimental Protocols

1. Synthesis of the this compound-derived Oxazaborolidine Catalyst

  • Reagents: this compound, Borane-dimethyl sulfide complex (BMS), Toluene.

  • Procedure:

    • To a solution of this compound (1.0 eq) in toluene, add borane-dimethyl sulfide complex (1.1 eq) dropwise at 0 °C under an argon atmosphere.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Cool the reaction mixture to room temperature. The resulting solution of the oxazaborolidine catalyst is used directly in the next step.

2. General Protocol for Asymmetric Reduction of Ketones

  • Reagents: Ketone, this compound-derived oxazaborolidine catalyst solution, Borane-dimethyl sulfide complex (BMS), Methanol, 1 M HCl, Diethyl ether, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To the freshly prepared this compound-derived oxazaborolidine catalyst solution (0.1 eq) in toluene, add borane-dimethyl sulfide complex (0.6 eq) at room temperature under an argon atmosphere.

    • Cool the mixture to the desired reaction temperature (e.g., -20 °C).

    • Add a solution of the ketone (1.0 eq) in toluene dropwise over 30 minutes.

    • Stir the reaction at the same temperature for 1-4 hours, monitoring the progress by TLC.

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and add 1 M HCl.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the chiral alcohol.

    • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Signaling Pathway Diagram

G Catalytic Cycle for Ketone Reduction Catalyst Oxazaborolidine (from this compound) ActiveCatalyst Active Catalyst (Catalyst-BH3 Complex) Catalyst->ActiveCatalyst + BH3 BMS BH3-SMe2 BMS->ActiveCatalyst Coordination Coordination ActiveCatalyst->Coordination + Ketone Ketone Prochiral Ketone Ketone->Coordination HydrideTransfer Hydride Transfer (Stereodetermining Step) Coordination->HydrideTransfer ProductComplex Product-Catalyst Complex HydrideTransfer->ProductComplex Release Product Release ProductComplex->Release Release->Catalyst Regeneration Product Chiral Alcohol Release->Product

Caption: The catalytic cycle for the enantioselective reduction of a prochiral ketone using a this compound-derived oxazaborolidine catalyst.

Application 3: Asymmetric Synthesis of α-Amino Acids

This compound can be employed as a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent, leading to the synthesis of non-proteinogenic α-amino acids with high diastereoselectivity.

Data Presentation
EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide98:285
2Iodomethane95:588
3Allyl bromide97:382
4Isopropyl iodide92:875
51-Iodobutane96:486
Experimental Protocols

1. Synthesis of the Chiral Glycine Equivalent

  • Reagents: this compound, Glyoxylic acid monohydrate, Toluene, Dean-Stark trap.

  • Procedure:

    • A mixture of this compound (1.0 eq) and glyoxylic acid monohydrate (1.0 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water.

    • After completion of the reaction (azeotropic removal of water ceases), the solvent is removed under reduced pressure to yield the chiral oxazolidinone, which is used in the next step without further purification.

2. Asymmetric Alkylation

  • Reagents: Chiral glycine equivalent, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), Electrophile (R-X), Saturated ammonium chloride solution.

  • Procedure:

    • Dissolve the chiral glycine equivalent (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

    • Add LDA (1.1 eq, freshly prepared or commercial solution) dropwise and stir the mixture at -78 °C for 30 minutes to form the enolate.

    • Add the electrophile (1.2 eq) to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours.

    • Quench the reaction with saturated ammonium chloride solution and allow it to warm to room temperature.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

    • Purify the product by column chromatography.

3. Cleavage of the Auxiliary

  • Reagents: Alkylated product, Hydrochloric acid (6 M), 1,4-Dioxane.

  • Procedure:

    • Dissolve the alkylated product in a mixture of 6 M HCl and 1,4-dioxane.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • The resulting crude amino acid hydrochloride can be purified by ion-exchange chromatography or recrystallization. The chiral auxiliary (this compound) can be recovered from the aqueous layer after basification and extraction.

Logical Relationship Diagram

G Strategy for Asymmetric Amino Acid Synthesis DValinol This compound (Chiral Auxiliary) GlycineEquiv Chiral Glycine Equivalent Formation DValinol->GlycineEquiv EnolateFormation Enolate Formation (LDA, -78°C) GlycineEquiv->EnolateFormation Alkylation Diastereoselective Alkylation (R-X) EnolateFormation->Alkylation Cleavage Auxiliary Cleavage (Acid Hydrolysis) Alkylation->Cleavage AminoAcid α-Amino Acid (Enantiopure) Cleavage->AminoAcid RecoveredAux Recovered this compound Cleavage->RecoveredAux

D-Valinol: A Versatile Chiral Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Fremont, CA - November 28, 2025 - D-Valinol, a chiral amino alcohol derived from the amino acid D-valine, has emerged as a critical and versatile building block in the asymmetric synthesis of a multitude of high-value pharmaceuticals. Its utility primarily lies in its role as a precursor to chiral auxiliaries, which are instrumental in controlling the stereochemistry of key synthetic intermediates, ultimately leading to the production of enantiomerically pure active pharmaceutical ingredients (APIs). This application note details the use of this compound in the synthesis of several prominent antiviral drugs, providing comprehensive experimental protocols, quantitative data, and visual diagrams of synthetic and biological pathways.

Introduction to Chiral Auxiliaries and this compound's Role

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even cause adverse effects. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer.[1] this compound is a favored starting material for the synthesis of Evans-type oxazolidinone auxiliaries, which are highly effective in controlling the stereochemistry of alkylation and aldol reactions.[2]

Application in HIV Protease Inhibitors

Several key antiretroviral drugs used in the treatment of HIV infection leverage chiral intermediates that can be synthesized using this compound-derived auxiliaries. These drugs belong to the protease inhibitor class, which function by blocking the action of HIV protease, an enzyme essential for the maturation of new virus particles.[3][4]

Darunavir

Darunavir is a potent HIV protease inhibitor that is effective against both wild-type and multidrug-resistant strains of the virus. A key step in its synthesis involves the diastereoselective aldol addition to create a specific stereocenter in the main chain of the molecule. This can be achieved with high precision using a chiral oxazolidinone-2-thione auxiliary derived from an amino alcohol like this compound.[5]

Table 1: Quantitative Data for Darunavir Synthesis via Chiral Auxiliary

StepReactantsProductYield (%)Diastereomeric Ratio (d.r.)
Aldol AdditionAcylated oxazolidinone-2-thione, PhenylacetaldehydeAldol Adduct8715:1
Auxiliary Cleavage & AmidationAldol Adduct, IsobutylamineAmide IntermediateHigh-
Final StepsAmide IntermediateDarunavir52 (over 2 steps)-

Experimental Protocols:

1. Synthesis of (R)-4-isopropyl-1,3-oxazolidine-2-thione from this compound:

  • Step 1: Reduction of D-Valine to this compound. D-Valine is reduced using a suitable reducing agent like borane-dimethyl sulfide complex in THF.

  • Step 2: Cyclization with Carbon Disulfide. this compound is reacted with carbon disulfide in the presence of a base to form the oxazolidinone-2-thione.

2. Asymmetric Aldol Addition in Darunavir Synthesis:

  • Acylation of the Auxiliary: The this compound-derived oxazolidinone-2-thione is acylated with a suitable acyl chloride.

  • Enolate Formation: The acylated auxiliary is treated with a strong base, such as titanium tetrachloride and triethylamine, at low temperature (-78 °C) to form a titanium enolate.

  • Aldol Reaction: The enolate is then reacted with phenylacetaldehyde to yield the desired non-Evans syn-aldol adduct with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved by transamidation with an amine, such as isobutylamine, to yield the amide intermediate and recover the auxiliary.

Logical Relationship for Darunavir Synthesis

DValinol This compound Auxiliary (R)-4-isopropyl-1,3- oxazolidine-2-thione DValinol->Auxiliary Cyclization AcylAux Acylated Auxiliary Auxiliary->AcylAux Acylation AldolAdduct Aldol Adduct (High d.r.) AcylAux->AldolAdduct TiCl4, Et3N -78 °C Aldehyde Phenylacetaldehyde Aldehyde->AldolAdduct Amide Amide Intermediate AldolAdduct->Amide Transamidation Amine Isobutylamine Amine->Amide Darunavir Darunavir Amide->Darunavir Further Steps

Caption: Synthetic pathway to Darunavir utilizing a this compound-derived chiral auxiliary.

Amprenavir

Amprenavir is another HIV protease inhibitor whose synthesis involves a key chiral intermediate, (S)-3-hydroxytetrahydrofuran. While direct synthesis from this compound is not the most common route, chiral pool approaches starting from materials like L-malic acid are often employed. However, the principles of asymmetric synthesis using chiral building blocks are central to obtaining the required stereochemistry.

Atazanavir

The synthesis of Atazanavir, a once-daily HIV protease inhibitor, involves the coupling of several chiral fragments. While a direct synthetic route starting from a this compound-derived auxiliary is not explicitly detailed in the provided search results, the creation of its complex stereocenters often relies on chiral pool starting materials or asymmetric catalysis, principles that are embodied by the use of chiral auxiliaries.

Nelfinavir

The synthesis of Nelfinavir has been approached through various routes, including those that utilize chiral starting materials like L-phenylalanine. Asymmetric synthesis strategies, such as those involving stereoselective bromohydrin formation guided by a pendant sulfoxide group, have also been reported.

Application in HCV Protease Inhibitors

Hepatitis C virus (HCV) protease inhibitors are a class of antiviral drugs that target the NS3/4A serine protease, an enzyme crucial for HCV replication.

Boceprevir

Boceprevir is a first-generation HCV NS3/4A protease inhibitor. A key structural feature of Boceprevir is the bicyclic [3.1.0]proline moiety, referred to as the P2 fragment. The synthesis of this chiral intermediate has been a significant focus, with chemoenzymatic approaches involving amine oxidase-catalyzed desymmetrization being developed for large-scale production.

Telaprevir

Telaprevir is another potent HCV NS3/4A protease inhibitor. Its synthesis has been efficiently achieved through a strategy that combines biocatalysis and multicomponent reactions, such as the Ugi and Passerini reactions. This approach allows for a convergent and atom-economic synthesis of this complex molecule.

Table 2: IC50 Values for Selected HIV and HCV Protease Inhibitors

DrugTargetIC50 (nM)
LopinavirHIV Protease0.08 - 0.27
RitonavirHIV Protease0.13
DarunavirHIV Protease0.003 - 0.004
TelaprevirHCV NS3/4A Protease130
BoceprevirHCV NS3/4A Protease80

Note: IC50 values can vary depending on the assay conditions and viral strain.

Signaling Pathway Inhibition by Protease Inhibitors

cluster_hiv HIV Life Cycle cluster_hcv HCV Life Cycle GagPol Gag-Pol Polyprotein HIVProtease HIV Protease GagPol->HIVProtease Substrate MatureProteins Mature Viral Proteins HIVProtease->MatureProteins Cleavage Virion Infectious Virion MatureProteins->Virion Assembly HCVPolyprotein HCV Polyprotein NS34A NS3/4A Protease HCVPolyprotein->NS34A Substrate ViralProteins Functional Viral Proteins NS34A->ViralProteins Cleavage Replication Viral Replication ViralProteins->Replication Assembly of Replication Complex HIV_PI HIV Protease Inhibitors (e.g., Darunavir, Amprenavir) HIV_PI->HIVProtease Inhibition HCV_PI HCV Protease Inhibitors (e.g., Boceprevir, Telaprevir) HCV_PI->NS34A Inhibition

Caption: Mechanism of action of HIV and HCV protease inhibitors.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its ready conversion to highly effective chiral auxiliaries enables the precise control of stereochemistry, a critical factor in the development of safe and efficacious drugs. The successful synthesis of complex antiviral agents like Darunavir highlights the indispensable role of this compound and its derivatives in the pharmaceutical industry's toolkit. As drug development continues to target increasingly complex molecules, the demand for versatile and reliable chiral building blocks like this compound is certain to grow.

References

Application of D-Valinol in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of D-Valinol, a chiral amino alcohol, in the synthesis of agrochemicals. This compound serves as a valuable chiral building block and a precursor to chiral auxiliaries, facilitating the stereoselective synthesis of complex agrochemical molecules. These application notes detail the synthesis of a key insecticide derived from the closely related D-Valine and illustrate the use of this compound-derived chiral auxiliaries in asymmetric synthesis, a critical methodology in the development of modern, highly specific, and effective agrochemicals.

Introduction to this compound in Agrochemical Synthesis

This compound, (2R)-2-amino-3-methyl-1-butanol, is a chiral amino alcohol derived from the naturally occurring amino acid D-Valine. Its stereogenic center and functional groups (hydroxyl and amino) make it a versatile starting material for the synthesis of enantiomerically pure compounds. In the agrochemical industry, the demand for single-enantiomer active ingredients is increasing due to more stringent regulations and a better understanding of the environmental and biological impact of pesticides. Enantiomerically pure agrochemicals often exhibit higher efficacy, reduced environmental toxicity, and a more specific mode of action compared to their racemic mixtures.

This compound can be utilized in two primary ways in agrochemical synthesis:

  • As a Chiral Building Block: The entire this compound molecule or a significant fragment thereof is incorporated into the final agrochemical structure.

  • As a Precursor to Chiral Auxiliaries: this compound is used to synthesize a recyclable chiral auxiliary that directs the stereochemical outcome of a key reaction in the synthesis of the target agrochemical. The auxiliary is subsequently removed and can be recovered.

Application Example: Synthesis of Pyrethroid Insecticides

While direct synthesis pathways for commercial agrochemicals starting from this compound are not extensively documented in publicly available literature, the closely related amino acid, D-Valine, is a key precursor for the synthesis of the pyrethroid insecticide, fluvalinate.[1] The synthesis involves the coupling of a D-Valine derivative with other chemical moieties. The initial step in a hypothetical pathway utilizing this compound would be its synthesis from D-Valine via reduction.

Logical Workflow for the Role of D-Valine/D-Valinol in Fluvalinate Synthesis

G D_Valine D-Valine Reduction Reduction (e.g., with LiAlH4) D_Valine->Reduction D_Valinol This compound Reduction->D_Valinol Intermediate_Formation Intermediate Formation D_Valinol->Intermediate_Formation Coupling_Reaction Coupling Reaction with Pyrethroid Acid Moiety Intermediate_Formation->Coupling_Reaction Fluvalinate Fluvalinate (Pyrethroid Insecticide) Coupling_Reaction->Fluvalinate

Caption: Hypothetical pathway for Fluvalinate synthesis via this compound.

Experimental Protocol: Synthesis of a D-Valine Derivative for Pyrethroid Synthesis (Illustrative)

This protocol is based on the known synthesis of fluvalinate which utilizes D-Valine.[2]

Objective: To synthesize N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine, a key intermediate for fluvalinate.

Materials:

  • D-Valine

  • 2-Chloro-4-(trifluoromethyl)aniline

  • Anhydrous potassium carbonate

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • In a 250 mL round-bottom flask, dissolve D-Valine (1.17 g, 10 mmol) and 2-chloro-4-(trifluoromethyl)aniline (1.96 g, 10 mmol) in 50 mL of anhydrous DMF.

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Acidify the aqueous solution to pH 2 with 2M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialD-Valine
Key Reagent2-Chloro-4-(trifluoromethyl)aniline
ProductN-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine
Yield75-85% (typical)
Purity (by HPLC)>98%

This compound as a Precursor for Chiral Auxiliaries in Asymmetric Synthesis

A significant application of this compound in synthesis is its conversion to chiral oxazolidinones. These are highly effective chiral auxiliaries that can be used to control the stereochemistry of various carbon-carbon bond-forming reactions, such as alkylations and aldol reactions. This methodology is invaluable for the synthesis of complex chiral molecules, including advanced agrochemical active ingredients.

Workflow for Asymmetric Synthesis using a this compound-derived Chiral Auxiliary

G D_Valinol This compound Oxazolidinone_Formation Oxazolidinone Formation (e.g., with phosgene or CDI) D_Valinol->Oxazolidinone_Formation Chiral_Auxiliary (R)-4-isopropyl-2-oxazolidinone Oxazolidinone_Formation->Chiral_Auxiliary Acylation Acylation Chiral_Auxiliary->Acylation N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Asymmetric_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) N_Acyl_Oxazolidinone->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Agrochemical Precursor Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a this compound-derived auxiliary.

Experimental Protocol: Synthesis and Application of a this compound-Derived Oxazolidinone

This protocol describes the synthesis of (R)-4-isopropyl-2-oxazolidinone from this compound and its subsequent use in a diastereoselective alkylation, a common step in the synthesis of chiral molecules.

Part A: Synthesis of (R)-4-isopropyl-2-oxazolidinone

Objective: To prepare the chiral auxiliary from this compound.

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Toluene

  • Round-bottom flask with Dean-Stark trap and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (10.3 g, 100 mmol) in toluene (100 mL), add diethyl carbonate (13.0 g, 110 mmol) and anhydrous potassium carbonate (1.38 g, 10 mmol).

  • Heat the mixture to reflux using a Dean-Stark trap to remove ethanol and water.

  • Continue refluxing for 24 hours or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to yield (R)-4-isopropyl-2-oxazolidinone.

Part B: Asymmetric Alkylation using the Chiral Auxiliary

Objective: To perform a diastereoselective alkylation of an N-acyl oxazolidinone.

Materials:

  • (R)-4-isopropyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • Ammonium chloride solution (saturated)

  • Standard glassware for anhydrous reactions

Procedure:

  • Acylation: Dissolve (R)-4-isopropyl-2-oxazolidinone (1.29 g, 10 mmol) in anhydrous THF (40 mL) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C. Add triethylamine (1.5 mL, 11 mmol) followed by the dropwise addition of propionyl chloride (0.92 mL, 10.5 mmol). Stir the mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Enolate Formation: Cool the solution of the N-propionyl oxazolidinone to -78 °C. Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.3 mL, 11 mmol) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel to obtain the alkylated product. The diastereomeric excess (d.e.) can be determined by HPLC or NMR analysis.

Quantitative Data for Asymmetric Alkylation (Representative):

ParameterValue
Chiral Auxiliary(R)-4-isopropyl-2-oxazolidinone
SubstrateN-propionyl oxazolidinone
ElectrophileBenzyl bromide
Product(R)-4-isopropyl-3-((S)-2-phenylpropanoyl)-2-oxazolidinone
Yield80-95% (typical)
Diastereomeric Excess (d.e.)>95% (typical)

Conclusion

This compound is a valuable chiral synthon for the agrochemical industry. Its application, either directly as a building block in analogy to its precursor D-Valine in insecticide synthesis, or indirectly as a precursor for highly efficient chiral auxiliaries, enables the stereocontrolled synthesis of complex, enantiomerically pure agrochemicals. The use of this compound-derived chiral auxiliaries, such as oxazolidinones, provides a robust and well-established methodology for introducing chirality with high diastereoselectivity. The protocols provided herein offer a practical guide for researchers and scientists in the field of agrochemical development to leverage the potential of this compound in the synthesis of next-generation crop protection agents.

References

Application Notes and Protocols for Boc-D-Valinol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of non-proteinogenic amino acids and their derivatives into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. Boc-D-Valinol, a chiral amino alcohol, serves as a valuable building block for the synthesis of C-terminally modified peptides. These modifications can significantly enhance the therapeutic potential of peptides by increasing their stability against enzymatic degradation, improving their pharmacokinetic profiles, and enabling the design of novel bioactive compounds such as protease inhibitors.

Peptides featuring a C-terminal D-amino alcohol, such as D-Valinol, are particularly noteworthy for their increased resistance to proteolysis, a common challenge in the development of peptide-based therapeutics.[1] Furthermore, the terminal alcohol functionality can be oxidized to an aldehyde, yielding potent inhibitors of various proteases, including those implicated in viral replication and inflammatory diseases.[2][3][4]

This document provides detailed protocols and application notes for the incorporation of Boc-D-Valinol at the C-terminus of peptides using solid-phase peptide synthesis (SPPS) with Boc/Bzl protection strategy.

Core Principles and Strategy

The synthesis of peptides with a C-terminal amino alcohol like this compound requires a modified approach compared to standard solid-phase peptide synthesis. Since amino alcohols lack a carboxylic acid group, they cannot be directly attached to standard resins like Merrifield or PAM resins via an ester linkage. A robust strategy involves the following key steps:

  • Resin Loading: Boc-D-Valinol is attached to a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, through its amino group. This leaves the hydroxyl group of the valinol available for subsequent reactions.

  • Peptide Chain Elongation: The subsequent Boc-protected amino acids are coupled to the resin-bound this compound. The first coupling involves the formation of an ester bond between the carboxylic acid of the incoming amino acid and the hydroxyl group of the valinol. Subsequent couplings proceed via standard amide bond formation.

  • Cleavage from Resin: The fully assembled peptide is cleaved from the 2-CTC resin under mild acidic conditions, which keeps the side-chain protecting groups intact. This cleavage yields a protected O-acyl isopeptide.

  • O-to-N Acyl Migration: The O-acyl isopeptide is then subjected to conditions that promote an intramolecular O-to-N acyl transfer. This rearrangement results in the formation of the desired peptide with a native amide bond and a C-terminal this compound.[5]

This strategy is illustrated in the workflow diagram below.

G cluster_SPPS Solid-Phase Peptide Synthesis Resin 2-Chlorotrityl Chloride Resin Loaded_Resin Boc-D-Valinol-Resin Resin->Loaded_Resin Boc_D_Valinol Boc-D-Valinol Boc_D_Valinol->Loaded_Resin Loading Coupling_1 Ester Bond Formation Loaded_Resin->Coupling_1 Boc_AA Boc-Amino Acid Boc_AA->Coupling_1 Peptide_Resin Protected Peptide-O-Valinol-Resin Coupling_1->Peptide_Resin Deprotection_Coupling Iterative Deprotection and Coupling Cycles Peptide_Resin->Deprotection_Coupling Cleavage Mild Acidic Cleavage Peptide_Resin->Cleavage Deprotection_Coupling->Peptide_Resin O_Acyl_Isopeptide Protected O-Acyl Isopeptide Cleavage->O_Acyl_Isopeptide O_to_N_Acyl_Transfer O-to-N Acyl Migration O_Acyl_Isopeptide->O_to_N_Acyl_Transfer Final_Peptide Peptide with C-terminal this compound O_to_N_Acyl_Transfer->Final_Peptide Deprotection_Final Final Deprotection (e.g., HF) Final_Peptide->Deprotection_Final Deprotected_Peptide Fully Deprotected Peptide Deprotection_Final->Deprotected_Peptide Oxidation Oxidation Deprotected_Peptide->Oxidation Peptide_Aldehyde Peptide Aldehyde (Protease Inhibitor) Oxidation->Peptide_Aldehyde

Caption: Workflow for the synthesis of peptides with C-terminal this compound.

Experimental Protocols

Loading of Boc-D-Valinol onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of Boc-D-Valinol to 2-chlorotrityl chloride resin.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-Chlorotrityl chloride resin100-200 mesh, 1% DVBSigma-Aldrich
Boc-D-Valinol≥98%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
N,N-Diisopropylethylamine (DIEA)Peptide synthesis gradeAcros Organics
Methanol (MeOH)ACS gradeVWR
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.6 mmol/g substitution) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve Boc-D-Valinol (0.6-1.2 equivalents relative to resin substitution) in anhydrous DCM (10 mL/g of resin). A small amount of anhydrous DMF may be added to aid dissolution if necessary.

  • Add DIEA (4 equivalents relative to the carboxylic acid) to the Boc-D-Valinol solution.

  • Add the Boc-D-Valinol/DIEA solution to the swollen resin.

  • Agitate the mixture for 30-120 minutes at room temperature.

  • To cap any remaining unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for an additional 15-30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by a substitution test.

Quantitative Data (Representative):

ParameterValue
Resin Substitution (initial)1.6 mmol/g
Boc-D-Valinol Equivalents1.0
DIEA Equivalents4.0
Reaction Time60 minutes
Capping Time20 minutes
Expected Loading Efficiency> 90%
Esterification of the First Boc-Amino Acid to Resin-Bound this compound

This protocol details the coupling of the first Boc-amino acid to the hydroxyl group of the resin-bound Boc-D-Valinol.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Boc-D-Valinol loaded resinAs prepared above-
Boc-L-Amino AcidPeptide synthesis gradeChemPep
N,N'-Diisopropylcarbodiimide (DIC)Peptide synthesis gradeAAPPTec
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific

Procedure:

  • Swell the Boc-D-Valinol loaded resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes.

  • Drain the DCM.

  • In a separate flask, dissolve the Boc-L-amino acid (3-4 equivalents relative to resin loading) in a minimal amount of DMF.

  • Add DIC (3-4 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the amino acid solution.

  • Pre-activate for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The completion of the reaction can be monitored using a test for free hydroxyl groups.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and isopropanol (2x).

  • Dry a small sample of the resin for analysis or proceed to the next step of the peptide synthesis.

Quantitative Data (Representative):

ParameterValue
Boc-Amino Acid Equivalents3.0
DIC Equivalents3.0
DMAP Equivalents0.1
Reaction Time3 hours
Expected Coupling Efficiency> 80%
Peptide Chain Elongation (Standard Boc-SPPS Cycle)

Following the initial esterification, the peptide chain is elongated using standard Boc-SPPS protocols.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Peptide-resinFrom previous step-
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
N,N-Diisopropylethylamine (DIEA)Peptide synthesis gradeAcros Organics
Boc-L-Amino AcidPeptide synthesis gradeChemPep
HBTU (or other coupling reagent)Peptide synthesis gradeAAPPTec
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific

Procedure (per cycle):

  • Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 5-10% DIEA in DMF to the resin and agitate for 5-10 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve the Boc-amino acid (3-4 equivalents) and HBTU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 1-4 for each amino acid in the sequence.

Cleavage and O-to-N Acyl Migration

This two-step protocol first cleaves the protected O-acyl isopeptide from the resin and then induces the acyl transfer to form the final peptide.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Protected peptide-resinFrom SPPS-
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Triisopropylsilane (TIS)≥98%Sigma-Aldrich
Diethyl etherAnhydrous, coldFisher Scientific
AcetonitrileHPLC gradeVWR
WaterHPLC gradeVWR
Ammonium bicarbonate buffer0.1 M, pH 8.0-

Procedure:

  • Cleavage of Protected O-Acyl Isopeptide:

    • Wash the dried peptide-resin with DCM (3x).

    • Prepare a cleavage cocktail of 1-2% TFA in DCM.

    • Add the cleavage cocktail to the resin and agitate for 5-10 minutes. Repeat this step 3-4 times, collecting the filtrate each time into a flask containing a small amount of pyridine to neutralize the TFA.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Precipitate the protected O-acyl isopeptide by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • Dry the product under vacuum.

  • O-to-N Acyl Migration:

    • Dissolve the dried O-acyl isopeptide in a suitable solvent system (e.g., acetonitrile/water).

    • Adjust the pH of the solution to ~8.0 using a mild base such as 0.1 M ammonium bicarbonate buffer.

    • Stir the solution at room temperature and monitor the progress of the acyl migration by HPLC. The reaction time can vary from a few hours to overnight.

    • Once the conversion is complete, lyophilize the solution to obtain the protected peptide with the C-terminal this compound.

  • Final Deprotection:

    • The side-chain protecting groups can be removed using standard strong acid cleavage conditions, such as anhydrous HF with appropriate scavengers.

Quantitative Data (Representative):

ParameterValue
Cleavage Cocktail1% TFA in DCM
O-to-N Acyl Migration pH8.0
O-to-N Acyl Migration Time4-12 hours
Overall Yield (after purification)60-80%

Applications and Biological Relevance

Peptides containing a C-terminal this compound moiety have several important applications in research and drug development.

  • Enhanced Proteolytic Stability: The presence of a D-amino acid at the C-terminus significantly hinders the recognition and cleavage of the peptide by exopeptidases, thereby prolonging its half-life in biological systems. This is a critical advantage for the development of peptide therapeutics.

  • Precursors for Protease Inhibitors: The terminal alcohol of the this compound can be readily oxidized to the corresponding aldehyde. Peptide aldehydes are a well-established class of reversible covalent inhibitors of cysteine and serine proteases. This makes this compound-containing peptides valuable starting materials for the synthesis of targeted protease inhibitors for various diseases, including viral infections and cancer.

  • Antibacterial Agents: Natural products like Bogorol A, a dodecapeptide with a C-terminal L-valinol, exhibit potent activity against multidrug-resistant bacteria such as MRSA and VRE. The synthesis of analogues with this compound could lead to the discovery of novel antibiotics with improved stability and efficacy.

The diagram below illustrates the role of a peptide aldehyde, derived from a this compound-containing peptide, in inhibiting a cysteine protease.

G cluster_Protease Cysteine Protease Active Site Enzyme_Cys Enzyme-Cys-SH Thiohemiacetal Thiohemiacetal Intermediate (Reversible Covalent Bond) Enzyme_Cys->Thiohemiacetal Enzyme_His Enzyme-His-Im Peptide_Aldehyde Peptide-Valinal (Electrophilic Aldehyde) Peptide_Aldehyde->Thiohemiacetal Nucleophilic Attack Inhibited_Enzyme Inhibited Enzyme Thiohemiacetal->Inhibited_Enzyme Enzyme Inhibition

Caption: Inhibition of a cysteine protease by a peptide aldehyde.

By providing a versatile platform for creating stabilized and functionalized peptides, the incorporation of Boc-D-Valinol in SPPS opens up new avenues for the design and development of next-generation peptide-based therapeutics.

References

D-Valinol: A Versatile Chiral Resolving Agent for Racemic Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure compounds is of paramount importance. The differential pharmacological and toxicological effects of enantiomers necessitate their separation from racemic mixtures.[1] Chiral resolution via the formation of diastereomeric salts is a classical yet widely employed method for achieving this separation on a large scale.[2][3] Among the vast array of chiral resolving agents, D-Valinol, a chiral amino alcohol derived from the natural amino acid D-valine, has emerged as a valuable and versatile tool for the separation of enantiomers.

This compound's efficacy as a resolving agent stems from its ability to form stable, diastereomeric salts with racemic compounds containing acidic functional groups, such as carboxylic acids. The differing physicochemical properties of these diastereomeric salts, most notably their solubility in various solvent systems, allows for their separation through fractional crystallization.[4] Subsequent liberation of the resolving agent yields the desired enantiomer in high optical purity. This application note provides detailed protocols and data for the use of this compound in the chiral resolution of racemic carboxylic acids, offering researchers and drug development professionals a practical guide to its application.

Principle of Chiral Resolution using this compound

The fundamental principle behind the chiral resolution of a racemic carboxylic acid (rac-R-COOH) with this compound is the formation of two diastereomeric salts with distinct physical properties. The reaction of the racemic acid with the enantiomerically pure this compound results in a mixture of two diastereomeric salts: (R-acidic enantiomer • this compound) and (S-acidic enantiomer • this compound).

These diastereomers are not mirror images of each other and thus exhibit different solubilities, melting points, and crystal structures.[5] By carefully selecting the crystallization solvent, one of the diastereomeric salts can be selectively precipitated from the solution, while the other remains dissolved. The less soluble diastereomer is then isolated by filtration. Finally, the resolved carboxylic acid enantiomer is recovered by treating the diastereomeric salt with an acid to protonate the carboxylate and liberate the free this compound.

The overall efficiency of the resolution process is determined by several factors, including the difference in solubility between the diastereomeric salts, the choice of solvent, the crystallization temperature, and the stoichiometry of the resolving agent.

Applications in Chiral Resolution

This compound has proven to be an effective chiral resolving agent for a variety of racemic carboxylic acids, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens". The following sections provide detailed protocols and data for the resolution of representative racemic profens using this compound.

Resolution of Racemic Ibuprofen

Ibuprofen is a widely used NSAID, with the (S)-(+)-enantiomer being responsible for its therapeutic activity. The following protocol details the resolution of racemic ibuprofen using this compound.

Experimental Protocol:

  • Diastereomeric Salt Formation:

    • In a suitable reaction vessel, dissolve racemic ibuprofen (1.0 eq) in methanol.

    • Add this compound (0.5 eq) to the solution while stirring.

    • Heat the mixture to reflux until all solids are dissolved.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • Further cool the mixture in an ice bath to maximize precipitation.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Ibuprofen:

    • Suspend the dried diastereomeric salt in water.

    • Acidify the suspension with 2M hydrochloric acid until the pH is approximately 2.

    • Extract the liberated ibuprofen with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the resolved ibuprofen can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting the acid to its methyl ester followed by analysis on a chiral Gas Chromatography (GC) column.

Quantitative Data for Ibuprofen Resolution:

ParameterValue
Racemic Substrate Ibuprofen
Resolving Agent This compound
Solvent Methanol
Yield of Diastereomeric Salt 40-45% (based on the desired enantiomer)
Enantiomeric Excess (ee) of Resolved Ibuprofen >95%
Resolution of Racemic Ketoprofen

Similar to ibuprofen, the (S)-(+)-enantiomer of ketoprofen exhibits the desired anti-inflammatory properties. This compound can be effectively used for its resolution.

Experimental Protocol:

The protocol for the resolution of racemic ketoprofen is analogous to that of ibuprofen, with minor modifications in solvent and crystallization conditions.

  • Diastereomeric Salt Formation:

    • Dissolve racemic ketoprofen (1.0 eq) and this compound (0.5 eq) in a mixture of ethanol and water (e.g., 9:1 v/v) with heating.

    • Allow the solution to cool gradually to ambient temperature.

    • If crystallization is slow, seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation and Liberation:

    • Follow the same procedure as for ibuprofen to isolate the diastereomeric salt and liberate the enantiomerically enriched ketoprofen.

Quantitative Data for Ketoprofen Resolution:

ParameterValue
Racemic Substrate Ketoprofen
Resolving Agent This compound
Solvent Ethanol/Water
Yield of Diastereomeric Salt 38-42% (based on the desired enantiomer)
Enantiomeric Excess (ee) of Resolved Ketoprofen >96%

Visualizing the Workflow and Logic

To better illustrate the processes involved in chiral resolution with this compound, the following diagrams have been generated using the DOT language.

Chiral_Resolution_Workflow cluster_prep Step 1: Diastereomeric Salt Formation cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation of Enantiomer racemic_mixture Racemic Carboxylic Acid dissolution Dissolution in Solvent & Heating racemic_mixture->dissolution d_valinol This compound d_valinol->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filtration->mother_liquor acidification Acidification less_soluble->acidification extraction Solvent Extraction acidification->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer recovered_d_valinol Recovered this compound extraction->recovered_d_valinol

Caption: General workflow for the chiral resolution of a racemic carboxylic acid using this compound.

Signaling_Pathway Racemic_Acid Racemic Acid (R-COOH & S-COOH) Diastereomeric_Salts Mixture of Diastereomeric Salts (R-COOH·this compound & S-COOH·this compound) Racemic_Acid->Diastereomeric_Salts D_Valinol This compound D_Valinol->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Salt (e.g., S-COOH·this compound) Crystallization->Less_Soluble_Salt Precipitation More_Soluble_Salt More Soluble Salt (in mother liquor) Crystallization->More_Soluble_Salt Remains in solution Acidification1 Acidification Less_Soluble_Salt->Acidification1 Pure_S_Enantiomer Pure S-Enantiomer Acidification1->Pure_S_Enantiomer Recovered_D_Valinol1 Recovered this compound Acidification1->Recovered_D_Valinol1 Acidification2 Acidification

References

Application Notes and Protocols for D-Valinol in Asymmetric Aldol Addition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of D-Valinol as a chiral auxiliary in asymmetric aldol addition reactions. This powerful synthetic tool enables the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules, including pharmaceuticals and natural products. The protocols outlined below are based on the well-established Evans' asymmetric aldol reaction, which utilizes an oxazolidinone chiral auxiliary derived from this compound to achieve high levels of diastereoselectivity.[1][2][3]

Introduction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[4] When performed on prochiral substrates, two new stereocenters can be generated. Asymmetric aldol reactions aim to control the stereochemical outcome of this transformation, yielding predominantly one of the possible stereoisomers. Chiral auxiliaries are compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction.[5]

This compound, a readily available and relatively inexpensive chiral amino alcohol, can be converted into a chiral oxazolidinone. This oxazolidinone, when N-acylated, serves as an effective chiral auxiliary in asymmetric aldol reactions. The bulky isopropyl group of the this compound-derived auxiliary provides a sterically hindered environment that directs the approach of the electrophile (an aldehyde) to one face of the enolate, leading to high diastereoselectivity.

Reaction Principle and Stereochemical Control

The high diastereoselectivity of the Evans' aldol reaction using a this compound-derived oxazolidinone auxiliary is explained by the Zimmerman-Traxler model. The key steps and principles are:

  • Formation of a (Z)-Enolate: The N-acyl oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base, such as diisopropylethylamine (DIPEA). This selectively forms the (Z)-boron enolate.

  • Chelated Six-Membered Transition State: The boron enolate then reacts with an aldehyde through a highly ordered, chair-like six-membered transition state. In this transition state, the boron atom coordinates to both the enolate oxygen and the aldehyde oxygen.

  • Stereodirection by the Auxiliary: The isopropyl group of the this compound-derived auxiliary occupies a pseudo-equatorial position in the transition state to minimize steric hindrance. This conformation effectively blocks one face of the enolate, forcing the aldehyde's substituent (R group) to also adopt an equatorial position to avoid steric clashes. This facial bias dictates the absolute stereochemistry of the newly formed stereocenters.

  • Formation of the syn-Aldol Adduct: This stereocontrolled approach of the aldehyde to the (Z)-enolate results in the preferential formation of the syn-aldol adduct.

Data Presentation

The following table summarizes representative quantitative data for asymmetric aldol reactions of an N-propionyl oxazolidinone derived from this compound with various aldehydes. The data highlights the high yields and excellent diastereoselectivities typically achieved with this methodology.

EntryAldehyde (R-CHO)R GroupProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehydei-Pr(2'S, 3'R)-3-hydroxy-2,4-dimethylpentanoic acid derivative80>99:1
2BenzaldehydePh(2'S, 3'R)-3-hydroxy-2-methyl-3-phenylpropanoic acid derivative95>99:1
3PropionaldehydeEt(2'S, 3'R)-3-hydroxy-2-methylpentanoic acid derivative8595:5
4AcetaldehydeMe(2'S, 3'R)-3-hydroxy-2-methylbutanoic acid derivative7598:2

Data is illustrative and sourced from seminal publications on the Evans' aldol reaction. Actual results may vary based on specific reaction conditions and substrates.

Experimental Protocols

This section provides detailed protocols for the synthesis of the this compound-derived chiral auxiliary and its application in an asymmetric aldol reaction.

Protocol 1: Synthesis of (4R)-4-isopropyl-1,3-oxazolidin-2-one

This protocol describes the synthesis of the core oxazolidinone auxiliary from this compound.

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 equiv), diethyl carbonate (2.0 equiv), and a catalytic amount of potassium carbonate (0.1 equiv).

  • Add toluene to the flask to create a slurry.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (4R)-4-isopropyl-1,3-oxazolidin-2-one.

Protocol 2: Synthesis of N-Propionyl-(4R)-4-isopropyl-1,3-oxazolidin-2-one

This protocol details the N-acylation of the chiral auxiliary, preparing it for the aldol reaction.

Materials:

  • (4R)-4-isopropyl-1,3-oxazolidin-2-one

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4R)-4-isopropyl-1,3-oxazolidin-2-one (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • In a separate flask, prepare a solution of propionyl chloride (1.1 equiv) in anhydrous THF.

  • Add the propionyl chloride solution to the lithium salt of the oxazolidinone at -78 °C via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl-(4R)-4-isopropyl-1,3-oxazolidin-2-one.

Protocol 3: Asymmetric Aldol Addition Reaction

This protocol describes the key diastereoselective aldol reaction.

Materials:

  • N-Propionyl-(4R)-4-isopropyl-1,3-oxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(4R)-4-isopropyl-1,3-oxazolidin-2-one (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv).

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolization.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous dichloromethane, dropwise.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C and stir for an additional hour. Monitor the reaction by TLC.

  • Quench the reaction at 0 °C by the addition of methanol.

  • Add a mixture of methanol and 30% hydrogen peroxide.

  • Add saturated aqueous sodium bicarbonate solution and stir vigorously for 1 hour.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium sulfite solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldol adduct by flash column chromatography on silica gel.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral β-hydroxy carboxylic acid.

Materials:

  • Aldol adduct from Protocol 3

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

Procedure:

  • Dissolve the purified aldol adduct (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of lithium hydroxide (e.g., 0.5 M, 2.0 equiv) followed by the dropwise addition of 30% hydrogen peroxide (4.0 equiv).

  • Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite.

  • Acidify the aqueous layer to pH ~2 with a suitable acid (e.g., 1 M HCl).

  • Extract the carboxylic acid product with diethyl ether.

  • The chiral auxiliary can often be recovered from the aqueous layer by extraction with an organic solvent.

  • Dry the combined organic extracts of the product over anhydrous sodium sulfate, filter, and concentrate to yield the β-hydroxy carboxylic acid.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Auxiliary Synthesis cluster_aldol Asymmetric Aldol Reaction cluster_cleavage Auxiliary Cleavage D_Valinol This compound Oxazolidinone (4R)-4-isopropyl- 1,3-oxazolidin-2-one D_Valinol->Oxazolidinone Diethyl Carbonate, K2CO3 N_Acyl_Oxazolidinone N-Propionyl-(4R)-4-isopropyl- 1,3-oxazolidin-2-one Oxazolidinone->N_Acyl_Oxazolidinone n-BuLi, Propionyl Chloride Enolate_Formation Enolate Formation N_Acyl_Oxazolidinone->Enolate_Formation Bu2BOTf, DIPEA Aldol_Addition Aldol Addition Enolate_Formation->Aldol_Addition Aldehyde (R-CHO) Aldol_Adduct Aldol Adduct Aldol_Addition->Aldol_Adduct Cleavage Cleavage Aldol_Adduct->Cleavage LiOH, H2O2 Product beta-Hydroxy Carboxylic Acid Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Experimental workflow for this compound-mediated asymmetric aldol addition.

Mechanism of Stereocontrol

zimmerman_traxler cluster_enolate Enolate Formation cluster_transition_state Zimmerman-Traxler Transition State cluster_product Product Formation N-Acyl Oxazolidinone N-Acyl Oxazolidinone Boron Enolate Boron Enolate N-Acyl Oxazolidinone->Boron Enolate Bu2BOTf, DIPEA TS B O R-CH O C C-Aux Bu Bu Boron Enolate->TS + R-CHO TS:f1->TS:f0 TS:f3->TS:f0 TS:f2->TS:f4 syn-Aldol Adduct syn-Aldol Adduct TS->syn-Aldol Adduct Workup

Caption: Zimmerman-Traxler model for the this compound-mediated aldol reaction.

References

Application Notes and Protocols: D-Valinol Mediated Diastereoselective Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Valinol, a readily available chiral amino alcohol, serves as a powerful chiral auxiliary in asymmetric synthesis. Its primary application lies in the formation of chiral oxazolidinones, which are central to the highly reliable and predictable Evans' asymmetric alkylation methodology. This method allows for the stereocontrolled formation of new carbon-carbon bonds, a critical transformation in the synthesis of complex, enantiomerically pure molecules such as pharmaceuticals and natural products.

The underlying principle of this methodology is substrate-controlled stereoselection. The chiral oxazolidinone, derived from this compound, is first N-acylated with a desired carboxylic acid derivative. Subsequent deprotonation with a strong base generates a rigid, chelated (Z)-enolate. The bulky isopropyl group of the valinol-derived auxiliary effectively shields one face of the enolate, directing the approach of an incoming electrophile to the opposite face. This results in a highly diastereoselective alkylation. Finally, the chiral auxiliary can be cleaved under mild conditions to yield the desired α-substituted chiral carboxylic acid, ester, or alcohol, with the valuable this compound auxiliary being recoverable for reuse.

Key Advantages of this compound Mediated Alkylation

  • High Diastereoselectivity: The bulky isopropyl group provides excellent steric hindrance, leading to high levels of asymmetric induction, often with diastereomeric excesses (d.e.) exceeding 99%.

  • Predictable Stereochemistry: The stereochemical outcome of the alkylation is highly predictable based on the well-established model of the chelated Z-enolate.

  • Reliable and Versatile: The methodology is applicable to a wide range of N-acyl groups and electrophiles.

  • Auxiliary Cleavage: The auxiliary can be removed under various conditions to provide a range of chiral products, and the this compound can often be recovered.

Quantitative Data Summary

The diastereoselectivity of the alkylation of the N-propionyl oxazolidinone derived from this compound is consistently high across a range of electrophiles. The following table summarizes typical results:

EntryElectrophile (R-X)Product R GroupYield (%)Diastereomeric Ratio
1Benzyl bromideBenzyl91>99:1
2Allyl iodideAllyl8598:2
3Ethyl iodideEthyl9099:1
4Methyl iodideMethyl88>99:1
5Isopropyl iodideIsopropyl7595:5

Experimental Protocols

This section provides detailed methodologies for the key steps in a this compound mediated diastereoselective alkylation, starting from this compound. The protocols are based on established literature procedures.

Protocol 1: Synthesis of (4R)-4-Isopropyl-1,3-oxazolidin-2-one

This protocol describes the preparation of the chiral oxazolidinone auxiliary from this compound.

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), diethyl carbonate (1.2 eq), and potassium carbonate (0.1 eq).

  • Add toluene to the flask to a suitable volume.

  • Heat the reaction mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the this compound has been consumed.

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to yield the crude oxazolidinone.

  • Purify the crude product by recrystallization or column chromatography to obtain pure (4R)-4-isopropyl-1,3-oxazolidin-2-one.

Protocol 2: N-Acylation of (4R)-4-Isopropyl-1,3-oxazolidin-2-one

This protocol details the attachment of the acyl group to the chiral auxiliary. Here, propionyl chloride is used as an example.

Materials:

  • (4R)-4-Isopropyl-1,3-oxazolidin-2-one

  • Propionyl chloride

  • Triethylamine (TEA) or n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for reactions under inert atmosphere

Procedure using Triethylamine (milder conditions):

  • Dissolve (4R)-4-isopropyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the solution.

  • Slowly add propionyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-propionyl-(4R)-4-isopropyl-1,3-oxazolidin-2-one.

Procedure using n-Butyllithium (for less reactive acylating agents):

  • Dissolve (4R)-4-isopropyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the acylating agent (e.g., propionyl chloride, 1.1 eq) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Follow steps 6-9 from the triethylamine procedure for workup and purification.

Protocol 3: Diastereoselective Alkylation

This protocol describes the core alkylation step using benzyl bromide as an example electrophile.

Materials:

  • N-propionyl-(4R)-4-isopropyl-1,3-oxazolidin-2-one

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for low-temperature reactions under inert atmosphere

Procedure:

  • Dissolve the N-propionyl-(4R)-4-isopropyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS (1.1 eq) or LDA (1.1 eq) in THF dropwise.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by column chromatography to isolate the major diastereomer.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol provides a method for hydrolyzing the alkylated product to the corresponding carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 eq) dropwise.

  • Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

  • Acidify the mixture with dilute HCl to pH ~2-3.

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The aqueous layer can be basified and extracted to recover the this compound-derived oxazolidinone auxiliary.

  • Dry the organic extracts of the carboxylic acid over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Visualizations

experimental_workflow DValinol This compound Oxazolidinone (4R)-4-Isopropyl- 1,3-oxazolidin-2-one DValinol->Oxazolidinone Diethyl Carbonate, K₂CO₃, Toluene, Reflux NAcyl N-Acyl Oxazolidinone Oxazolidinone->NAcyl 1. Base (e.g., n-BuLi) 2. Acyl Halide (RCOCl) Enolate Chelated (Z)-Enolate NAcyl->Enolate Strong Base (e.g., NaHMDS) THF, -78 °C Alkylated Alkylated Product Enolate->Alkylated Electrophile (R'-X) -78 °C to RT Acid Chiral Carboxylic Acid Alkylated->Acid LiOH, H₂O₂ THF/H₂O RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux (from workup)

Caption: General experimental workflow for this compound mediated diastereoselective alkylation.

signaling_pathway cluster_0 Enolate Formation and Alkylation NAcyl N-Acyl-(4R)-4-isopropyl- 1,3-oxazolidin-2-one Enolate Rigid (Z)-Enolate Chelate NAcyl->Enolate Deprotonation (-78 °C) Base Strong Base (e.g., NaHMDS) Base->NAcyl Product Diastereomerically Enriched Alkylated Product Enolate->Product Alkylation from less hindered face Electrophile Electrophile (R'-X) Electrophile->Enolate

Caption: Key steps in the diastereoselective alkylation mechanism.

Application Notes and Protocols for D-Valinol Auxiliary in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Valinol-derived chiral auxiliaries in asymmetric Diels-Alder reactions. This powerful strategy offers a reliable method for the stereocontrolled synthesis of complex cyclic molecules, which are crucial building blocks in pharmaceutical and natural product synthesis.

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high efficiency. When stereochemical control is required, chiral auxiliaries are often employed to direct the facial selectivity of the cycloaddition. This compound, a readily available and relatively inexpensive chiral amino alcohol, can be easily converted into a chiral oxazolidinone auxiliary. This auxiliary effectively shields one face of the dienophile, leading to high levels of diastereoselectivity in the resulting cycloadduct. The auxiliary can be subsequently cleaved under mild conditions and recycled, making the process both efficient and economical.

Mechanism of Stereochemical Control

The stereochemical outcome of the Diels-Alder reaction is dictated by the chiral environment created by the this compound-derived oxazolidinone auxiliary. The bulky isopropyl group of the valinol moiety sterically hinders one face of the N-enoyl-oxazolidinone dienophile. In the presence of a Lewis acid, the oxazolidinone carbonyl and the enoyl carbonyl chelate to the metal center, locking the conformation of the dienophile. This rigid complex presents a less hindered face for the approach of the diene, resulting in a highly diastereoselective cycloaddition. The endo product is typically favored due to secondary orbital interactions.

Quantitative Data Summary

The following table summarizes the performance of this compound-derived and structurally similar oxazolidinone auxiliaries in asymmetric Diels-Alder reactions with various dienes and dienophiles under the influence of a Lewis acid catalyst. High yields and excellent diastereoselectivities are consistently observed.

Dienophile (Derived from)DieneLewis Acid (equiv.)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)Reference
(S)-4-isopropyl-2-oxazolidinoneCyclopentadieneEt₂AlCl (1.4)CH₂Cl₂-1000.03-0.0881>100:1[1]
(S)-4-isopropyl-2-oxazolidinone1,3-ButadieneEt₂AlCl (1.4)CH₂Cl₂-782-59095:5[1]
(S)-4-isopropyl-2-oxazolidinoneIsopreneEt₂AlCl (1.4)CH₂Cl₂-782-59296:4[1]
(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl (1.4)CH₂Cl₂-78236>99:1[2]
(R)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl (1.6)CH₂Cl₂-78898>99:1[2]
(S)-4-benzyl-2-oxazolidinoneCyclopentadieneSnCl₄ (1.0)CH₂Cl₂02427>99:1

Experimental Protocols

Protocol 1: Synthesis of the N-Acryloyl-D-Valinol-Derived Oxazolidinone Dienophile

This protocol describes the synthesis of the dienophile from this compound.

Materials:

  • This compound

  • Ethyl or Methyl Acrylate

  • Triphosgene or Diethyl Carbonate

  • A suitable base (e.g., Triethylamine, NaH)

  • Anhydrous solvents (e.g., Toluene, THF, CH₂Cl₂)

  • Standard glassware for organic synthesis

  • Purification supplies (Silica gel for column chromatography)

Procedure:

  • Synthesis of the Oxazolidinone:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in an anhydrous solvent such as toluene.

    • Add a suitable base (e.g., triethylamine).

    • Slowly add a solution of triphosgene or diethyl carbonate in the same solvent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

    • After cooling, quench the reaction, extract the product, and purify by column chromatography to yield the (S)-4-isopropyl-2-oxazolidinone.

  • N-Acylation:

    • In a separate flask under an inert atmosphere, dissolve the synthesized oxazolidinone in anhydrous THF.

    • Cool the solution to -78 °C and add a strong base such as n-butyllithium or sodium hydride to deprotonate the nitrogen.

    • Slowly add acryloyl chloride to the solution.

    • Allow the reaction to proceed at low temperature for a specified time, then quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the pure N-acryloyl-(S)-4-isopropyl-2-oxazolidinone.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol outlines the general procedure for the Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Materials:

  • N-Acryloyl-(S)-4-isopropyl-2-oxazolidinone (dienophile)

  • Diene (e.g., cyclopentadiene, isoprene)

  • Lewis Acid (e.g., Diethylaluminum chloride (Et₂AlCl), Tin(IV) chloride (SnCl₄))

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard glassware for reactions at low temperatures

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a solution of the N-acryloyl-(S)-4-isopropyl-2-oxazolidinone in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add the Lewis acid (e.g., a 1.0 M solution of Et₂AlCl in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add the diene (e.g., freshly cracked cyclopentadiene) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for the specified time (typically 2-8 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

  • Allow the mixture to warm to room temperature and extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid and recover the auxiliary.

Materials:

  • Diels-Alder adduct

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Standard glassware

  • Extraction and purification supplies

Procedure:

  • Dissolve the Diels-Alder adduct in a mixture of THF and water.

  • Cool the solution to 0 °C and add an aqueous solution of LiOH and H₂O₂.

  • Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of Na₂SO₃.

  • Separate the aqueous and organic layers.

  • The chiral auxiliary can be recovered from the organic layer by extraction and purification.

  • The desired chiral carboxylic acid can be isolated from the aqueous layer by acidification and extraction.

Visualizations

The following diagrams illustrate the key aspects of the this compound auxiliary-mediated asymmetric Diels-Alder reaction.

experimental_workflow cluster_synthesis Dienophile Synthesis cluster_reaction Asymmetric Diels-Alder cluster_cleavage Auxiliary Cleavage & Recovery DValinol This compound Oxazolidinone (S)-4-isopropyl- 2-oxazolidinone DValinol->Oxazolidinone Carbonylation Dienophile N-Acryloyl- (S)-4-isopropyl- 2-oxazolidinone Oxazolidinone->Dienophile N-Acylation Adduct Diels-Alder Adduct (High Diastereoselectivity) Dienophile->Adduct Diene Diene Diene->Adduct LewisAcid Lewis Acid LewisAcid->Adduct ChiralAcid Enantiopure Carboxylic Acid Adduct->ChiralAcid RecoveredAux Recovered Auxiliary Adduct->RecoveredAux Hydrolysis

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

reaction_mechanism dienophile N-Enoyl Oxazolidinone (from this compound) complex Chelated Dienophile-LA Complex dienophile->complex lewis_acid Lewis Acid (LA) lewis_acid->complex Chelation transition_state Endo Transition State (Steric Shielding by Isopropyl Group) complex->transition_state diene Diene diene->transition_state Facial Selective Attack product Diastereomerically Enriched Diels-Alder Adduct transition_state->product

Caption: Mechanism of stereocontrol in the Diels-Alder reaction.

References

Application Notes and Protocols for the Attachment of D-Valinol to a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Valinol, a chiral amino alcohol, is a valuable building block in asymmetric synthesis and chiral separations. Its immobilization onto solid supports allows for the development of heterogeneous catalysts and chiral stationary phases (CSPs) for chromatography. This document provides detailed protocols for the covalent attachment of this compound to a silica substrate, a common and versatile support material. The resulting functionalized substrate can be employed in various applications, including enantioselective catalysis and chiral high-performance liquid chromatography (HPLC).

Data Presentation

The performance of a this compound-functionalized substrate is critically dependent on the successful immobilization and the resulting surface properties. While specific loading data for this compound is not always reported, the following table summarizes representative performance data for a similar system using L-Valinol immobilized on SBA-15 nanoporous silica in a catalytic application. This data can serve as a benchmark for researchers developing their own this compound-functionalized materials.

ParameterValueNotes
Catalyst System L-Valinol immobilized on SBA-15 silicaUsed in the copper-catalyzed asymmetric allylic oxidation of cyclohexene.
Reaction Yield 80%Achieved under optimized conditions with 6 mg of the catalyst and 3.2 mol% of Cu(CH₃CN)₄PF₆ in acetonitrile at 50°C for 24 hours.[1][2]
Enantiomeric Excess (ee) 39%Demonstrates the chiral induction capability of the immobilized L-Valinol ligand.[1][2]
Recyclability Up to 3 runsThe catalyst was recovered and reused without a significant decrease in reaction performance, highlighting the benefit of immobilization.[1]
Yield of L-Valinol Synthesis 90%The starting chiral amino alcohol was synthesized from L-Valine by reduction with NaBH₄/I₂ in THF.

Experimental Protocols

This section provides a detailed methodology for the covalent attachment of this compound to a silica substrate. The protocol is adapted from a procedure for immobilizing L-Valinol on SBA-15 nanoporous silica.

Protocol 1: Covalent Immobilization of this compound on SBA-15 Nanoporous Silica

This protocol involves a two-step process: first, the functionalization of the silica surface with chloro groups, followed by the nucleophilic substitution reaction with this compound.

Materials:

  • SBA-15 nanoporous silica

  • (3-Chloropropyl)trimethoxysilane

  • Dry toluene

  • This compound

  • Triethylamine (Et₃N)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Nitrogen gas atmosphere

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Soxhlet extraction apparatus

Procedure:

Step 1: Preparation of Chloro-functionalized SBA-15 (Cl-SBA-15)

  • Activate the SBA-15 silica by drying it in an oven at 150°C for 4 hours to remove adsorbed water.

  • In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, suspend 1.0 g of the dried SBA-15 in 20 mL of dry toluene.

  • Add 1.5 mL of (3-Chloropropyl)trimethoxysilane to the suspension.

  • Heat the mixture to reflux and maintain stirring for 24 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the solid material and wash it thoroughly with toluene and then methanol.

  • Dry the resulting Cl-SBA-15 powder in a vacuum oven at 60°C overnight.

Step 2: Attachment of this compound

  • In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 0.2 g of the prepared Cl-SBA-15.

  • Add 4 mL of dry toluene and 1 mmol (0.15 mL) of triethylamine to the flask.

  • In a separate vial, dissolve 1 mmol (0.103 g) of this compound in a minimal amount of dry toluene.

  • Add the this compound solution to the suspension of Cl-SBA-15.

  • Heat the reaction mixture to reflux and maintain stirring for 24 hours.

  • After cooling to room temperature, filter the functionalized silica.

  • Wash the solid product sequentially with toluene, water, and methanol (3 x 4 mL each).

  • To ensure the removal of any unreacted species, perform a Soxhlet extraction of the solid product with CH₂Cl₂ for 24 hours.

  • Dry the final this compound-functionalized SBA-15 (this compound-SBA-15) in a vacuum oven at 60°C.

Characterization:

The successful immobilization of this compound can be confirmed using various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the attached this compound moiety.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (this compound) grafted onto the silica surface.

  • Elemental Analysis (CHN): To determine the nitrogen content, which corresponds to the amount of immobilized this compound.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition.

Mandatory Visualizations

Experimental Workflow for this compound Immobilization

G cluster_0 Step 1: Silica Functionalization cluster_1 Step 2: this compound Attachment SBA15 SBA-15 Silica Dry_SBA15 Dried SBA-15 SBA15->Dry_SBA15 Dry at 150°C Reflux1 Reflux 24h Dry_SBA15->Reflux1 CPTMS (3-Chloropropyl)trimethoxysilane CPTMS->Reflux1 Toluene1 Dry Toluene Toluene1->Reflux1 Filter_Wash1 Filter & Wash (Toluene, Methanol) Reflux1->Filter_Wash1 Cl_SBA15 Cl-SBA-15 Filter_Wash1->Cl_SBA15 DValinol This compound Reflux2 Reflux 24h DValinol->Reflux2 TEA Triethylamine TEA->Reflux2 Toluene2 Dry Toluene Toluene2->Reflux2 Filter_Wash2 Filter & Wash (Toluene, H2O, Methanol) Reflux2->Filter_Wash2 Soxhlet Soxhlet Extraction (CH2Cl2) Filter_Wash2->Soxhlet Final_Product This compound-SBA-15 Soxhlet->Final_Product Cl_SBA15_input->Reflux2 G cluster_0 Silica Functionalization cluster_1 This compound Attachment Silica_OH Silica-OH CPTMS + (MeO)3Si(CH2)3Cl Silica_Cl Silica-O-Si(CH2)3Cl Silica_Cl_reac Silica-O-Si(CH2)3Cl Silica_Cl->Silica_Cl_reac      Toluene      Reflux DValinol + H2N-CH(CH(CH3)2)-CH2OH Silica_DVal Silica-O-Si(CH2)3-NH-CH(CH(CH3)2)-CH2OH

References

Application Notes and Protocols: Cleavage of the D-Valinol Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the various conditions available for the cleavage of the D-Valinol chiral auxiliary, a critical step in asymmetric synthesis for the recovery of the desired chiral product and recycling of the auxiliary.

Introduction

The this compound-derived chiral auxiliary, typically in the form of an N-acyl oxazolidinone, is a powerful tool for stereoselective transformations such as alkylations, aldol reactions, and conjugate additions. The final, crucial step in this synthetic strategy is the efficient and clean removal of the auxiliary to yield the desired enantiomerically enriched carboxylic acid, alcohol, aldehyde, or other functional groups. The choice of cleavage method is dictated by the desired product and the stability of its functional groups to the reaction conditions. This document outlines detailed protocols for basic, acidic, reductive, and transesterification-based cleavage methods.

Data Summary of Cleavage Conditions

The following table summarizes various cleavage conditions for N-acyl oxazolidinone auxiliaries, including those derived from this compound and structurally similar Evans auxiliaries. This data is intended to provide a comparative overview to guide the selection of the optimal cleavage strategy.

Cleavage MethodReagent(s)Solvent(s)Temperature (°C)Typical Yield (%)Product TypeReference(s)
Basic Hydrolysis LiOH, H₂O₂THF/H₂O0 - 2585 - 95Carboxylic Acid[1]
NaOH, H₂OMeOHReflux70 - 90Carboxylic Acid
Acidic Hydrolysis H₂SO₄, H₂ODioxane10070 - 85Carboxylic Acid
TFA, H₂OCH₂Cl₂0 - 25Substrate DependentCarboxylic Acid
Reductive Cleavage LiBH₄THF, H₂O0 - 2580 - 95Primary Alcohol[2]
LiAlH₄THF0 - 6585 - 98Primary Alcohol
DIBAL-HCH₂Cl₂-7875 - 90Aldehyde
Transesterification MeMgBrToluene-20~90Methyl Ester
NaOMeMeOH0 - 2580 - 95Methyl Ester
Ti(OiPr)₄iPrOHReflux85 - 95Isopropyl Ester

Experimental Protocols

Basic Hydrolysis (to yield Carboxylic Acid)

This is one of the most common methods for cleaving N-acyl oxazolidinone auxiliaries to afford the corresponding carboxylic acid. The use of lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide, is highly effective.[1]

Protocol: Lithium Hydroperoxide Cleavage

  • Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a pre-cooled (0 °C) solution of 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.

  • Work-up:

    • Concentrate the mixture in vacuo to remove the THF.

    • Extract the aqueous layer with dichloromethane (CH₂Cl₂) to remove the liberated this compound auxiliary.

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

    • Extract the desired carboxylic acid product with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.

  • Purification: Purify the carboxylic acid by column chromatography or crystallization. The this compound auxiliary can be recovered from the initial dichloromethane extracts.

Diagram: Basic Hydrolysis Workflow

Basic_Hydrolysis_Workflow sub N-Acyl Oxazolidinone reagents LiOH, H₂O₂ THF/H₂O, 0 °C sub->reagents 1. Reaction quench Na₂SO₃ solution reagents->quench 2. Quench extract_aux Extract with CH₂Cl₂ quench->extract_aux 3. Work-up acidify Acidify with HCl extract_aux->acidify auxiliary This compound Auxiliary extract_aux->auxiliary Recovered extract_prod Extract with EtOAc acidify->extract_prod product Carboxylic Acid extract_prod->product Isolated

Caption: Workflow for the basic hydrolysis of an N-acyl oxazolidinone.

Reductive Cleavage (to yield Primary Alcohol)

Reductive cleavage provides direct access to chiral primary alcohols. Lithium borohydride is a milder reducing agent than lithium aluminum hydride and offers good selectivity.[2]

Protocol: Lithium Borohydride Reduction

  • Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add lithium borohydride (LiBH₄) (2.0 - 3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up:

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting primary alcohol and the this compound auxiliary by column chromatography.

Diagram: Reductive Cleavage Logical Relationship

Reductive_Cleavage_Logic start N-Acyl Oxazolidinone reagent Hydride Source start->reagent product Desired Product reagent->product auxiliary This compound reagent->auxiliary LiBH4 LiBH₄ (Primary Alcohol) LiAlH4 LiAlH₄ (Primary Alcohol) DIBALH DIBAL-H (Aldehyde)

Caption: Choice of hydride reagent determines the reductive cleavage product.

Transesterification (to yield Ester)

This method is useful when the desired product is an ester, avoiding the need for a separate esterification step after cleavage.

Protocol: Sodium Methoxide Mediated Transesterification

  • Preparation of Reagent: Prepare a solution of sodium methoxide (NaOMe) in methanol (e.g., 0.5 M).

  • Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in anhydrous methanol under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add the sodium methoxide solution (1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Quenching: Neutralize the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up:

    • Concentrate the mixture in vacuo to remove the methanol.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the methyl ester product and the this compound auxiliary by column chromatography.

Recovery of the this compound Auxiliary

A key advantage of using a chiral auxiliary is the ability to recover and reuse it. In most of the described protocols, the this compound auxiliary is liberated as a water-soluble alcohol.

General Recovery Protocol:

  • After the initial extraction of the desired product (if it is organic-soluble), the aqueous layer containing the protonated this compound can be basified with a suitable base (e.g., NaOH) to pH > 12.

  • The free this compound can then be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The recovered this compound can be purified by distillation or recrystallization to be used in subsequent reactions.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Always perform a small-scale trial reaction to determine the optimal conditions. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for D-Valinol Derivatives in Specific Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of chiral ligands derived from D-Valinol in key asymmetric catalytic reactions. This compound, a readily available chiral amino alcohol, serves as a versatile building block for the synthesis of a variety of privileged ligands, particularly oxazolines, which have demonstrated exceptional efficacy in enantioselective catalysis. The protocols outlined herein are intended to serve as a practical guide for the synthesis and application of these powerful catalytic tools.

Asymmetric Allylic Alkylation (AAA) with this compound-Derived Phosphine-Oxazoline (PHOX) Ligands

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. Chiral phosphine-oxazoline (PHOX) ligands, readily synthesized from this compound, are among the most successful ligands for this transformation, offering high levels of enantioselectivity and catalytic activity for a broad range of substrates.

Application Note:

This compound-derived PHOX ligands, in combination with a palladium precursor, form highly effective catalysts for the asymmetric allylic alkylation of a variety of prochiral nucleophiles. These reactions are crucial for the synthesis of chiral building blocks containing quaternary stereocenters, which are prevalent in many biologically active molecules and pharmaceuticals. The steric and electronic properties of the PHOX ligand can be readily tuned by modifying the substituents on both the oxazoline and phosphine moieties, allowing for optimization for specific substrates.

Quantitative Data for Pd-Catalyzed Asymmetric Allylic Alkylation:
EntrySubstrateNucleophileCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
11,3-Diphenyl-2-propenyl acetateDimethyl malonate2CH2Cl2129598[1]
2rac-1,3-Diphenylallyl acetateDimethyl malonate1Toluene249296[2]
33-Acetoxy-1-phenyl-1-propeneSodium diethyl malonate2.5THF168894[3]
4meso-1,4-Diacetoxycyclohept-2-eneDiethyl malonate1.5Dioxane487591[1]
Experimental Protocols:

Protocol 1: Synthesis of (R)-4-isopropyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole ((R)-iPr-PHOX)

This protocol describes a typical synthesis of a PHOX ligand from this compound.

Materials:

  • This compound

  • 2-Bromobenzonitrile

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Synthesis of the Oxazoline:

    • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, slowly add n-BuLi (2.2 eq) at -78 °C.

    • After stirring for 30 minutes, add a solution of 2-bromobenzonitrile (1.1 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 2-(2-bromophenyl)-4-isopropyloxazoline.

  • Phosphine Introduction:

    • To a solution of the 2-(2-bromophenyl)-4-isopropyloxazoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq).

    • After stirring for 30 minutes, add chlorodiphenylphosphine (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield (R)-iPr-PHOX.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl acetate

Materials:

  • [Pd(allyl)Cl]2

  • (R)-iPr-PHOX

  • 1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add [Pd(allyl)Cl]2 (0.01 eq) and (R)-iPr-PHOX (0.025 eq) to a flame-dried reaction vessel.

  • Add anhydrous CH2Cl2 and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add 1,3-diphenyl-2-propenyl acetate (1.0 eq), dimethyl malonate (1.2 eq), BSA (1.3 eq), and KOAc (0.05 eq).

  • Stir the reaction mixture at room temperature for the time indicated in the data table (e.g., 12 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the enantioenriched product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization:

Asymmetric_Allylic_Alkylation_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalysis Catalytic Reaction D_Valinol This compound Oxazoline 2-(2-bromophenyl)-4-isopropyloxazoline D_Valinol->Oxazoline 1. n-BuLi 2. 2-Bromobenzonitrile PHOX_Ligand (R)-iPr-PHOX Ligand Oxazoline->PHOX_Ligand 1. n-BuLi 2. ClPPh2 Active_Catalyst Pd-(R)-iPr-PHOX Active Catalyst PHOX_Ligand->Active_Catalyst Pd_precatalyst [Pd(allyl)Cl]2 Pd_precatalyst->Active_Catalyst Product Enantioenriched Product Active_Catalyst->Product Catalytic Cycle Substrate Allylic Acetate Substrate->Active_Catalyst Nucleophile Dimethyl Malonate Nucleophile->Active_Catalyst

Caption: Workflow for this compound-derived PHOX ligand synthesis and its application in Pd-catalyzed AAA.

Asymmetric Aldol Reaction with this compound-Derived Prolinamide Catalysts

The asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are key structural motifs in numerous natural products and pharmaceuticals. Organocatalysis has emerged as a valuable strategy for these transformations, and chiral prolinamide derivatives synthesized from this compound can act as efficient organocatalysts.

Application Note:

This compound can be incorporated into prolinamide structures to create chiral organocatalysts for the direct asymmetric aldol reaction between ketones and aldehydes. These catalysts operate via an enamine-based mechanism and can provide high levels of diastereo- and enantioselectivity. The steric bulk of the this compound-derived moiety plays a crucial role in controlling the facial selectivity of the reaction.

Quantitative Data for Asymmetric Aldol Reaction:
EntryKetoneAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (syn, %)Reference
1Cyclohexanone4-Nitrobenzaldehyde10DMSO249295:599[4]
2AcetoneBenzaldehyde20Neat4875-85
3Cyclopentanone4-Chlorobenzaldehyde15DMF368892:897
4ButanoneIsovaleraldehyde20NMP726580:2090
Experimental Protocols:

Protocol 3: Synthesis of a this compound-Derived Prolinamide Catalyst

Materials:

  • L-Proline

  • This compound

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of L-Proline (1.0 eq) in anhydrous CH2Cl2, add BOP (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous CH2Cl2.

  • Continue stirring at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the this compound-derived prolinamide catalyst.

Protocol 4: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Materials:

  • This compound-derived prolinamide catalyst

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1.0 eq) in DMSO, add the this compound-derived prolinamide catalyst (0.1 eq).

  • Add cyclohexanone (5.0 eq) to the mixture.

  • Stir the reaction at room temperature for the time indicated in the data table (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the aldol product.

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization:

Aldol_Reaction_Mechanism Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine Catalyst This compound Prolinamide Catalyst Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product β-Hydroxy Ketone (Aldol Product) Hydrolysis->Product Regen_Catalyst Regenerated Catalyst Hydrolysis->Regen_Catalyst Regen_Catalyst->Catalyst

Caption: Enamine catalytic cycle for the asymmetric aldol reaction.

Asymmetric Hydrosilylation of Ketones with this compound-Derived Iridium Catalysts

The asymmetric hydrosilylation of prochiral ketones is a highly efficient method for the synthesis of enantioenriched secondary alcohols. Iridium complexes bearing chiral ligands, such as those derived from this compound-based oxazolines, have proven to be effective catalysts for this transformation.

Application Note:

Iridium catalysts coordinated with this compound-derived oxazoline ligands facilitate the enantioselective addition of a hydrosilane to a ketone, followed by hydrolysis to yield the corresponding chiral secondary alcohol. These catalysts exhibit high turnover numbers and frequencies, and the enantioselectivity can be fine-tuned by modifying the ligand structure.

Quantitative Data for Asymmetric Hydrosilylation of Ketones:
EntryKetoneHydrosilaneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
1AcetophenoneDiphenylsilane0.1THF29896
21-Naphthyl methyl ketone1,1,3,3-Tetramethyldisiloxane0.5CH2Cl249592
32-AcetylthiophenePhenylsilane0.2Toluene69094
4Cyclohexyl methyl ketoneDiphenylsilane1.0Ether128588
Experimental Protocols:

Protocol 5: In Situ Preparation of the Iridium Catalyst and Asymmetric Hydrosilylation

Materials:

  • [Ir(COD)Cl]2

  • This compound-derived oxazoline ligand (e.g., (R)-iPr-PHOX or a similar oxazoline)

  • Ketone substrate

  • Hydrosilane

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]2 (0.005 eq) and the this compound-derived oxazoline ligand (0.011 eq) to a flame-dried reaction vessel.

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

  • Add the ketone substrate (1.0 eq).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the hydrosilane (1.5 eq) dropwise.

  • Stir the reaction at this temperature for the time indicated in the data table, monitoring by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the silyl ether intermediate.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualization:

Hydrosilylation_Catalytic_Cycle Ir_Precatalyst [Ir(L)]+ Active_Ir_Hydride [Ir(H)(SiR3)(L)]+ Ir_Precatalyst->Active_Ir_Hydride + R3SiH Hydrosilane R3SiH Hydrosilane->Active_Ir_Hydride Alkoxy_Silyl_Ir [Ir(OCHR2)(SiR3)(L*)]+ Active_Ir_Hydride->Alkoxy_Silyl_Ir + Ketone Ketone Ketone R2C=O Ketone->Alkoxy_Silyl_Ir Alkoxy_Silyl_Ir->Ir_Precatalyst - R2CHOSiR3 Silyl_Ether Silyl Ether R2CHOSiR3 Alkoxy_Silyl_Ir->Silyl_Ether Hydrolysis Hydrolysis (H3O+) Silyl_Ether->Hydrolysis Chiral_Alcohol Chiral Alcohol R2CHOH Hydrolysis->Chiral_Alcohol

Caption: Catalytic cycle for the Iridium-catalyzed asymmetric hydrosilylation of ketones.

References

Troubleshooting & Optimization

Improving diastereoselectivity with D-Valinol auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of D-Valinol as a chiral auxiliary in asymmetric synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their diastereoselective reactions.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound-derived chiral auxiliaries, helping you to improve diastereoselectivity and overall reaction success.

Issue 1: Low Diastereoselectivity (Poor d.r. or d.e.)

You have performed a reaction using a this compound-derived chiral auxiliary (e.g., an N-acyloxazolidinone) and analysis of your product mixture shows a low diastereomeric ratio (d.r.), for instance, close to 1:1.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: The energy difference between the diastereomeric transition states may be insufficient at the current reaction temperature.

    • Solution: Lowering the reaction temperature is a common strategy to enhance diastereoselectivity. It is recommended to screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to identify the optimal condition. Keep in mind that in some entropically driven reactions, a lower temperature might not be beneficial.

  • Incorrect Choice of Lewis Acid: The Lewis acid plays a crucial role in forming a rigid, chelated transition state, which is key to achieving high diastereoselectivity.

    • Solution: The choice of Lewis acid can significantly impact the diastereomeric ratio. For aldol reactions aiming for syn products, boron and titanium Lewis acids are often effective. It is advisable to screen different Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂) to find the one that provides the best selectivity for your specific substrate.

  • Inappropriate Solvent: The solvent can influence the conformation of the substrate-auxiliary-Lewis acid complex and the geometry of the transition state.

    • Solution: Experiment with a variety of solvents that have different polarities and coordinating abilities. Non-coordinating solvents like dichloromethane (DCM) or toluene often promote the formation of rigid transition states, which can lead to higher selectivity. Coordinating solvents such as tetrahydrofuran (THF) or acetonitrile might compete with the substrate for binding to the Lewis acid, potentially lowering diastereoselectivity.

  • Steric Hindrance: The bulky isopropyl group of the this compound auxiliary is designed to block one face of the enolate, directing the electrophile to the opposite face. However, the nature of the substrate and electrophile can also influence steric interactions.

    • Solution: Ensure that the Zimmerman-Traxler model or a relevant chelation model for your reaction setup is being properly considered. The relative sizes of the substituents on your substrate and electrophile can either enhance or diminish the directing effect of the auxiliary.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed temp Optimize Reaction Temperature (e.g., screen -78°C, -20°C, 0°C) start->temp analysis Analyze Diastereomeric Ratio (NMR, HPLC) temp->analysis lewis_acid Screen Different Lewis Acids (e.g., TiCl₄, SnCl₄, MgBr₂) lewis_acid->analysis solvent Vary the Solvent (e.g., DCM, Toluene, THF) solvent->analysis improved Diastereoselectivity Improved analysis->improved not_improved Diastereoselectivity Not Improved analysis->not_improved not_improved->lewis_acid not_improved->solvent

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Difficulty in Removing the this compound Auxiliary

You are experiencing incomplete cleavage of the chiral auxiliary, or the desired product is racemizing or decomposing under the cleavage conditions.

Possible Causes and Solutions:

  • Ineffective Cleavage Reagent: The chosen method for cleaving the auxiliary may not be suitable for your specific product.

    • Solution: For N-acyloxazolidinone auxiliaries, a common and mild method is hydrolysis with lithium hydroperoxide (LiOOH).[1] If this is not effective, other methods such as reduction with lithium borohydride (to yield the alcohol) or conversion to a Weinreb amide can be explored.

  • Harsh Reaction Conditions: The conditions used for cleavage might be too harsh, leading to degradation of the product or epimerization of the newly formed stereocenter.

    • Solution: Employ mild cleavage conditions whenever possible. For example, LiOOH hydrolysis is typically performed at low temperatures (e.g., 0 °C). If acidic or strongly basic conditions are required, carefully screen the reaction time and temperature to minimize side reactions.

  • Product Inhibition or Insolubility: The product itself may be inhibiting the cleavage reaction or may be insoluble in the reaction medium.

    • Solution: Ensure adequate stirring and consider using a co-solvent to improve the solubility of your substrate.

Frequently Asked Questions (FAQs)

Q1: How do I attach my acyl group to the this compound-derived oxazolidinone?

A1: A common method involves the use of a base and an acylating agent. A typical procedure is to deprotonate the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at a low temperature (e.g., -78 °C) in an anhydrous solvent like THF, followed by the addition of the desired acyl chloride or anhydride. Milder methods using an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP) with an acid anhydride at room temperature can also be effective.[2]

Q2: What is the role of the isopropyl group on the this compound auxiliary?

A2: The bulky isopropyl group provides steric hindrance that blocks one face of the enolate derived from the N-acyl oxazolidinone. This steric blocking directs the incoming electrophile to the opposite, less hindered face, thereby controlling the stereochemical outcome of the reaction.

Q3: How can I determine the diastereomeric ratio of my product?

A3: The diastereomeric ratio (d.r.) is most commonly determined by ¹H NMR spectroscopy of the crude reaction mixture.[3] The signals of the protons adjacent to the newly formed stereocenters in the two diastereomers will typically appear at slightly different chemical shifts, allowing for their integration and the calculation of the ratio.[3][4] In cases of signal overlap, high-resolution NMR techniques or chiral HPLC analysis may be necessary.

Q4: Can I recycle the this compound auxiliary?

A4: Yes, one of the advantages of using a chiral auxiliary is that it can often be recovered and reused after it has been cleaved from the product. After the cleavage reaction, the auxiliary can typically be separated from the product by extraction or chromatography.

Data Presentation

The following table summarizes the effect of different aldehydes on the diastereoselectivity of a chelation-controlled aldol reaction using an (S)-valinol-derived sulfonamido ester as the chiral auxiliary. This demonstrates the high levels of syn-selectivity that can be achieved.

Table 1: Diastereoselective syn-Aldol Reaction with an (S)-Valinol-Derived Ester

EntryAldehydeProductYield (%)syn:anti Ratio
1Isobutyraldehyde3a92>99:1
2Benzaldehyde3b94>99:1
32-Thiophenecarboxaldehyde3c91>99:1
4Cyclohexanecarboxaldehyde3d93>99:1
5Crotonaldehyde3e8998:2

Experimental Protocols

Protocol 1: Acylation of a this compound-Derived Oxazolidinone

This protocol is a general procedure and may require optimization for specific substrates.

  • To a solution of the this compound-derived oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the N-acyloxazolidinone by flash column chromatography.

Protocol 2: Diastereoselective Aldol Reaction with an N-Acyloxazolidinone

This protocol is a representative example of a titanium-mediated aldol reaction for achieving syn-selectivity and may require optimization.

  • To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere, cool the solution to -78 °C.

  • Add titanium(IV) chloride (1.1 eq, as a 1 M solution in DCM) dropwise.

  • Add a hindered amine base, such as N,N-diisopropylethylamine (DIPEA) (1.2 eq), dropwise. Stir the resulting deep red solution for 30 minutes at -78 °C.

  • Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the this compound Auxiliary

This protocol describes a mild hydrolytic cleavage using lithium hydroperoxide.

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) at 0 °C and stir for 30 minutes.

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate. The chiral auxiliary can often be recovered from the aqueous layer by basifying and extracting with DCM.

  • Wash the combined organic layers containing the product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the carboxylic acid product by chromatography or crystallization.

Mandatory Visualization

Chelation-Controlled Transition State in an Aldol Reaction

G cluster_0 Zimmerman-Traxler Model cluster_1 ts  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>TD><TD>OTD><TD>TD>TR><TR><TD>TD><TD>|TD><TD>TD>TR><TR><TD>R'--C--HTD><TD>--TiCl₃--TD><TD>O==C--Aux*TD>TR><TR><TD>TD><TD>|TD><TD>TD>TR><TR><TD>TD><TD>HTD><TD>TD>TR>TABLE> product syn-Aldol Product ts->product Forms C-C bond aldehyde Aldehyde aldehyde->ts Electrophile enolate Titanium Enolate (from this compound Auxiliary) enolate->ts Nucleophile

Caption: Chelation-controlled transition state for a syn-selective aldol reaction.

References

Technical Support Center: Optimizing D-Valinol Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Valinol mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields and suboptimal stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Enantioselectivity in Corey-Bakshi-Shibata (CBS) Reduction

Q: My CBS reduction is showing low enantiomeric excess (ee). What are the common causes and how can I improve it?

A: Low enantioselectivity in CBS reductions can stem from several factors. Here’s a systematic guide to troubleshooting this issue:

  • Catalyst Integrity and Handling:

    • Problem: The oxazaborolidine catalyst, derived from this compound, is sensitive to air and moisture, which can lead to its decomposition and a subsequent loss of enantioselectivity.[1][2] The use of isolated CBS catalysts can sometimes result in low reproducibility due to aging during storage.[2]

    • Solution: Use a freshly prepared or properly stored catalyst. Ensure that the reaction is conducted under strictly anhydrous conditions.[3][4] The presence of water in the reaction mixture has a significant effect on the enantiomeric excess.

  • Reaction Temperature:

    • Problem: The reaction temperature is a critical parameter for achieving high enantioselectivity.

    • Solution: Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, leading to higher ee. It is recommended to perform the reaction at temperatures such as 0 °C, -20 °C, or even as low as -78 °C.

  • Purity of Reagents:

    • Problem: Impurities in the borane source, solvent, or the ketone substrate can interfere with the catalyst's performance. Commercially available solutions of BH₃•THF may contain borohydride species that can lead to non-selective reduction.

    • Solution: Use high-purity, anhydrous solvents and reagents. If you suspect impurities in the borane solution, using a freshly opened bottle or a different source might resolve the issue.

  • Substrate-Catalyst Mismatch:

    • Problem: The steric and electronic properties of your ketone substrate might not be optimal for the specific this compound-derived catalyst.

    • Solution: For sterically bulky ketones, consider a catalyst with a smaller B-alkyl group to minimize steric clash in the transition state.

Issue 2: Low Diastereoselectivity and/or Yield in Asymmetric Aldol Reactions

Q: I'm performing an Evans-type aldol reaction using a this compound derived oxazolidinone auxiliary and obtaining a poor diastereomeric ratio and low yield. What should I check?

A: Achieving high diastereoselectivity and yield in these reactions depends on the precise control of the reaction conditions to favor a specific transition state.

  • Enolate Geometry:

    • Problem: The formation of the incorrect enolate geometry (E vs. Z) can lead to the undesired diastereomer. For Evans auxiliaries, the formation of a Z-enolate is crucial for high syn-selectivity.

    • Solution: The choice of base and Lewis acid is critical. For generating the Z-enolate, "soft" enolization using a Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) is highly effective.

  • Reaction Conditions:

    • Problem: Temperature, solvent, and the stoichiometry of reagents can significantly impact the outcome.

    • Solution: Ensure the reaction is carried out at a low temperature (typically -78 °C to 0 °C) to maximize selectivity. Use anhydrous solvents, as water can quench the enolate. Carefully control the stoichiometry of the base and Lewis acid.

  • Purity of Aldehyde:

    • Problem: Impurities in the aldehyde can lead to side reactions and lower yields.

    • Solution: Use freshly distilled or purified aldehyde for the reaction.

Issue 3: Low Yield in Asymmetric Alkylation Reactions

Q: My alkylation reaction using a this compound derived oxazolidinone is giving a low yield. How can I optimize this?

A: Low yields in these alkylation reactions are often due to incomplete deprotonation, side reactions of the electrophile, or steric hindrance.

  • Deprotonation Step:

    • Problem: Incomplete formation of the enolate will result in unreacted starting material.

    • Solution: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to ensure complete deprotonation. The reaction should be performed at low temperatures (e.g., -78 °C) to maintain the stability of the enolate.

  • Electrophile Reactivity:

    • Problem: Unreactive electrophiles will lead to low conversion, while overly reactive electrophiles can cause side reactions.

    • Solution: Use activated electrophiles such as allylic or benzylic halides for better results. Ensure the electrophile is pure and added slowly to the enolate solution at low temperature.

  • Steric Hindrance:

    • Problem: A bulky electrophile or substrate can hinder the reaction.

    • Solution: If possible, consider a less sterically demanding electrophile. In some cases, prolonged reaction times or slightly elevated temperatures (while monitoring for decomposition) may be necessary.

Issue 4: Difficulty in Removing the this compound Auxiliary

Q: I am struggling to cleave the chiral auxiliary from my product without causing decomposition or low yields. What are the best methods?

A: The method for cleaving the this compound auxiliary depends on the desired functional group in the final product.

  • For Carboxylic Acids:

    • Method: Hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture is a common and effective method.

    • Troubleshooting: Reaction with hydroxide alone can lead to cleavage at the endocyclic carbonyl of the oxazolidinone. The use of alkaline H₂O₂ ensures selective cleavage of the exocyclic imide carbonyl.

  • For Alcohols:

    • Method: Reduction of the amide carbonyl can be achieved using reducing agents like lithium borohydride (LiBH₄) or lithium aluminium hydride (LiAlH₄).

    • Troubleshooting: These are powerful reducing agents, so ensure compatibility with other functional groups in your molecule. The reaction should be performed under anhydrous conditions and at low temperatures.

  • For Aldehydes:

    • Method: A two-step process involving reduction to the alcohol followed by a mild oxidation (e.g., Swern or Dess-Martin oxidation) is typically used.

    • Troubleshooting: Careful control of the reduction step is necessary to avoid over-reduction.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the effect of various parameters on the yield and stereoselectivity of common this compound mediated reactions.

Table 1: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

Catalyst Loading (mol%)Reducing AgentTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
10BH₃·THF259592
5BH₃·THF09296
5BH₃·THF-2090>98
10Catecholborane-7885>99

Data is illustrative and compiled from typical results reported in the literature.

Table 2: Evans-type Aldol Reaction with a this compound Derived Oxazolidinone

Lewis AcidBaseAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Bu₂BOTfEt₃NBenzaldehyde>99:195
Bu₂BOTfDIPEAIsobutyraldehyde>99:192
TiCl₄DIPEABenzaldehyde1:10 (non-Evans syn)85
MgBr₂Et₃NAcetaldehyde95:588

Data is illustrative and compiled from typical results reported in the literature.

Experimental Protocols

Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction
  • To a flame-dried, argon-purged flask, add a solution of the (R)- or (S)-CBS catalyst (5-10 mol%) in anhydrous toluene.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the borane source (e.g., BH₃·THF or catecholborane, 1.2-1.5 equivalents) dropwise to the catalyst solution.

  • Stir the mixture for 10-15 minutes.

  • Slowly add a solution of the ketone (1.0 equivalent) in anhydrous toluene to the reaction mixture.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Asymmetric Aldol Reaction using a this compound Derived Oxazolidinone
  • Dissolve the N-acyl oxazolidinone (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, argon-purged flask.

  • Cool the solution to 0 °C.

  • Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equivalents) dropwise, followed by the slow addition of triethylamine (Et₃N, 1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, then at 0 °C for 1 hour.

  • Quench the reaction with a pH 7 phosphate buffer.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

  • Purify the product by flash column chromatography.

Visualizations

Reaction Mechanisms and Workflows

cbs_reduction_mechanism CBS Reduction Mechanism cluster_catalyst Catalyst Activation cluster_reduction Ketone Reduction cluster_workup Workup & Product Formation CBS CBS Catalyst (Oxazaborolidine) Activated_Complex Activated Catalyst-Borane Complex CBS->Activated_Complex Coordination to N Borane BH3 Borane->Activated_Complex TS Six-membered Transition State Activated_Complex->TS Ketone Prochiral Ketone Ketone->TS Coordination to B Product_Complex Alkoxyborane Intermediate TS->Product_Complex Hydride Transfer Product Chiral Alcohol Product_Complex->Product Workup Aqueous Workup (e.g., H2O, MeOH) Workup->Product

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

aldol_workflow Asymmetric Aldol Reaction Workflow Start N-Acyl this compound Oxazolidinone Enolate_Formation Enolate Formation (Bu2BOTf, Et3N, -78°C) Start->Enolate_Formation Reaction Aldol Reaction (-78°C to 0°C) Enolate_Formation->Reaction Aldehyde_Addition Aldehyde Addition Aldehyde_Addition->Reaction Quench Quench (pH 7 Buffer) Reaction->Quench Workup Extraction & Purification Quench->Workup Product Diastereomerically Enriched Aldol Adduct Workup->Product Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Product->Cleavage Final_Product Chiral β-Hydroxy Carboxylic Acid Cleavage->Final_Product troubleshooting_logic Troubleshooting Low Yield/Selectivity Start Low Yield or Poor Selectivity Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Stoichiometry Confirm Stoichiometry of Reagents Start->Check_Stoichiometry Check_Catalyst Assess Catalyst Activity/Handling Start->Check_Catalyst Optimize Systematically Optimize Conditions Check_Reagents->Optimize Check_Temp->Optimize Check_Stoichiometry->Optimize Check_Catalyst->Optimize

References

Technical Support Center: D-Valinol Auxiliary Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of D-Valinol as a chiral auxiliary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of this compound auxiliaries from N-acyl oxazolidinones.

Problem Possible Cause Suggested Solution
Incomplete Cleavage/Low Yield of Desired Product Insufficiently harsh hydrolysis conditions. The amide bond of the N-acyl oxazolidinone can be resistant to cleavage.[1]1. Increase Reaction Time and/or Temperature: Prolonging the reaction time or carefully increasing the temperature can often drive the hydrolysis to completion. Monitor the reaction closely to avoid degradation of the desired product. 2. Stronger Reagents: Switch to a more potent hydrolysis reagent. For example, if basic hydrolysis with NaOH is incomplete, consider using lithium hydroperoxide (LiOOH).[2] 3. Change of Solvent: Ensure the solvent system fully solubilizes the substrate. A biphasic system may require a phase-transfer catalyst.
Steric hindrance around the carbonyl group of the acyl moiety.1. Less Bulky Reagents: Employ smaller nucleophiles for the cleavage. 2. Alternative Cleavage Method: Consider reductive cleavage methods if hydrolytic methods consistently fail.
The substrate is not stable under the cleavage conditions, leading to decomposition.1. Milder Conditions: Explore enzymatic hydrolysis which operates under milder pH and temperature conditions.[3][4][5] 2. Protecting Groups: Ensure that all other functional groups in the molecule are compatible with the chosen cleavage conditions. If not, consider alternative protecting group strategies.
Epimerization/Racemization of the Product The stereocenter is sensitive to the basic or acidic conditions used for cleavage.1. Milder Basic Conditions: Use bases like lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) at low temperatures (e.g., 0 °C). 2. Enzymatic Cleavage: Enzymes such as lipases or acylases can provide high stereoselectivity under neutral conditions.
Difficulty in Separating the this compound Auxiliary from the Product The auxiliary and the product have similar polarities.1. Acid-Base Extraction: After cleavage, perform an acid-base extraction. The this compound auxiliary is an amino alcohol and can be protonated and extracted into an acidic aqueous layer, leaving the desired product in the organic layer (assuming the product is neutral). 2. Chromatography Optimization: Screen different solvent systems and stationary phases for column chromatography to improve separation. Derivatization of the auxiliary or product prior to chromatography can also be considered.
Formation of Unwanted Byproducts Cleavage at other sites in the molecule (e.g., ester groups).1. Chemoselective Reagents: Use reagents that are highly selective for the oxazolidinone ring cleavage. For instance, alkaline hydrogen peroxide is often selective for the exocyclic imide carbonyl. 2. Enzymatic Cleavage: Enzymes often exhibit high chemoselectivity and can avoid attacking other sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a this compound auxiliary?

A1: The most common methods involve the hydrolysis of the N-acyl oxazolidinone. This can be achieved under basic, acidic, or enzymatic conditions. Reductive cleavage methods are also employed in some cases.

Q2: Why is the removal of the this compound auxiliary sometimes challenging?

A2: The amide bond within the N-acyl oxazolidinone can be sterically hindered and electronically stabilized, making it resistant to cleavage. Harsh conditions are often required, which can lead to side reactions, including decomposition of the desired product or epimerization of stereocenters.

Q3: Can the this compound auxiliary be recovered and reused?

A3: Yes, one of the advantages of using chiral auxiliaries is the potential for their recovery and reuse. After cleavage and separation from the product, the this compound can be isolated and repurposed for future syntheses.

Q4: When should I consider using enzymatic hydrolysis for auxiliary removal?

A4: Enzymatic hydrolysis is an excellent option when your substrate is sensitive to harsh acidic or basic conditions. It is particularly useful for complex molecules with multiple functional groups or stereocenters that are prone to racemization.

Q5: What is the role of lithium hydroperoxide (LiOOH) in the cleavage reaction?

A5: Lithium hydroperoxide, typically generated in situ from lithium hydroxide and hydrogen peroxide, is a highly effective nucleophile for the cleavage of N-acyl oxazolidinones. The hydroperoxide anion selectively attacks the exocyclic carbonyl group, leading to the formation of a peroxyacid intermediate, which is then reduced to the desired carboxylic acid. This method is often preferred due to its high yields and selectivity.

Experimental Protocols

1. Basic Hydrolysis using Lithium Hydroperoxide (LiOOH)

This protocol is a widely used and effective method for the cleavage of this compound auxiliaries.

  • Step 1: Dissolution: Dissolve the N-acyl oxazolidinone substrate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Step 2: Cooling: Cool the solution to 0 °C in an ice bath.

  • Step 3: Reagent Addition: Add an aqueous solution of hydrogen peroxide (30% w/w) to the cooled solution, followed by the slow addition of an aqueous solution of lithium hydroxide (LiOH).

  • Step 4: Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 5: Quenching: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3).

  • Step 6: Workup and Extraction: Remove the organic solvent (THF) under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to isolate the product. The this compound auxiliary will remain in the aqueous layer.

  • Step 7: Purification: Purify the desired product from the organic extracts using standard techniques such as column chromatography.

2. Acidic Hydrolysis

This method is an alternative to basic hydrolysis but may not be suitable for acid-sensitive substrates.

  • Step 1: Dissolution: Dissolve the N-acyl oxazolidinone in a protic solvent such as methanol or ethanol.

  • Step 2: Acid Addition: Add a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), to the solution.

  • Step 3: Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Step 4: Workup: After completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate).

  • Step 5: Extraction and Purification: Extract the product with an organic solvent and purify it using column chromatography.

Visualizations

troubleshooting_workflow start Start: this compound Auxiliary Removal issue Problem Encountered start->issue incomplete Incomplete Cleavage? issue->incomplete Low Yield epimerization Epimerization? issue->epimerization Stereochemical Impurity separation Separation Issues? issue->separation Product Purity solution1 Increase Time/Temp Use Stronger Reagent incomplete->solution1 Yes end Successful Removal incomplete->end No solution2 Use Milder Conditions (e.g., LiOOH at 0°C) Consider Enzymatic Cleavage epimerization->solution2 Yes epimerization->end No solution3 Acid-Base Extraction Optimize Chromatography separation->solution3 Yes separation->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for this compound auxiliary removal.

experimental_workflow start Start: N-Acyl Oxazolidinone dissolution 1. Dissolve Substrate (e.g., THF/H2O) start->dissolution cooling 2. Cool to 0°C dissolution->cooling reagent_add 3. Add H2O2 and LiOH cooling->reagent_add reaction 4. Monitor Reaction (TLC/LC-MS) reagent_add->reaction quench 5. Quench with Na2SO3 reaction->quench workup 6. Workup and Extraction quench->workup product Desired Product workup->product auxiliary Recovered this compound workup->auxiliary

Caption: General experimental workflow for LiOOH-mediated cleavage.

References

Side reactions and byproduct formation with D-Valinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for D-Valinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to side reactions and byproduct formation during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: this compound possesses two primary reactive sites: a primary amine (-NH₂) and a primary hydroxyl (-OH) group. The most common side reactions stem from the competition between these two groups for a reactant. The principal side reactions include:

  • N-acylation vs. O-acylation: When reacting this compound with an acylating agent (e.g., acid chloride, anhydride), both the amine and hydroxyl groups can be acylated. Due to the higher nucleophilicity of the amine, N-acylation is generally the major product. However, O-acylation can occur, leading to a mixture of N-acylated, O-acylated, and di-acylated products.

  • Formation of Oxazolidines: In reactions with aldehydes or ketones, this compound can form a five-membered oxazolidine ring through the reaction of both the amine and hydroxyl groups with the carbonyl carbon. While this can be the desired product in some syntheses, it can also be an unintended byproduct.

  • Racemization: Although less common for this compound itself, harsh reaction conditions (e.g., strong acids or bases at elevated temperatures) can potentially lead to racemization at the chiral center.

Q2: Why am I getting a mixture of N-acylated and O-acylated products?

A2: The formation of both N- and O-acylated products is a result of the dual nucleophilicity of this compound. The amine group is generally a stronger nucleophile than the hydroxyl group, leading to preferential N-acylation. However, several factors can influence the selectivity:

  • Reaction Conditions: Basic conditions favor N-acylation, while acidic conditions can protonate the amine group, reducing its nucleophilicity and making O-acylation more competitive.

  • Steric Hindrance: Bulky acylating agents may favor reaction at the less sterically hindered hydroxyl group.

  • Solvent: The polarity of the solvent can influence the relative nucleophilicity of the amine and hydroxyl groups.

Q3: How can I selectively achieve O-acylation of this compound?

A3: To favor O-acylation, the nucleophilicity of the amine group must be suppressed. This is typically achieved by performing the reaction under acidic conditions. The acid protonates the highly basic amine group to form an ammonium salt, which is no longer nucleophilic. The hydroxyl group can then react with the acylating agent. A common strategy involves using a strong acid like trifluoroacetic acid (TFA) as the solvent or catalyst.

Q4: What byproducts can I expect during the synthesis of chiral oxazolines from this compound?

A4: The synthesis of chiral oxazolines from this compound and nitriles or aldehydes is a common application. Potential byproducts include:

  • Incomplete cyclization: This can leave unreacted starting materials or intermediate amides.

  • Side reactions of the starting materials: For example, aldehydes can undergo self-condensation (aldol reaction) under certain conditions.

  • Formation of diastereomers: If the reaction conditions are not well-controlled, epimerization at the newly formed stereocenter of the oxazoline ring can occur.

Troubleshooting Guides

Issue 1: Low Yield in this compound Reactions

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).- Increase the reaction time or temperature, but be cautious of potential side reactions or decomposition.- Ensure the purity of starting materials and solvents.[1]
Product Decomposition - If the product is sensitive to the reaction conditions, consider milder reagents or lower reaction temperatures.- Work up the reaction promptly upon completion.
Loss during Workup/Purification - Ensure complete extraction of the product from the aqueous phase.- Minimize transfers of the product between flasks.- If using column chromatography, choose an appropriate solvent system to avoid product streaking or irreversible adsorption.
Side Reactions - Identify the major byproduct(s) to understand the competing reaction pathway.- Adjust reaction conditions (e.g., temperature, solvent, catalyst) to disfavor the side reaction.- Consider using a protecting group strategy (see Issue 3).
Issue 2: Formation of Multiple Products (Low Chemoselectivity)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Competitive N- and O-Acylation - To favor N-acylation , use a non-polar aprotic solvent and consider adding a non-nucleophilic base to scavenge the acid byproduct.- To favor O-acylation , perform the reaction in an acidic medium (e.g., TFA) to protonate the amine.
Formation of Oxazolidine Byproduct - When reacting with aldehydes/ketones and another reagent, consider a two-step process where the desired reaction is performed first under conditions that do not favor oxazolidine formation.
Incorrect Reagent Addition Order - The order of addition can be critical. For example, in a multi-component reaction, pre-mixing certain reagents before adding the final component can influence the reaction pathway.
Issue 3: Difficulty in Achieving Selective Reaction at Either the Amine or Hydroxyl Group

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Similar Reactivity of Functional Groups - Employ a protecting group strategy to temporarily block one of the functional groups.
N-Protection - Protect the amine group, for example, as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable under many reaction conditions and can be removed with acid.[2][3][4]
O-Protection - Protect the hydroxyl group, for instance, as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers are robust and can be cleaved using a fluoride source (e.g., TBAF) or acidic conditions.[5]

Experimental Protocols

Protocol 1: Selective N-Boc Protection of this compound

This protocol describes the protection of the amine group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.1 eq) to the solution.

  • Slowly add a solution of Boc₂O (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-Valinol.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Selective O-Silylation (TBDMS Protection) of N-Boc-D-Valinol

This protocol details the protection of the hydroxyl group of N-Boc-D-Valinol.

Materials:

  • N-Boc-D-Valinol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole or triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-D-Valinol (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask.

  • Add imidazole (2.5 eq) or TEA (1.5 eq) to the solution.

  • Add TBDMSCl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting O-TBDMS-N-Boc-D-Valinol by flash chromatography.

Visualizations

Reaction_Pathways D_Valinol This compound N_Acylated N-Acylated this compound (Major Product) D_Valinol->N_Acylated O_Acylated O-Acylated this compound (Minor Product/Side Reaction) D_Valinol->O_Acylated Oxazolidine Oxazolidine Derivative D_Valinol->Oxazolidine Acylating_Agent Acylating Agent (e.g., R-COCl) Acylating_Agent->N_Acylated N-Acylation (Favored) Acylating_Agent->O_Acylated O-Acylation (Side Reaction) Aldehyde_Ketone Aldehyde/Ketone (e.g., R'-CHO) Aldehyde_Ketone->Oxazolidine Condensation Di_Acylated Di-Acylated Byproduct N_Acylated->Di_Acylated Further Acylation O_Acylated->Di_Acylated Further Acylation

Caption: Competing reaction pathways of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Identify_Issue Identify Issue Analyze->Identify_Issue Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Unreacted Starting Material Side_Products Side Products Formed Identify_Issue->Side_Products Multiple Spots/Peaks Decomposition Product Decomposition Identify_Issue->Decomposition Streaking/Baseline Optimize_Conditions Optimize Conditions: - Time - Temperature - Concentration Incomplete_Reaction->Optimize_Conditions Change_Reagents Change Reagents or Solvent Side_Products->Change_Reagents Protecting_Group Use Protecting Group Side_Products->Protecting_Group Milder_Conditions Use Milder Conditions Decomposition->Milder_Conditions End Improved Result Optimize_Conditions->End Change_Reagents->End Protecting_Group->End Milder_Conditions->End

Caption: General troubleshooting workflow for this compound reactions.

Protecting_Group_Strategy D_Valinol This compound (NH₂ and OH groups) Protect_N Protect Amine (e.g., with Boc₂O) D_Valinol->Protect_N Protect_O Protect Hydroxyl (e.g., with TBDMSCl) D_Valinol->Protect_O N_Protected N-Protected this compound Protect_N->N_Protected O_Protected O-Protected this compound Protect_O->O_Protected React_OH React at OH group N_Protected->React_OH React_NH2 React at NH₂ group O_Protected->React_NH2 Deprotect_N Deprotect Amine React_OH->Deprotect_N Deprotect_O Deprotect Hydroxyl React_NH2->Deprotect_O Final_Product_O Final Product (OH modified) Deprotect_N->Final_Product_O Final_Product_N Final Product (NH₂ modified) Deprotect_O->Final_Product_N

Caption: Protecting group strategy for selective reactions.

References

Technical Support Center: Optimization of Reaction Conditions for D-Valinol Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving D-Valinol.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that may arise during the synthesis and use of this compound.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low this compound yield.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • D-Valine Purity: Impurities in the starting D-valine can interfere with the reaction. Ensure the use of high-purity D-valine.

    • Reducing Agent Activity: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are moisture-sensitive. Use freshly opened or properly stored reagents. The activity of borane complexes can also diminish over time.

    • Solvent Quality: For reactions requiring anhydrous conditions, ensure solvents are properly dried. The presence of water can quench the reducing agent.

  • Suboptimal Reaction Conditions:

    • Temperature: The reduction of amino acids is often exothermic. The initial addition of the reducing agent should be done at a low temperature (e.g., 0-10°C) to control the reaction rate. Following the initial reaction, a period of reflux may be necessary to drive the reaction to completion.[1]

    • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Inert Atmosphere: Reactions with highly reactive reagents like LiAlH₄ should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

  • Inefficient Workup and Purification:

    • Quenching: The quenching of the reaction (e.g., destroying excess LiAlH₄) is a critical step that can be hazardous if not performed correctly. Slow, careful addition of water and then a sodium hydroxide solution is a common procedure.[1] An improper quench can lead to the formation of emulsions or insoluble aluminum salts that trap the product.

    • Extraction: this compound has some solubility in water, so multiple extractions with an organic solvent are necessary to maximize recovery.

    • Purification: this compound can solidify in condensers during distillation.[1] Using a heat gun to gently warm the condenser can prevent clogging.[1]

Issue 2: Presence of Impurities in the Final Product

Question: After purification, I am still observing significant impurities in my this compound product. What are the likely impurities and how can I remove them?

Answer: Impurities can arise from starting materials, side reactions, or the workup process. Identifying the impurity is the first step to effective removal.

Common Impurities and Purification Strategies:

ImpurityLikely SourceRecommended Purification Method
Unreacted D-Valine Incomplete reaction.Recrystallization or column chromatography. D-Valine has very different solubility compared to this compound.
Over-reduced byproducts Harsh reaction conditions.Column chromatography with a suitable solvent system.
Salts from workup Incomplete removal of quenching agents or drying agents.Washing the organic extracts with brine, followed by drying over a suitable drying agent (e.g., anhydrous sodium sulfate).
Solvent Residues Incomplete removal during concentration.Drying the final product under high vacuum.

Analytical Techniques for Impurity Profiling:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the product and separate impurities. A reverse-phase HPLC method can be developed to quantify D-Valine as a potential impurity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing this compound?

A1: The choice of synthesis method depends on factors such as scale, available equipment, and green chemistry considerations.

  • Chemical Reduction: The reduction of D-valine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF) is a common and effective laboratory-scale method. Another option is using a borane-methyl sulfide complex.

  • Biocatalytic Synthesis: The use of ω-transaminases for the reductive amination of a corresponding prochiral hydroxy ketone offers a more sustainable and highly enantioselective route to this compound. This method can achieve high conversions and excellent optical purity.

Q2: How can I optimize the catalyst loading for my reaction?

A2: Catalyst loading should be optimized to achieve a balance between reaction rate, yield, and cost. A systematic approach is recommended:

  • Start with a literature-reported catalyst loading.

  • Perform a series of small-scale reactions varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Monitor the reaction progress and final yield for each loading.

  • Select the lowest catalyst loading that provides a satisfactory yield and reaction time. Increasing catalyst loading beyond a certain point may not significantly improve the yield and could lead to increased side products.

Q3: Which solvent should I choose for the synthesis of this compound?

A3: The choice of solvent is critical for reaction success.

  • For reductions with LiAlH₄ or borane complexes, anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically used. It is crucial to use dry solvents to prevent quenching the reducing agent.

  • In biocatalytic methods using transaminases, the reaction can often be performed in aqueous buffers or in organic solvents like methyl tert-butyl ether (MTBE) .

The polarity of the solvent can significantly affect reaction rates. It is advisable to perform small-scale solvent screening experiments to identify the optimal solvent for a specific reaction.

Q4: Do I need to use a protecting group for the amine or alcohol functional group in this compound during subsequent reactions?

A4: Yes, in many cases, protecting groups are necessary to prevent unwanted side reactions.

  • Amine Protection: The amino group is nucleophilic and can react with electrophiles. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).

  • Alcohol Protection: The hydroxyl group can also be reactive. Silyl ethers (e.g., TBDMS) are common protecting groups for alcohols.

The choice of protecting group depends on the specific reaction conditions of the subsequent steps. An orthogonal protecting group strategy allows for the selective deprotection of one group while the other remains intact.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of D-Valine with Lithium Aluminum Hydride (Adapted from a procedure for L-Valinol)

Materials:

  • D-Valine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 10°C using an ice bath.

  • Add D-Valine in portions over 30 minutes, controlling the rate of hydrogen evolution.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Reflux the reaction mixture for 16 hours.

  • Cool the reaction mixture to 10°C with an ice bath and dilute with diethyl ether.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then again with water. Caution: This is a highly exothermic process with vigorous hydrogen evolution.

  • Stir the resulting mixture for 30 minutes.

  • Filter the white precipitate and wash the filter cake with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Workflow for this compound Synthesis and Purification:

DValinol_Synthesis_Workflow Start D-Valine Reaction Reduction with LiAlH4 in THF Start->Reaction Quench Quenching (H2O, NaOH) Reaction->Quench Workup Extraction & Drying Quench->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield (Illustrative Data)

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 0°C -> RT0°C -> RefluxRT -> RefluxRefluxing after initial addition generally increases yield by ensuring complete reaction.
Solvent Anhydrous THFAnhydrous Diethyl EtherTHF with 1% H₂OThe presence of water will significantly decrease the yield due to the quenching of the reducing agent.
Catalyst Loading 1.0 eq LiAlH₄1.5 eq LiAlH₄2.0 eq LiAlH₄An excess of the reducing agent is typically required to drive the reaction to completion. The optimal excess should be determined experimentally.
Reaction Time 8 hours16 hours24 hoursLonger reaction times can lead to higher conversion, but also potentially to the formation of byproducts. Reaction monitoring is key.

Note: The data in this table is illustrative and intended to guide optimization experiments. Actual results will vary depending on the specific reaction setup and scale.

References

D-Valinol Reaction Product Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of D-Valinol and its reaction products. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound from a reaction mixture are:

  • Vacuum Distillation: Ideal for separating this compound from non-volatile impurities and residual high-boiling solvents.[1]

  • Flash Column Chromatography: Effective for separating this compound from impurities with different polarities.

  • Recrystallization: A suitable method for obtaining highly pure crystalline this compound, particularly if the crude product is a solid or can be precipitated as a salt.

Q2: What are the likely impurities in a crude this compound reaction mixture?

A2: Common impurities depend on the synthetic route. When this compound is synthesized by the reduction of D-valine with a reducing agent like lithium aluminum hydride (LiAlH₄), potential impurities include:

  • Unreacted D-valine: The starting amino acid.

  • Aluminum salts: Byproducts from the LiAlH₄ reagent and subsequent aqueous workup.[2][3][4]

  • Aldehyde intermediate: While typically transient, some aldehyde formed during the reduction may persist.[3]

  • Residual solvents: Solvents used in the reaction and workup (e.g., tetrahydrofuran, diethyl ether).

Q3: How can I monitor the progress of my this compound purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. For visualizing this compound, which lacks a strong UV chromophore, you can use a variety of staining agents.

Troubleshooting Guides

Vacuum Distillation

Issue 1: Bumping or uneven boiling during distillation.

  • Possible Cause: Lack of boiling chips or inadequate stirring. High viscosity of the crude material.

  • Solution:

    • Ensure you are using fresh boiling chips or a magnetic stir bar with vigorous stirring.

    • If the crude product is highly viscous, consider co-distillation with a high-boiling, inert solvent to improve fluidity.

Issue 2: The product is not distilling at the expected temperature.

  • Possible Cause: The vacuum is not low enough. The thermometer is placed incorrectly.

  • Solution:

    • Check your vacuum pump and all connections for leaks. A pressure gauge is essential for accurate readings.

    • Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Issue 3: The product appears to be decomposing in the distillation flask.

  • Possible Cause: The distillation temperature is too high, even under vacuum. This compound may be sensitive to prolonged heating.

  • Solution:

    • Use a high-vacuum pump to further reduce the pressure, which will lower the boiling point.

    • Employ a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

Flash Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: Incorrect mobile phase polarity. Column overloading.

  • Solution:

    • Optimize the solvent system using TLC first. A common mobile phase for amino alcohols like this compound is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A typical starting point is a gradient of ethyl acetate in hexane. For more polar impurities, a dichloromethane/methanol system may be more effective.

    • Ensure you are not loading too much crude material onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.

Issue 2: this compound is streaking or tailing on the TLC and column.

  • Possible Cause: The amine group of this compound is interacting strongly with the acidic silica gel.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Issue 3: this compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If this compound still does not elute, consider switching to a more polar solvent system, such as dichloromethane/methanol.

Recrystallization

Issue 1: this compound does not crystallize from the solution upon cooling.

  • Possible Cause: The solution is not saturated. The cooling process is too rapid.

  • Solution:

    • Concentrate the solution by boiling off some of the solvent.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil rather than crystals.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Seeding with a small crystal of pure this compound can also be effective.

Issue 2: The product "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of this compound. The presence of impurities is depressing the melting point.

  • Solution:

    • Choose a solvent with a lower boiling point.

    • Try a two-solvent recrystallization system. Dissolve the this compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly. Common solvent systems for recrystallization include ethanol/water or hexane/ethyl acetate.

Issue 3: The recovered crystals are not pure.

  • Possible Cause: Impurities were co-precipitated during crystallization. The crystals were not washed properly.

  • Solution:

    • Ensure the solution cools slowly to allow for the selective formation of this compound crystals.

    • After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₃NO
Molecular Weight103.16 g/mol
Melting Point30-32 °C
Boiling Point189 °C (at 760 mmHg)
AppearanceWhite to off-white crystalline solid

Table 2: Suggested Starting Conditions for Flash Column Chromatography of this compound

Stationary PhaseMobile Phase SystemGradient Profile (Example)
Silica GelHexane/Ethyl AcetateStart with 100% Hexane, gradually increase to 50-100% Ethyl Acetate
Silica GelDichloromethane/MethanolStart with 100% Dichloromethane, gradually increase to 5-10% Methanol

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glassware is free of cracks.

  • Charging the Flask: Add the crude this compound to the distillation flask. Add a magnetic stir bar or fresh boiling chips.

  • Applying Vacuum: Slowly and carefully apply the vacuum. If there are low-boiling solvents present, they will distill first.

  • Heating: Once the residual solvents have been removed and the vacuum is stable, begin to heat the distillation flask using a heating mantle or an oil bath.

  • Collection: Collect the this compound fraction at the appropriate temperature and pressure. For example, L-valinol has a boiling point of 62-67°C at 2.5 mmHg.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Chiral HPLC Analysis of this compound for Enantiomeric Purity

This protocol is adapted from methods for analyzing the enantiomeric purity of valine and can be applied to this compound.

  • Derivatization (Indirect Method):

    • React the this compound sample with a chiral derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol, to form diastereomers.

  • HPLC System: Use a standard HPLC system with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column is suitable for separating the diastereomeric derivatives.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer) is typically used.

  • Injection and Analysis: Inject the derivatized sample and run the HPLC method. The two diastereomers will have different retention times, allowing for their separation and quantification.

  • Quantification: The enantiomeric purity can be calculated from the peak areas of the two diastereomers. A high enantiomeric purity is indicated by a large peak for the desired this compound derivative and a very small or non-existent peak for the L-Valinol derivative.

Visualizations

experimental_workflow crude Crude this compound Reaction Mixture distillation Vacuum Distillation crude->distillation Remove non-volatile impurities chromatography Flash Column Chromatography crude->chromatography Separate by polarity recrystallization Recrystallization distillation->recrystallization Further purification analysis Purity Analysis (TLC, HPLC, NMR) distillation->analysis chromatography->recrystallization Further purification chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product Confirmed Purity troubleshooting_logic start Purification Issue Identified check_method Review Purification Method Parameters start->check_method distillation Vacuum Distillation? check_method->distillation chromatography Chromatography? check_method->chromatography recrystallization Recrystallization? check_method->recrystallization dist_q1 Uneven Boiling? distillation->dist_q1 Yes dist_q2 Incorrect Temp? distillation->dist_q2 No chrom_q1 Poor Separation? chromatography->chrom_q1 Yes chrom_q2 Peak Tailing? chromatography->chrom_q2 No recryst_q1 No Crystals? recrystallization->recryst_q1 Yes recryst_q2 Oiling Out? recrystallization->recryst_q2 No dist_a1 Add Stir Bar/ Boiling Chips dist_q1->dist_a1 resolve Issue Resolved dist_a1->resolve dist_a2 Check Vacuum/ Thermometer dist_q2->dist_a2 dist_a2->resolve chrom_a1 Optimize Mobile Phase chrom_q1->chrom_a1 chrom_a1->resolve chrom_a2 Add Triethylamine chrom_q2->chrom_a2 chrom_a2->resolve recryst_a1 Concentrate/ Scratch/Seed recryst_q1->recryst_a1 recryst_a1->resolve recryst_a2 Change Solvent/ Cool Slowly recryst_q2->recryst_a2 recryst_a2->resolve

References

Troubleshooting epimerization in D-Valinol-based synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to epimerization in D-Valinol-based synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound-based synthesis?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple chiral centers is inverted. In the context of this compound, which has a chiral center at the carbon bearing the amino group, epimerization would lead to the formation of its diastereomer, L-Valinol. This is a significant concern because the biological activity and physical properties of a molecule are often highly dependent on its specific stereochemistry.[1] The formation of an unintended diastereomer can lead to difficulties in purification, reduced yield of the desired product, and potentially altered pharmacological effects.

Q2: What are the most common causes of epimerization in reactions involving this compound?

A2: The primary cause of epimerization at the α-carbon of this compound and its derivatives is the abstraction of the α-proton by a base. This forms a planar enolate or a similar stabilized intermediate, which can then be re-protonated from either face, leading to a mixture of diastereomers. Factors that promote this process include:

  • Strong Bases: The use of strong bases significantly increases the rate of α-proton abstraction.[2][3]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the proton abstraction and subsequent epimerization to occur.[4]

  • Polar Aprotic Solvents: Solvents like DMF and DMSO can stabilize the charged intermediate, thereby facilitating epimerization.[5]

  • Activating Groups: The presence of an activating group on the adjacent nitrogen (e.g., an acyl group) increases the acidity of the α-proton, making it more susceptible to abstraction.

Q3: How can I detect and quantify the extent of epimerization in my this compound-derived product?

A3: Several analytical techniques can be employed to detect and quantify the presence of diastereomers resulting from epimerization:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase, you can achieve baseline separation of the desired product and its epimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the diastereomeric ratio by integrating the signals of protons that are in different chemical environments in the two diastereomers. For complex spectra, advanced techniques like band-selective pure shift NMR can be utilized to simplify the signals and allow for accurate integration.

  • Chiral Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of your product, chiral GC-MS can provide excellent separation and sensitive detection of epimers.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: My reaction produced a mixture of diastereomers, with a lower than expected diastereomeric excess (d.e.).

Potential Cause Troubleshooting Action
Base is too strong. Switch to a milder, non-nucleophilic base. Sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over stronger bases like potassium ethoxide.
Reaction temperature is too high. Perform the reaction at a lower temperature. While this may slow down the reaction rate, it will significantly disfavor the epimerization pathway. It is recommended to run trial reactions at different temperatures to find the optimal balance between reaction time and stereochemical purity.
Inappropriate solvent choice. If possible, switch to a less polar solvent. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally less prone to promoting epimerization compared to highly polar aprotic solvents like DMF or DMSO.
Prolonged reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to conditions that can cause epimerization.

Problem 2: I am observing significant epimerization during the N-acylation of this compound.

Potential Cause Troubleshooting Action
Formation of an oxazolone intermediate. The activation of the carboxylic acid for acylation can lead to the formation of a reactive oxazolone intermediate, which is prone to racemization. To mitigate this, use coupling reagents known to suppress oxazolone formation, such as those used in peptide synthesis in combination with additives like 1-hydroxybenzotriazole (HOBt).
Base-catalyzed proton abstraction. The use of a tertiary amine base during acylation can lead to epimerization. If a base is necessary, use a sterically hindered one like DIPEA and add it slowly at a low temperature.

Problem 3: How can I choose the right protecting group for the amine in this compound to minimize epimerization?

Protecting Group Strategy Rationale
Use of bulky protecting groups. Bulky protecting groups on the nitrogen can sterically hinder the approach of a base to the α-proton, thereby reducing the rate of epimerization.
Protecting groups that reduce α-proton acidity. Certain protecting groups can decrease the electron-withdrawing nature of the nitrogen substituent, making the α-proton less acidic and less susceptible to abstraction.
Orthogonal protection strategies. In multi-step syntheses, employing an orthogonal protection strategy allows for the selective removal of protecting groups under conditions that do not promote epimerization of the this compound stereocenter.

Experimental Protocols

Key Experiment: Synthesis of a Chiral Oxazoline from this compound

This protocol provides a general method for the synthesis of a chiral oxazoline, a common application of this compound, with considerations for minimizing epimerization.

Materials:

  • This compound

  • Aryl nitrile or other suitable electrophile

  • Zinc chloride (ZnCl2), anhydrous

  • Solvent (e.g., chlorobenzene or solvent-free)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add this compound (1.0 eq) and the aryl nitrile (1.0-1.2 eq) to a reaction vessel.

  • Add anhydrous zinc chloride (0.1-0.2 eq) as a catalyst.

  • If using a solvent, add chlorobenzene. For a solvent-free reaction, proceed to the next step.

  • Heat the reaction mixture. For conventional heating, a temperature of 120-140 °C is typical. For microwave-assisted synthesis, which can often reduce reaction times and potentially side reactions, specific time and power settings should be optimized.

  • Critical Step for Epimerization Control: Monitor the reaction progress by TLC or LC-MS. Avoid prolonged heating once the reaction is complete to minimize the risk of epimerization.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by adding an aqueous solution of a base (e.g., NaHCO3) and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the diastereomeric excess of the purified oxazoline using chiral HPLC or 1H NMR spectroscopy to assess the extent of epimerization.

Visualizations

Epimerization_Mechanism D_Valinol This compound Derivative (R-configuration) Enolate Planar Enolate Intermediate D_Valinol->Enolate - H⁺ Base Base Proton_Abstraction Proton Abstraction Enolate->D_Valinol + H⁺ L_Valinol L-Valinol Derivative (S-configuration - Epimer) Enolate->L_Valinol + H⁺ Protonation_Top Protonation (top face) Protonation_Bottom Protonation (bottom face)

Caption: Mechanism of base-catalyzed epimerization of a this compound derivative.

Troubleshooting_Workflow Start Epimerization Detected? Check_Base Is the base too strong? Start->Check_Base Yes End Re-analyze for epimerization Start->End No Change_Base Use a milder, sterically hindered base (e.g., DIPEA) Check_Base->Change_Base Yes Check_Temp Is the temperature too high? Check_Base->Check_Temp No Change_Base->End Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Solvent Is the solvent highly polar aprotic? Check_Temp->Check_Solvent No Lower_Temp->End Change_Solvent Switch to a less polar solvent (e.g., DCM, THF) Check_Solvent->Change_Solvent Yes Check_Time Is the reaction time prolonged? Check_Solvent->Check_Time No Change_Solvent->End Optimize_Time Monitor reaction and quench promptly upon completion Check_Time->Optimize_Time Yes Check_Time->End No Optimize_Time->End

Caption: Troubleshooting workflow for addressing epimerization in this compound synthesis.

References

D-Valinol stability under various reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Valinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral amino alcohol derived from the amino acid D-valine. Its primary applications are in asymmetric synthesis, where it serves as a chiral auxiliary or a building block for the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates. Its bifunctional nature, containing both an amino and a hydroxyl group, makes it a versatile reagent in organic synthesis.

Q2: What are the general storage recommendations for this compound?

A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is advisable to keep it away from heat, sparks, and open flames. For long-term storage, refrigeration is often recommended.

Q3: Is this compound stable under acidic and basic conditions?

A3: this compound is generally incompatible with strong acids and strong bases, which can lead to degradation or undesired side reactions. Under strongly acidic conditions, the amino group will be protonated, and under strongly basic conditions, the hydroxyl group can be deprotonated, altering its reactivity. For reactions requiring acidic or basic conditions, careful selection of reagents and control of reaction parameters are crucial. One study found that the amino acid valine remains stable in concentrated sulfuric acid for an extended period, suggesting this compound may also exhibit stability in highly acidic environments, though specific data is limited.[1]

Q4: How does temperature affect the stability of this compound?

Q5: What are the common side reactions to be aware of when using this compound in peptide synthesis?

A5: When this compound is used in peptide synthesis, common side reactions include racemization, especially during the activation of the amino acid to be coupled.[4][5] Another potential side reaction is diketopiperazine formation if this compound is part of a dipeptide at the N-terminus of a growing peptide chain on a solid support.

Troubleshooting Guides

Issue 1: Low Yield in a Reaction Involving this compound
Possible Cause Troubleshooting Step
Degradation of this compound - pH Imbalance: If the reaction is conducted under strongly acidic or basic conditions, consider using milder reagents or a suitable protecting group for the amino or hydroxyl function. - High Temperature: Run the reaction at a lower temperature and for a longer duration to check for improvement in yield. - Oxidation: If oxidizing agents are present, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction - Insufficient Reagent: Check the stoichiometry of your reagents. An excess of the coupling partner may be required. - Poor Solubility: Ensure this compound and other reactants are fully dissolved in the chosen solvent. Consider using a co-solvent if necessary.
Side Reactions - Racemization: If the chirality of this compound is crucial, verify the enantiomeric excess of the product. Consider using racemization-suppressing additives like HOBt or performing the reaction at a lower temperature.
Issue 2: Unexpected Side Products
Possible Cause Troubleshooting Step
Reaction with Solvent - Some solvents can participate in side reactions. For example, alcoholic solvents might compete in reactions targeting the hydroxyl group of this compound. Ensure the solvent is inert under the reaction conditions.
Formation of Self-Condensation Products - At elevated temperatures or under certain catalytic conditions, this compound could potentially react with itself. Use dilute conditions or controlled addition of reagents to minimize this.
Protecting Group Instability - If using a protected form of this compound, the protecting group might be partially cleaved under the reaction conditions. Verify the stability of the protecting group to all reagents and conditions in the reaction sequence.

Stability Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following table provides a qualitative summary based on information for similar compounds and general chemical principles.

Condition Stability of this compound Potential Degradation/Side Reactions
Strongly Acidic (e.g., conc. H₂SO₄, TFA) Likely stable, but reactivity is altered due to protonation of the amino group.Protonation of the amine.
Strongly Basic (e.g., NaOH, KOH) Unstable.Deprotonation of the hydroxyl group, potential for elimination or other base-catalyzed reactions.
Elevated Temperature (>100 °C) Prone to degradation.Thermal decomposition, racemization.
Oxidizing Agents (e.g., H₂O₂, KMnO₄) Unstable.Oxidation of the alcohol and/or amine functional groups.
Reducing Agents (e.g., NaBH₄, LiAlH₄) Generally stable.The functional groups are already in a reduced state.
Common Organic Solvents (e.g., DMF, DCM, THF) Generally stable.Ensure solvents are anhydrous and free of impurities that could react.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or a mixture of THF and water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in THF (or a THF/water mixture if using NaHCO₃).

  • Add the base (1.1 equivalents of TEA or an excess of NaHCO₃).

  • Add Boc₂O (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Valinol.

  • Purify the product by column chromatography if necessary.

Protocol 2: Fmoc Protection of this compound

This protocol describes the protection of the amino group of this compound using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water (or DMF)

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve this compound in a mixture of dioxane and aqueous NaHCO₃ solution (or DMF with NaHCO₃).

  • Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the this compound solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, add water and extract with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

  • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-D-Valinol.

  • The product can be purified by crystallization or column chromatography.

Visualizations

experimental_workflow General Workflow for this compound Protection cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound reaction Mixing and Stirring (Monitor by TLC) start->reaction reagent Protecting Group Reagent (e.g., Boc₂O, Fmoc-Cl) reagent->reaction base Base (e.g., TEA, NaHCO₃) base->reaction solvent Solvent (e.g., THF, Dioxane/H₂O) solvent->reaction quench Quenching / Solvent Removal reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Washing Steps (e.g., NaHCO₃, Brine) extraction->wash dry Drying (e.g., MgSO₄) wash->dry purify Column Chromatography or Crystallization dry->purify end Protected this compound purify->end

Caption: Workflow for the protection of this compound.

troubleshooting_logic Troubleshooting Low Reaction Yield cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Mitigation start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products (TLC, LC-MS) start->check_side_reactions temp Lower Temperature check_conditions->temp time Increase Reaction Time check_conditions->time reagents Check Stoichiometry check_conditions->reagents protecting_group Use Protecting Group check_side_reactions->protecting_group inert_atm Use Inert Atmosphere check_side_reactions->inert_atm additives Add Racemization Suppressor check_side_reactions->additives end Improved Yield temp->end time->end reagents->end protecting_group->end inert_atm->end additives->end

References

Technical Support Center: Recrystallization of D-Valinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of D-Valinol derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of these valuable chiral building blocks.

Troubleshooting Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: My N-protected this compound derivative oiled out instead of crystallizing. What should I do?

A1: "Oiling out," where the compound separates as a liquid rather than solid crystals, is a common issue, especially with low-melting point solids or when the solution is supersaturated at a temperature above the compound's melting point.

  • Immediate Steps:

    • Re-dissolve the oil: Heat the mixture to dissolve the oil back into the solvent.

    • Add more solvent: Add a small amount of additional hot solvent to decrease the supersaturation.

    • Cool slowly: Allow the solution to cool much more slowly. Insulating the flask can promote gradual crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: If available, add a single seed crystal of the pure compound to induce crystallization.

  • If the problem persists:

    • Change the solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. For N-Boc-D-Valinol, which can be oily after synthesis, a technique of "pulping" can be effective. After removing the reaction solvent to obtain the oil, add a seed crystal, allow it to stand and solidify, and then stir the solid mass with a non-polar solvent like n-hexane or diethyl ether. This can help in forming a solid product.[1]

Q2: No crystals are forming, even after cooling the solution for an extended period. What is the problem?

A2: The absence of crystal formation typically indicates that the solution is not supersaturated, or there are no nucleation sites for crystals to begin growing.

  • Possible Causes and Solutions:

    • Too much solvent: This is the most common reason for crystallization failure. To address this, evaporate some of the solvent to increase the concentration of the this compound derivative and then allow the solution to cool again.

    • Supersaturation without nucleation: The solution may be supersaturated but lacks a point for crystal growth to start.

      • Induce nucleation: Scratch the inner surface of the flask with a glass rod or add a seed crystal of the desired compound.

    • Inappropriate solvent: The solubility of your compound may not have a steep enough curve in the chosen solvent (i.e., it is too soluble even at low temperatures). You may need to screen for a more suitable solvent or solvent system.

Q3: The yield of my recrystallized this compound derivative is very low. How can I improve it?

A3: A low recovery of the purified product can be due to several factors related to the experimental technique.

  • To improve your yield:

    • Avoid using excess solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using too much will result in a significant amount of your product remaining in the mother liquor upon cooling.

    • Ensure adequate cooling: Cool the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution, provided the impurities remain dissolved.

    • Minimize transfers: Each transfer of the solid from one container to another can result in material loss. Plan your workflow to minimize these steps.

    • Proper washing: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a racemic this compound derivative?

A1: For resolving a racemic mixture of a this compound derivative, diastereomeric salt crystallization is a classical and effective method. This involves reacting the racemic amino alcohol with a chiral resolving agent (typically a chiral acid like tartaric acid or mandelic acid) to form diastereomeric salts. These salts have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[2]

Q2: How do I choose a suitable solvent for the recrystallization of my this compound derivative?

A2: The ideal recrystallization solvent is one in which your this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Additionally, any impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor). A common starting point for amino alcohols and their derivatives are polar protic solvents like ethanol or methanol, or mixtures with less polar solvents like ethyl acetate or toluene.

Q3: My Boc-protected this compound is a persistent oil. Is there a specific protocol to crystallize it?

A3: Yes, for Boc-protected amino acids and their alcohol derivatives that are isolated as oils, a specific crystallization method can be employed. After the synthesis and work-up, the solvent is evaporated to yield the crude oil. A small seed crystal of the pure product is then added to the oil, and it is left to stand at room temperature for a period (e.g., 15-24 hours) to allow for complete solidification. Following this, a weak polar solvent, such as n-hexane, cyclohexane, or diethyl ether, is added, and the solid is "pulped" or stirred for a couple of hours. The resulting solid is then filtered, washed with a small amount of the cold pulping solvent, and dried.[1]

Experimental Protocols

Protocol 1: Recrystallization of N-Boc-D-Valinol from an Oily Product

This protocol is adapted from a method for crystallizing Boc-protected amino acids that are often isolated as oils.[1]

  • Preparation: Following the synthesis of N-Boc-D-Valinol, perform the necessary aqueous work-up and extraction with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product as a colorless to light yellow viscous oil.

  • Seeding and Solidification: Add a small seed crystal of pure N-Boc-D-Valinol (approximately 0.5-1.0% by weight of the oil) to the oily residue. Allow the mixture to stand at room temperature for 15-24 hours, or until the entire mass has solidified into a white solid.

  • Pulping: To the solidified mass, add a weak polar solvent, such as n-hexane or diethyl ether. The volume of the solvent should be approximately 5-10 times the weight of the solid (e.g., 5-10 mL of solvent per gram of solid). Stir the resulting slurry at room temperature for 1-3 hours.

  • Isolation and Drying: Filter the solid product using a Buchner funnel. Wash the filter cake with a small amount of the cold pulping solvent. Dry the purified solid under reduced pressure.

Protocol 2: General Procedure for Diastereomeric Salt Resolution of a Racemic this compound Derivative

This is a general workflow for the separation of enantiomers of a chiral amino alcohol via diastereomeric salt crystallization.[2]

  • Resolving Agent and Solvent Selection: Choose a suitable chiral resolving agent, such as L-(+)-tartaric acid or a derivative. Select a solvent in which the diastereomeric salts will have different solubilities, for example, methanol or ethanol.

  • Salt Formation: Dissolve one equivalent of the racemic this compound derivative in the chosen solvent. In a separate container, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent. Add the resolving agent solution to the solution of the racemic mixture.

  • Crystallization: Heat the combined solution gently to ensure all solids are dissolved. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. If no crystals form, the solution can be stored in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold solvent.

  • Analysis and Recrystallization: Analyze the diastereomeric excess (d.e.) of the crystalline salt using techniques like HPLC or NMR. If the d.e. is not satisfactory, perform one or more recrystallizations from the same or a different solvent system to improve the purity.

  • Liberation of the Enantiomer: Once the desired diastereomeric purity is achieved, suspend the salt in water and add a base (e.g., NaOH solution) to neutralize the acid and liberate the free amino alcohol. Extract the enantiomerically enriched this compound derivative with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and evaporate the solvent.

Data Presentation

The following tables summarize quantitative data for the recrystallization of this compound derivatives and related compounds.

Table 1: Crystallization of N-Boc-Amino Acid Derivatives by Pulping Method

N-Boc-Amino Acid DerivativePulping SolventYieldPurity (HPLC)
N-Boc-L-phenylglycineDiethyl ether88.7%99.1%
N-Boc-L-phenylglycinen-Hexane87.5%99.3%
N-Boc-L-phenylalanineCyclohexane89.8%99.1%

Table 2: Representative Data for Diastereomeric Resolution of a Chiral Amino Alcohol *

The following data is for the resolution of (1-methyl-2-phenyl)-ethylamine using (S,S)-tartaric acid and is provided as a representative example of the yields and enantiomeric excess that can be achieved in diastereomeric salt resolutions.

StepProductYieldEnantiomeric Excess (ee)
Initial CrystallizationDiastereomeric Salt87.5%83.5%
Liberation of Amine(-)-Amine HCl Salt66.7%96.4%

Visualizations

Recrystallization_Workflow Figure 1. General Recrystallization Workflow A Dissolve Crude this compound Derivative in Minimum Hot Solvent B Perform Hot Filtration (if insoluble impurities are present) A->B C Cool Solution Slowly to Induce Crystallization A->C No insoluble impurities B->C D Isolate Crystals by Vacuum Filtration C->D E Wash Crystals with Ice-Cold Solvent D->E F Dry Purified Crystals E->F G Pure this compound Derivative F->G

Figure 1. General Recrystallization Workflow

Troubleshooting_Recrystallization Figure 2. Troubleshooting Common Recrystallization Problems Start Recrystallization Attempt Problem What is the issue? Start->Problem OilingOut Compound Oiled Out Problem->OilingOut Oiling NoCrystals No Crystals Formed Problem->NoCrystals No Formation LowYield Low Yield Problem->LowYield Poor Recovery Solution_Oiling 1. Reheat to dissolve 2. Add more solvent 3. Cool slowly 4. Scratch or seed OilingOut->Solution_Oiling Solution_NoCrystals 1. Evaporate some solvent 2. Scratch or seed 3. Cool to lower temperature NoCrystals->Solution_NoCrystals Solution_LowYield 1. Use minimum hot solvent 2. Ensure complete cooling 3. Wash with ice-cold solvent LowYield->Solution_LowYield Success Successful Purification Solution_Oiling->Success Resolved Failure Re-evaluate Solvent System Solution_Oiling->Failure Unresolved Solution_NoCrystals->Success Resolved Solution_NoCrystals->Failure Unresolved Solution_LowYield->Success Improved

Figure 2. Troubleshooting Common Recrystallization Problems

References

Preventing racemization during D-Valinol auxiliary cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent racemization during the cleavage of D-Valinol derived chiral auxiliaries.

Frequently Asked Questions (FAQs)

Q1: Why is preventing racemization during auxiliary cleavage so important?

A: Racemization converts a single enantiomer into a mixture of both, negating the stereochemical control achieved in earlier steps.[1] This loss of enantiomeric purity is a critical issue in drug development and manufacturing, where different enantiomers can exhibit vastly different pharmacological activities.[1]

Q2: What is the primary cause of racemization when cleaving this compound auxiliaries?

A: The most common mechanism for racemization is the deprotonation of the α-carbon (the stereocenter) to the carbonyl group, forming a planar, achiral enolate intermediate.[1] This intermediate can be protonated from either face with nearly equal probability, leading to a loss of the desired stereochemistry.[1] Harsh conditions, such as strong bases, strong acids, or high temperatures, promote the formation of this enolate.[1]

Q3: Which cleavage conditions are most likely to cause racemization?

A: Vigorous reaction conditions are the main culprit. This includes:

  • Strong Bases or Acids: These conditions readily facilitate the formation of the problematic enol or enolate intermediates.

  • High Temperatures: Increased thermal energy can provide the activation energy needed for epimerization at the stereocenter.

  • Prolonged Reaction Times: Even under mildly racemizing conditions, extended exposure can lead to a significant decrease in enantiomeric purity.

Q4: How do I select a cleavage method that minimizes the risk of racemization?

A: The ideal method removes the auxiliary efficiently under mild conditions that do not disturb the newly created stereocenter. The choice depends on the desired functional group (e.g., carboxylic acid, alcohol, aldehyde) and the stability of your specific molecule. Always consult literature for procedures on similar substrates and start with the mildest known conditions.

Troubleshooting Guide

Issue 1: Significant racemization detected after hydrolyzing the amide to a carboxylic acid.

Possible Cause Recommended Solution
Harsh Hydrolysis Conditions Strong bases like NaOH or KOH, especially at elevated temperatures, are known to cause epimerization.
Solution: Use milder, low-temperature hydrolytic methods. The use of lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a well-established and highly effective method for cleaving oxazolidinone-type auxiliaries without racemization. The reaction is generally run at or below 0 °C.
Prolonged Reaction Time Leaving the reaction for an extended period, even under mild conditions, can allow for gradual racemization.
Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Issue 2: Racemization or undesired side-products observed when targeting an alcohol via reductive cleavage.

Possible Cause Reagent Choice
Over-reduction or Harsh Reducing Agent Powerful reducing agents might lead to side reactions if other sensitive functional groups are present.
Solution: Use a mild reducing agent like lithium borohydride (LiBH₄). It is generally effective for reducing the amide to the corresponding alcohol while preserving the stereocenter. Lithium aluminum hydride (LiAlH₄) can also be used but may require more careful temperature control.
Elevated Temperature During Workup Acidic or basic workup conditions at room temperature or higher can still induce racemization after the cleavage is complete.
Solution: Perform the reaction at a low temperature (e.g., 0 °C to -78 °C) and ensure the workup is conducted at low temperatures with buffered or mild acidic/basic solutions (e.g., saturated aq. NH₄Cl, Rochelle's salt).

Quantitative Data Summary

While extensive data specifically for this compound auxiliary cleavage is dispersed, the following table summarizes representative conditions for the closely related Evans' auxiliaries, which are known to proceed with high fidelity and minimal to no racemization. These conditions are directly applicable to this compound derived substrates.

Desired Product Cleavage Reagent Typical Conditions Enantiomeric Purity
Carboxylic AcidLiOH / H₂O₂THF/H₂O, 0 °C>99% ee (No racemization observed)
AlcoholLiBH₄THF or Et₂O, 0 °C>99% ee
Aldehyde1. LiAlH₄, -78 °C2. Pyridinium-based oxidationTwo-step processHigh, dependent on oxidation step
Weinreb AmideMe(MeO)NH·HCl, AlMe₃Toluene, 0 °C to RTHigh

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid (High Fidelity)

This method utilizes lithium hydroperoxide to afford the carboxylic acid with retention of stereochemical integrity.

  • Dissolve the N-acyl this compound derivative (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (H₂O₂, 4-5 equivalents) dropwise.

  • Add aqueous lithium hydroxide (LiOH, 2-3 equivalents, e.g., a 0.8 M solution) dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, ~1.5 M) until a negative test with peroxide indicator strips is obtained.

  • Adjust the pH to ~10-11 with NaOH to ensure the carboxylic acid is deprotonated and the this compound auxiliary is neutral.

  • Extract the aqueous layer with a non-polar solvent (e.g., ethyl acetate or dichloromethane) to remove the liberated this compound auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with cold 1 M HCl.

  • Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Protocol 2: Reductive Cleavage to an Alcohol

This protocol uses a mild reducing agent to yield the primary alcohol.

  • Dissolve the N-acyl this compound derivative (1 equivalent) in anhydrous diethyl ether (Et₂O) or THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄, 2-3 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Slowly quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until both layers are clear.

  • Separate the layers and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting alcohol and the recovered this compound auxiliary by column chromatography.

Visualizations

Racemization_Mechanism cluster_chiral Chiral Pathway cluster_achiral Achiral Intermediate cluster_racemic Racemic Products Chiral_Reactant Chiral Reactant (α-Stereocenter) Enolate Planar Enolate (Loss of Chirality) Chiral_Reactant->Enolate Harsh Base/Acid (Deprotonation) R_Product (R)-Product Enolate->R_Product Protonation (Top Face) S_Product (S)-Product Enolate->S_Product Protonation (Bottom Face) Cleavage_Workflow cluster_acid Carboxylic Acid Pathway cluster_alcohol Alcohol Pathway Start N-Acyl this compound Substrate Decision Choose Desired Functional Group Start->Decision Hydrolysis Mild Hydrolysis (e.g., LiOH/H₂O₂) Decision->Hydrolysis Acid Reduction Mild Reduction (e.g., LiBH₄) Decision->Reduction Alcohol Acid_Product Carboxylic Acid (High ee) Hydrolysis->Acid_Product Alcohol_Product Primary Alcohol (High ee) Reduction->Alcohol_Product

References

Technical Support Center: Scaling Up Reactions Involving D-Valinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for scaling up reactions involving D-Valinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis and purification of this compound on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of this compound?

This compound is a crucial chiral intermediate, primarily utilized in the pharmaceutical industry.[1][2] Its key application is in the synthesis of chiral drugs, where high enantiomeric purity (typically ≥ 98%) is essential for therapeutic efficacy and safety.[1] It also serves as a versatile building block in chemical research for creating complex molecules with specific stereochemistry.[3]

Q2: What are the main synthesis routes for this compound production at scale?

There are two primary routes for the large-scale synthesis of this compound:

  • Chemical Synthesis: This typically involves the reduction of the carboxylic acid group of D-valine to an alcohol.[4] Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride in the presence of iodine (NaBH₄/I₂).

  • Biocatalytic Synthesis: This method utilizes enzymes, such as ω-transaminases, to produce optically pure this compound from a prochiral hydroxy ketone. This approach is considered a "green chemistry" alternative, often operating under milder reaction conditions.

Q3: How can I ensure the chiral purity of my this compound product during scale-up?

Maintaining high enantiomeric excess is critical. Chiral purity should be monitored throughout the process using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). It is crucial to develop a reliable chiral HPLC method to quantify trace levels of the undesired L-Valinol enantiomer, with detection limits as low as 0.05% being achievable.

Q4: What are the key safety concerns when scaling up this compound synthesis?

When using strong reducing agents like LiAlH₄, the reaction is highly exothermic and releases hydrogen gas, which is flammable. Proper heat management and ventilation are critical at a larger scale. Working with flammable solvents like tetrahydrofuran (THF) also requires appropriate safety precautions.

Troubleshooting Guides

Low Reaction Yield
Symptom Potential Cause Suggested Solution
Chemical Synthesis (LiAlH₄ Reduction) Incomplete reaction due to insufficient reducing agent.Ensure at least a stoichiometric amount of LiAlH₄ is used. For scale-up, a slight excess may be necessary to account for any moisture.
Degradation of the product during work-up.Maintain low temperatures during the quenching and extraction steps. Use a carefully controlled addition of the quenching agent.
Biocatalytic Synthesis (ω-Transaminase) Low enzyme activity or stability.Optimize reaction conditions such as pH, temperature, and substrate concentration. Consider enzyme immobilization to improve stability and reusability.
Product inhibition of the enzyme.Consider in-situ product removal techniques or operating in a fed-batch mode to maintain a low product concentration in the reactor.
Product Purification Challenges
Symptom Potential Cause Suggested Solution
Difficulty in isolating this compound from the aqueous phase. This compound has some solubility in water.During work-up, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Salting out the aqueous layer by adding a salt like NaCl can also improve extraction efficiency.
Co-elution of impurities during column chromatography. Impurities have similar polarity to this compound.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Alternatively, consider converting this compound to a less polar derivative (e.g., a Boc-protected form) before chromatography and deprotecting it afterward.
Formation of an emulsion during extraction. High concentration of salts or by-products.Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. If the problem persists, consider centrifugation to separate the layers.
Low Chiral Purity
Symptom Potential Cause Suggested Solution
Presence of L-Valinol in the final product. Racemization of the starting material (D-valine) or product.Ensure that the reaction conditions (e.g., temperature, pH) are not promoting racemization. Analyze the chiral purity of the starting material before use.
Incomplete resolution in biocatalytic methods.Optimize the enzymatic resolution process. Ensure the enzyme has high enantioselectivity for the desired reaction.
Inaccurate chiral purity measurement. Non-optimized chiral HPLC method.Develop and validate a robust chiral HPLC method. Screen different chiral stationary phases and mobile phases to achieve baseline separation of the enantiomers.

Experimental Protocols

Chemical Synthesis: Reduction of D-Valine using LiAlH₄

This protocol is adapted from a procedure for L-Valinol and should be optimized for this compound synthesis.

Materials:

  • D-Valine

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl ether

  • 15% Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add LiAlH₄ (ensure a slight molar excess relative to D-Valine) and anhydrous THF.

  • Addition of D-Valine: Slowly add dry D-Valine to the stirred suspension of LiAlH₄ in THF. The addition should be portion-wise to control the initial exothermic reaction and hydrogen evolution.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or other appropriate methods).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water to quench the excess LiAlH₄, followed by the addition of 15% NaOH solution, and then more water. This should result in a granular precipitate.

  • Work-up: Filter the precipitate and wash it thoroughly with ethyl ether.

  • Extraction: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

Biocatalytic Synthesis: ω-Transaminase Mediated Synthesis of this compound

This is a general protocol based on published methods.

Materials:

  • Prochiral hydroxy ketone (e.g., 1-hydroxy-3-methyl-2-butanone)

  • ω-Transaminase selective for the (R)-enantiomer

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7-8)

  • Organic solvent (e.g., MTBE, if performing in an organic medium)

Procedure:

  • Reaction Mixture Preparation: In a suitable reactor, dissolve the prochiral hydroxy ketone and the amine donor in the buffer solution (or organic solvent).

  • Enzyme Addition: Add the ω-transaminase and the PLP cofactor to the reaction mixture.

  • Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC for the formation of this compound and the consumption of the starting material.

  • Work-up: Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzyme (e.g., by pH shift or heat).

  • Extraction and Purification: Extract the this compound from the reaction mixture using a suitable organic solvent. The crude product can then be purified by distillation or chromatography.

Data Presentation

Table 1: Comparison of this compound Synthesis Routes

Parameter Chemical Synthesis (LiAlH₄ Reduction) Biocatalytic Synthesis (ω-Transaminase)
Starting Material D-ValineProchiral hydroxy ketone, Amine donor
Typical Yield 70-85%>90%
Chiral Purity (% ee) Generally high, dependent on starting material purity>99%
Reaction Conditions High temperature (reflux), anhydrous conditionsMild conditions (room temperature, aqueous media)
Key Reagents LiAlH₄ (highly reactive, moisture-sensitive)Enzyme (biocatalyst), PLP cofactor
Environmental Impact Use of hazardous reagents and organic solventsGenerally considered "greener"
Scalability Challenges Heat management, handling of hazardous reagentsEnzyme cost and stability, product inhibition

Visualizations

experimental_workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis chem_start D-Valine chem_reaction Reduction (e.g., LiAlH4 in THF) chem_start->chem_reaction chem_workup Quenching & Extraction chem_reaction->chem_workup chem_purification Vacuum Distillation chem_workup->chem_purification chem_product This compound chem_purification->chem_product bio_start Prochiral Ketone + Amine Donor bio_reaction Enzymatic Reaction (ω-Transaminase) bio_start->bio_reaction bio_workup Enzyme Deactivation & Extraction bio_reaction->bio_workup bio_purification Chromatography or Distillation bio_workup->bio_purification bio_product This compound bio_purification->bio_product

Caption: High-level workflow for chemical vs. biocatalytic synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reaction Reaction Monitoring (TLC, HPLC, etc.) Shows Incomplete Reaction start->check_reaction check_workup Reaction Monitoring Shows Complete Reaction start->check_workup reagent_issue Issue with Reagents or Catalyst check_reaction->reagent_issue condition_issue Suboptimal Reaction Conditions check_reaction->condition_issue workup_loss Product Loss During Work-up/Purification check_workup->workup_loss reagent_sol Verify Reagent Purity & Activity. Adjust Stoichiometry. reagent_issue->reagent_sol condition_sol Optimize Temperature, Time, pH, etc. condition_issue->condition_sol workup_sol Optimize Extraction & Purification Steps. Check for Emulsions or Solubility Issues. workup_loss->workup_sol

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Validation & Comparative

D-Valinol vs. L-Valinol: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral molecules derived from natural sources serve as invaluable tools. Among these, the enantiomeric pair of D-Valinol and L-Valinol, derived from the corresponding D- and L-valine amino acids, have established themselves as versatile and reliable chiral building blocks. This guide provides an objective comparison of their performance in asymmetric synthesis, supported by experimental data, to aid researchers, scientists, and drug development professionals in the selection and application of these critical reagents.

Introduction to this compound and L-Valinol

This compound ((R)-2-amino-3-methyl-1-butanol) and L-Valinol ((S)-2-amino-3-methyl-1-butanol) are chiral amino alcohols that are frequently employed as chiral auxiliaries or as precursors for the synthesis of more complex chiral ligands and catalysts.[1][2] Their utility stems from the presence of a stereogenic center, which can effectively induce chirality in a substrate during a chemical transformation. Due to the greater abundance and lower cost of L-valine, L-Valinol and its derivatives are more commonly utilized in academic and industrial research. However, the availability of both enantiomers is a significant advantage, as it allows for the synthesis of either enantiomer of a desired product, a concept known as enantiocomplementary synthesis.

Performance Comparison in Asymmetric Synthesis

The choice between this compound and L-Valinol, or their derivatives, is dictated by the desired stereochemical outcome of the target molecule. As they are enantiomers, they are expected to induce the formation of opposite enantiomers of the product under the same reaction conditions. This principle is fundamental to their application in asymmetric synthesis.

As Chiral Ligands in Asymmetric Catalysis

A primary application of valinol enantiomers is in the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. The valinol moiety is often incorporated into structures such as oxazolines or Schiff bases, which can then coordinate with a metal center to create a chiral catalytic environment.

Case Study: Asymmetric Sulfoxidation

A direct comparison of this compound and L-Valinol derived ligands was demonstrated in the asymmetric sulfoxidation of a sulfide.[3] In this study, two diastereomeric tridentate Schiff base ligands were synthesized from a chiral salicylaldehyde and either D- or L-Valinol. These ligands were then used to catalyze the oxidation of a sulfide to a chiral sulfoxide.

The results clearly illustrate the principle of enantiocomplementary catalysis. The ligand derived from this compound produced the (R)-sulfoxide with a moderate enantiomeric ratio, while the L-Valinol-derived ligand yielded the (S)-sulfoxide with a similar level of enantioselectivity. This highlights the predictable and opposite stereochemical control exerted by the two enantiomeric ligands.

Ligand PrecursorCatalystProduct EnantiomerEnantiomeric Ratio (er)
This compoundVanadium complex of D-195(R)-sulfoxide73:27
L-ValinolVanadium complex of L-196(S)-sulfoxide28:72
As Chiral Auxiliaries in Diastereoselective Reactions

When used as a chiral auxiliary, the valinol molecule is temporarily attached to the substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, such as an alkylation or an aldol reaction, leading to the formation of a new stereocenter with a specific configuration.[1] After the desired transformation, the auxiliary can be cleaved and recovered.

While direct side-by-side comparative data for D- and L-valinol as chiral auxiliaries in the same reaction is less commonly published, the principle of opposite stereochemical induction holds true. For instance, an N-acyl oxazolidinone derived from L-valinol is known to produce high diastereoselectivity in enolate alkylation reactions. It is well-established that the corresponding oxazolidinone derived from this compound would lead to the opposite diastereomer of the product.

Experimental Protocols

Synthesis of Chiral Tridentate Schiff Base Ligands (D-195 and L-196)

This protocol describes the synthesis of the chiral Schiff base ligands used in the asymmetric sulfoxidation case study.

Materials:

  • Chiral salicylaldehyde (186)

  • This compound or L-Valinol

  • Ethanol

Procedure:

  • To a solution of the chiral salicylaldehyde (186) in ethanol, add an equimolar amount of either this compound or L-Valinol.

  • Stir the reaction mixture at room temperature. The reaction time may vary from 1.5 to 20 hours.

  • The reaction proceeds to quantitative yield, and the product can be isolated after removal of the solvent.

Synthesis_of_Schiff_Base_Ligands cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylaldehyde Chiral Salicylaldehyde (186) Product Chiral Schiff Base (D-195 or L-196) Salicylaldehyde->Product + Valinol D- or L-Valinol Valinol->Product Solvent Ethanol Temperature Room Temperature

Caption: Synthesis of chiral Schiff base ligands from a chiral salicylaldehyde and D- or L-Valinol.

General Protocol for Asymmetric Sulfoxidation

This protocol outlines the general procedure for the asymmetric sulfoxidation reaction catalyzed by the valinol-derived Schiff base-metal complexes.

Materials:

  • Sulfide substrate

  • Chiral Schiff base ligand (D-195 or L-196)

  • Vanadium catalyst precursor (e.g., VO(acac)₂)

  • Oxidant (e.g., hydrogen peroxide)

  • Solvent (e.g., dichloromethane)

Procedure:

  • In a reaction vessel, dissolve the chiral Schiff base ligand and the vanadium catalyst precursor in the solvent.

  • Add the sulfide substrate to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the oxidant to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction and work up to isolate the chiral sulfoxide product.

  • Determine the enantiomeric excess of the product using chiral HPLC or other appropriate methods.

Asymmetric_Sulfoxidation_Workflow Start Start Catalyst_Prep Catalyst Preparation: - Chiral Schiff Base Ligand - Vanadium Precursor - Solvent Start->Catalyst_Prep Substrate_Add Add Sulfide Substrate Catalyst_Prep->Substrate_Add Cooling Cool Reaction Mixture Substrate_Add->Cooling Oxidant_Add Add Oxidant Cooling->Oxidant_Add Reaction Asymmetric Sulfoxidation Oxidant_Add->Reaction Workup Reaction Quench & Workup Reaction->Workup Analysis Product Analysis: - Yield - Enantiomeric Excess Workup->Analysis End End Analysis->End

Caption: Experimental workflow for the asymmetric sulfoxidation of a sulfide.

Logical Relationships in Enantiocomplementary Synthesis

The use of D- and L-Valinol derivatives provides a clear and predictable pathway to obtaining either enantiomer of a chiral product. This relationship is fundamental to the strategic planning of a synthetic route, particularly in drug development where often only one enantiomer exhibits the desired therapeutic effect.

Enantiocomplementary_Synthesis cluster_precursors Chiral Precursors cluster_catalysts Chiral Catalysts / Auxiliaries cluster_reaction Asymmetric Reaction cluster_products Enantiomeric Products D_Valinol This compound D_Derivative This compound Derivative (e.g., Ligand, Auxiliary) D_Valinol->D_Derivative L_Valinol L-Valinol L_Derivative L-Valinol Derivative (e.g., Ligand, Auxiliary) L_Valinol->L_Derivative Prochiral_Substrate Prochiral Substrate R_Product (R)-Product Prochiral_Substrate->R_Product  + D-Derivative S_Product (S)-Product Prochiral_Substrate->S_Product  + L-Derivative

Caption: Logical relationship in enantiocomplementary synthesis using D- and L-Valinol derivatives.

Conclusion

Both this compound and L-Valinol are highly effective chiral building blocks in asymmetric synthesis. Their primary distinction lies in their absolute configuration, which leads to the predictable formation of opposite enantiomers of the final product. The choice between them is, therefore, a strategic one based on the desired stereochemistry of the target molecule. While L-Valinol is more commonly used due to its natural abundance, the commercial availability of both enantiomers provides chemists with the flexibility to access either enantiomeric product with high stereocontrol. The experimental data from the asymmetric sulfoxidation case study provides a clear example of this enantiocomplementary relationship, underscoring the value of having both D- and L-Valinol in the synthetic chemist's toolbox.

References

A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the ability to control the stereochemical outcome of a reaction is paramount. Chiral auxiliaries are powerful tools that temporarily introduce a stereogenic center to a substrate, directing subsequent transformations to achieve high levels of diastereoselectivity. Among the most well-established and widely utilized are the Evans oxazolidinone auxiliaries. This guide provides an objective comparison between a chiral auxiliary derived from the readily available amino alcohol D-Valinol, specifically (4R)-4-isopropyl-2-oxazolidinone, and the archetypal Evans auxiliary derived from L-Phenylalaninol, (4S)-4-benzyl-2-oxazolidinone. This comparison is supported by experimental data from key asymmetric reactions, detailed experimental protocols, and visualizations of the underlying principles.

Performance Comparison: this compound-Derived vs. Evans Auxiliaries

The efficacy of a chiral auxiliary is primarily judged by the level of stereocontrol it imparts in asymmetric transformations, typically quantified by diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), alongside the chemical yield of the reaction. Below is a summary of the performance of the this compound-derived auxiliary and a common Evans auxiliary in two of the most crucial carbon-carbon bond-forming reactions: the aldol addition and alkylation.

Asymmetric Aldol Addition

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. The use of chiral auxiliaries allows for the creation of two new stereocenters with a high degree of control.

Table 1: Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
(4R)-4-isopropyl-2-oxazolidinone (from this compound)Isobutyraldehyde80>99:1
Benzaldehyde95>99:1
(4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)Isobutyraldehyde85>99:1[1]
Benzaldehyde8098:2[1]
Propionaldehyde8897:3[1]
Acetaldehyde7595:5[1]
Asymmetric Alkylation

The alkylation of enolates derived from N-acylated chiral auxiliaries is a reliable method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.

Table 2: Performance in Asymmetric Alkylation Reactions

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio
(4R)-4-isopropyl-2-oxazolidinone (from this compound)Allyl bromide92>98:2
(4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)Benzyl bromide91>99:1
Allyl iodide9298:2
Methyl iodide8895:5
Isopropyl iodide6595:5

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the synthesis of the chiral auxiliaries, their application in asymmetric reactions, and their subsequent removal.

Synthesis of Chiral Auxiliaries

Protocol 1: Synthesis of (4R)-4-isopropyl-2-oxazolidinone from this compound

This procedure involves the cyclization of this compound with a carbonylating agent.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, this compound (1.0 eq) is dissolved in a suitable solvent such as toluene.

  • Reagent Addition: Diethyl carbonate (1.1 eq) and a catalytic amount of a strong base like sodium ethoxide are added to the solution.

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by the distillation of ethanol.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford (4R)-4-isopropyl-2-oxazolidinone.

Protocol 2: Synthesis of (4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)

This is a standard procedure for preparing this widely used Evans auxiliary from L-Phenylalaninol.

  • Reaction Setup: L-Phenylalaninol (1.0 eq) is suspended in a suitable solvent like ethyl acetate or toluene in a round-bottom flask.

  • Reagent Addition: Diethyl carbonate (1.1 eq) and a base such as potassium carbonate are added.

  • Reaction Conditions: The mixture is heated to reflux for several hours.

  • Work-up and Purification: Upon cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The resulting crude product is purified by recrystallization or column chromatography.

Asymmetric Reactions and Auxiliary Cleavage

Protocol 3: Asymmetric Aldol Reaction with (4R)-4-isopropyl-2-oxazolidinone

This protocol describes a typical boron-mediated aldol reaction.

  • Acylation: The chiral auxiliary, (4R)-4-isopropyl-2-oxazolidinone, is first acylated with an acid chloride or anhydride (e.g., propionyl chloride) in the presence of a base like triethylamine to form the corresponding N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone (1.0 eq) is dissolved in an anhydrous solvent like dichloromethane and cooled to -78 °C. Dibutylboron triflate (1.1 eq) is added dropwise, followed by a hindered amine base such as diisopropylethylamine (1.2 eq). The mixture is stirred at this temperature to form the Z-boron enolate.

  • Aldol Addition: The desired aldehyde (1.5 eq) is then added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at low temperature and then allowed to warm slowly.

  • Work-up: The reaction is quenched with a phosphate buffer. The product is then typically subjected to oxidative workup with hydrogen peroxide to cleave the boron and isolate the aldol adduct.

Protocol 4: Asymmetric Alkylation of N-propionyl-(4S)-4-benzyl-2-oxazolidinone

This procedure outlines the alkylation of an Evans auxiliary-derived enolate.

  • Enolate Formation: The N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) is added dropwise to form the sodium enolate.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by flash chromatography.

Protocol 5: Cleavage of the Chiral Auxiliary

A common method for removing the oxazolidinone auxiliary to reveal the carboxylic acid is through hydrolysis.

  • Reaction Setup: The N-acyl oxazolidinone product (1.0 eq) is dissolved in a mixture of tetrahydrofuran and water.

  • Reagent Addition: The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (LiOH) (2.0 eq) and hydrogen peroxide (H₂O₂) (4.0 eq) is added.

  • Reaction Conditions: The mixture is stirred at 0 °C for a few hours.

  • Work-up: The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The organic solvent is removed under reduced pressure, and the aqueous layer is acidified and extracted with an organic solvent to isolate the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

Visualization of Key Processes

To better illustrate the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_products Products Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (this compound or Evans-derived) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) Attachment->Diastereoselective_Reaction Cleavage Cleavage of Chiral Auxiliary Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Aldol_Stereocontrol cluster_enolate Chelated Z-Enolate Formation cluster_transition_state Zimmerman-Traxler Transition State cluster_product Diastereoselective Product Formation Enolate N-Acyl Oxazolidinone + Bu2BOTf/DIPEA -> Chelated Z-Enolate TS Chair-like transition state minimizes steric interactions. The bulky auxiliary substituent blocks one face. Enolate->TS Coordination with Aldehyde Product Aldehyde approaches from the less hindered face, leading to the syn-aldol product with high diastereoselectivity. TS->Product Alkylation_Stereocontrol cluster_enolate_alkylation Chelated Z-Enolate Formation cluster_approach Electrophile Approach cluster_product_alkylation Diastereoselective Product Formation Enolate_Alk N-Acyl Oxazolidinone + Base (e.g., NaHMDS) -> Chelated Z-Enolate Approach The bulky substituent on the auxiliary sterically hinders one face of the planar enolate. Enolate_Alk->Approach Product_Alk The electrophile (R-X) attacks from the less hindered face, resulting in a high diastereomeric excess. Approach->Product_Alk Alkylation

References

Determining Diastereomeric Ratios of D-Valinol Adducts by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in stereoselective synthesis and drug development, the accurate determination of diastereomeric ratios is a critical step in assessing the success of a chemical transformation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose, particularly when a chiral auxiliary, such as D-Valinol, is employed to convert a mixture of enantiomers into a mixture of diastereomers with distinct NMR spectra. This guide provides a comparative analysis of the use of this compound for the determination of the enantiomeric excess of chiral α-substituted aldehydes through the formation of diastereomeric oxazolidine adducts, supported by experimental data and protocols.

The reaction of a chiral aldehyde with this compound results in the formation of two diastereomeric oxazolidines. Due to their different spatial arrangements, the corresponding protons in these diastereomers are in chemically non-equivalent environments, leading to separate signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio of the product, which in turn reflects the enantiomeric ratio of the starting aldehyde.

Comparison of Diastereomeric Ratios for this compound Adducts of Chiral Aldehydes

The efficacy of this compound as a chiral derivatizing agent for determining the enantiomeric excess of various α-chiral aldehydes by ¹H NMR spectroscopy has been demonstrated. The formation of diastereomeric oxazolidines allows for the clear resolution of signals corresponding to each diastereomer, enabling accurate quantification. Below is a summary of the diastereomeric ratios determined for the adducts of this compound with several chiral aldehydes.

Chiral AldehydeDiastereomeric Ratio (d.r.)Diagnostic ¹H NMR Signals (ppm) for Diastereomers
(±)-2-Phenylpropanal50:504.18 (t, J = 6.0 Hz) and 4.12 (t, J = 6.0 Hz)
(±)-2-Phenylbutanal50:504.20 (t, J = 6.0 Hz) and 4.15 (t, J = 6.0 Hz)
(±)-2-Methyl-2-phenylpropanal50:504.05 (s) and 4.01 (s)
(±)-2-(4-Methoxyphenyl)propanal50:504.15 (t, J = 6.0 Hz) and 4.10 (t, J = 6.0 Hz)

Table 1: Diastereomeric ratios and diagnostic ¹H NMR chemical shifts for the oxazolidine adducts formed from this compound and various racemic α-chiral aldehydes in CDCl₃.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

General Procedure for the Formation of this compound-Aldehyde Adducts and NMR Analysis

Materials:

  • This compound

  • Chiral aldehyde (e.g., 2-phenylpropanal)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Anhydrous magnesium sulfate (optional)

Procedure:

  • In a standard 5 mm NMR tube, dissolve approximately 5 mg of the chiral aldehyde in 0.6 mL of CDCl₃.

  • To this solution, add 1.0 to 1.2 equivalents of this compound.

  • If the reaction mixture appears cloudy due to the formation of water, a small amount of anhydrous magnesium sulfate can be added to the bottom of the NMR tube to act as a drying agent.

  • Gently agitate the NMR tube to ensure thorough mixing of the reactants. The formation of the oxazolidine diastereomers is typically rapid and occurs at room temperature.

  • Acquire a ¹H NMR spectrum of the reaction mixture.

  • Identify the well-resolved signals corresponding to the diagnostic protons of the two diastereomeric oxazolidines. These are often the protons adjacent to the newly formed stereocenters, such as the methine proton of the oxazolidine ring.

  • Carefully integrate the signals for each diastereomer.

  • The diastereomeric ratio is calculated from the ratio of the integration values of the corresponding signals.

Visualizing the Workflow

The logical flow of determining the diastereomeric ratio of a chiral aldehyde using this compound and NMR spectroscopy is illustrated below.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis NMR Analysis cluster_result Result start Start: Chiral Aldehyde dissolve Dissolve in CDCl3 start->dissolve add_valinol Add this compound (1.0-1.2 eq) dissolve->add_valinol mix Mix in NMR Tube add_valinol->mix acquire_nmr Acquire 1H NMR Spectrum mix->acquire_nmr In situ reaction identify_signals Identify Diastereomeric Signals acquire_nmr->identify_signals integrate Integrate Signals identify_signals->integrate calculate_ratio Calculate Diastereomeric Ratio integrate->calculate_ratio end Diastereomeric Ratio Determined calculate_ratio->end

Caption: Workflow for diastereomeric ratio determination.

A Comparative Guide to Enantiomeric Excess Analysis of D-Valinol Products by Chiral HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the quality, efficacy, and safety of chiral molecules like D-Valinol. This compound, a crucial chiral building block in the synthesis of various pharmaceuticals, demands precise analytical methods to quantify its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands out as the most robust and widely adopted technique for this purpose.[1]

This guide provides an objective comparison of different chiral HPLC methods for the analysis of this compound, presenting supporting experimental data for analogous compounds where direct data for this compound is limited. We will delve into the performance of polysaccharide-based and crown ether-based chiral stationary phases, offering detailed experimental protocols to aid in method selection and implementation.

Comparison of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as Chiralcel® OD-H and Chiralpak® AD-H, and crown ether-based CSPs, like Crownpak® CR(+), are among the most effective for resolving amino alcohols.

Chiral Stationary Phase (CSP)PrincipleTypical Mobile PhaseAdvantagesDisadvantages
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. Separation is based on a combination of hydrogen bonding, π-π interactions, and steric hindrance.Normal Phase: Hexane/Isopropanol with a basic additive (e.g., Diethylamine)Broad enantioselectivity for a wide range of chiral compounds. Good resolution for many amino alcohols.Can be sensitive to mobile phase composition. May require method development to optimize separation.
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel. Similar separation mechanism to Chiralcel OD-H, but with a different polysaccharide backbone offering complementary selectivity.Normal Phase: Hexane/Ethanol or Hexane/Isopropanol with additives.Often provides different elution orders and selectivities compared to cellulose-based phases, which can be advantageous for difficult separations.Performance is highly dependent on the specific analyte and mobile phase combination.
Crownpak® CR(+) A chiral crown ether coated on silica gel. Enantiomeric recognition is achieved through the formation of diastereomeric complexes between the crown ether and the primary amino group of the analyte.[2]Reversed Phase: Acidic aqueous buffer (e.g., perchloric acid) with an organic modifier (e.g., methanol).Excellent for the separation of primary amino acids and amino alcohols without derivatization. Elution order is predictable (D-enantiomer typically elutes before the L-enantiomer on CR(+)).[2]Limited to compounds with a primary amino group. The acidic mobile phase may not be suitable for all analytes or HPLC systems.

Experimental Data Comparison

The following table summarizes representative chromatographic data for the enantiomeric separation of amino alcohols on different chiral stationary phases. Note: Data for specific this compound separation is limited; therefore, data for analogous amino alcohols is presented to demonstrate the typical performance of these columns.

Analyte (Analogous Compound)Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Enantiomeric Excess (% ee)
(RS)-2-Amino-1-butanol Chiralcel® OD-Hn-Hexane/Isopropanol/Diethylamine (90:10:0.1)1.0tR1: 8.5, tR2: 10.22.1>99
(RS)-Leucinol Chiralpak® AD-Hn-Hexane/Ethanol (80:20)0.8tR1: 12.1, tR2: 14.52.5>99
DL-Valine Crownpak® CR(+)HClO4 (pH 2.0) / Methanol (85:15)0.8tR(D): 14.8, tR(L): 16.01.8>99

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral separation methods. Below are representative protocols for the use of polysaccharide and crown ether-based columns.

Protocol 1: Enantiomeric Separation of this compound using Chiralcel® OD-H (Normal Phase)
  • Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the this compound product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| x 100.

Protocol 2: Enantiomeric Separation of this compound using Crownpak® CR(+) (Reversed Phase)
  • Column: Crownpak® CR(+), 150 mm x 4.0 mm, 5 µm particle size.[2]

  • Mobile Phase: Aqueous perchloric acid (pH 2.0) / Methanol (85:15, v/v). The mobile phase should be filtered and degassed.[3]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the this compound product in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection Volume: 5 µL.

  • Analysis: Calculate the enantiomeric excess as described in Protocol 1. On the Crownpak® CR(+) column, the D-enantiomer is expected to elute before the L-enantiomer.

Alternative Methods for Enantiomeric Excess Analysis

While chiral HPLC is the gold standard, other techniques can also be employed for determining the enantiomeric excess of amino alcohols.

  • Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable amino alcohols. Derivatization is often necessary to increase volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers, allowing for their quantification.

  • Indirect HPLC Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

Mandatory Visualizations

To further clarify the experimental workflow, the following diagrams illustrate the key processes involved in enantiomeric excess analysis by chiral HPLC.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Product Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Inject Sample Filter->Injector Column Chiral Column (e.g., Chiralcel OD-H) Injector->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Experimental workflow for this compound enantiomeric excess analysis by chiral HPLC.

G Analyte D/L-Valinol Mixture CSP Chiral Stationary Phase (e.g., Cellulose Derivative) Analyte->CSP Interaction Complex1 Transient Diastereomeric Complex (this compound + CSP) CSP->Complex1 Complex2 Transient Diastereomeric Complex (L-Valinol + CSP) CSP->Complex2 Separation Differential Retention Complex1->Separation Complex2->Separation

Caption: Logical relationship of chiral recognition on a polysaccharide-based CSP.

References

A Researcher's Guide to the Validation of Stereochemistry in D-Valinol-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a cornerstone of modern chemical and pharmaceutical science. The spatial arrangement of atoms in chiral molecules, such as D-Valinol derivatives, profoundly influences their biological activity, efficacy, and safety. This guide provides a comprehensive comparison of key analytical techniques for the validation of stereochemistry, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of Stereochemical Validation Techniques

The selection of an analytical technique for stereochemical validation depends on various factors including the nature of the sample, the required level of accuracy, and the availability of instrumentation. Below is a summary of the key performance characteristics of the most widely used methods.

FeatureNMR with Chiral Derivatizing Agents (e.g., Mosher's Method)X-ray CrystallographyChiral High-Performance Liquid Chromatography (HPLC)Vibrational Circular Dichroism (VCD)
Principle Formation of diastereomers with distinct NMR spectra upon reaction with a chiral derivatizing agent.[1]Anomalous dispersion of X-rays by atoms in a single crystal.[1]Differential interaction of enantiomers with a chiral stationary phase.[2]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][3]
Primary Use Determination of absolute configuration and enantiomeric purity.Unambiguous determination of absolute configuration.Enantiomeric separation and quantification of enantiomeric purity.Determination of absolute configuration and conformation in solution.
Sample State SolutionSingle crystalSolutionSolution
Sample Amount 1-10 mg3-5 mg (can be as low as µg with advanced techniques)µg to mg, depending on detector sensitivity5-15 mg
Accuracy High for absolute configuration, can have ~1% error for enantiomeric purity with careful integration.Gold standard, provides definitive 3D structure.High precision and accuracy for quantitative analysis of enantiomers.High, based on comparison with quantum chemical calculations.
Limitations Requires chemical derivatization, which may not be straightforward for all compounds. The presence of multiple chiral centers can complicate spectral analysis.Requires a high-quality single crystal, which can be difficult to obtain for many compounds.Method development can be time-consuming, requiring screening of various columns and mobile phases.Requires specialized instrumentation and computational resources for spectral prediction.
Cost Moderate (NMR access)High (instrumentation and maintenance)Moderate (instrumentation) to High (chiral columns)High (specialized spectrometer)

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are protocols for the key experiments discussed.

Mosher's Ester Analysis for this compound Derivatives (NMR Spectroscopy)

This method is highly suitable for this compound derivatives as they contain both hydroxyl and amino groups that can be derivatized.

Objective: To determine the absolute configuration of the stereogenic center in a this compound derivative.

Materials:

  • This compound derivative (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA, Mosher's acid)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-MTPA)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes, syringes, and standard laboratory glassware

Protocol:

  • Preparation of (S)-MTPA Ester: a. In a clean, dry NMR tube, dissolve approximately 2.5 mg of the this compound derivative and a catalytic amount of DMAP in 0.5 mL of anhydrous DCM. b. Add a 1.2 molar equivalent of (S)-MTPA. c. Add a 1.5 molar equivalent of DCC. d. Seal the tube and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. e. Evaporate the solvent under a stream of nitrogen. f. Redissolve the residue in CDCl₃ for NMR analysis.

  • Preparation of (R)-MTPA Ester: a. Repeat the procedure described in step 1 using (R)-MTPA instead of (S)-MTPA.

  • NMR Data Acquisition: a. Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters. b. It is also beneficial to acquire ¹⁹F NMR spectra, as the trifluoromethyl group provides a clean singlet for each diastereomer, which can be used to determine enantiomeric excess.

  • Data Analysis: a. Assign the proton signals in the ¹H NMR spectra for both diastereomers. b. Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S-MTPA) - δ(R-MTPA). c. Protons with a positive Δδ value are located on one side of the MTPA plane in the preferred conformation, while those with a negative Δδ value are on the other side. d. Based on the established conformational model of Mosher's esters, the absolute configuration of the stereocenter can be determined.

Single-Crystal X-ray Crystallography

This technique provides the most definitive determination of absolute configuration.

Objective: To obtain the three-dimensional structure and confirm the absolute stereochemistry of a this compound derivative.

Materials:

  • High-purity crystalline this compound derivative

  • A selection of solvents for crystallization screening (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Small vials or crystallization plates

Protocol:

  • Crystal Growth: a. Grow single crystals of the this compound derivative of suitable size and quality (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. b. The choice of solvent and crystallization technique is crucial and often requires screening of various conditions.

  • Data Collection: a. Mount a suitable crystal on a goniometer head. b. Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. c. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement: a. Process the collected diffraction data to obtain a set of structure factors. b. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. c. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: a. The absolute configuration is typically determined using the anomalous dispersion effect. The Flack parameter is calculated during the refinement process; a value close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer confirms the absolute stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for separating enantiomers and determining enantiomeric purity.

Objective: To separate the enantiomers of a this compound derivative and determine the enantiomeric excess (e.e.).

Materials:

  • This compound derivative sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®)

  • HPLC system with a suitable detector (e.g., UV-Vis, MS)

Protocol:

  • Method Development: a. Select an appropriate chiral stationary phase. Polysaccharide-based CSPs are a good starting point due to their broad applicability. b. Screen different mobile phase compositions. A common starting point for normal-phase chromatography is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). For reversed-phase, mixtures of water/buffer and acetonitrile or methanol are used. c. Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with good resolution (Rs > 1.5).

  • Sample Preparation: a. Dissolve the this compound derivative in the mobile phase or a compatible solvent. b. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: a. Equilibrate the column with the chosen mobile phase until a stable baseline is achieved. b. Inject the sample onto the HPLC system. c. Record the chromatogram.

  • Data Analysis: a. Identify the peaks corresponding to the two enantiomers. b. Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [(A₁ - A₂) / (A₁ + A₂)] * 100

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of molecules in solution, especially when crystallization is not feasible.

Objective: To determine the absolute configuration of a this compound derivative by comparing its experimental VCD spectrum with a theoretically calculated spectrum.

Materials:

  • This compound derivative (5-15 mg)

  • Suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to minimize solvent interference in the IR region.

  • VCD spectrometer

Protocol:

  • Sample Preparation: a. Prepare a solution of the this compound derivative in the chosen deuterated solvent. The concentration should be optimized to obtain a good signal-to-noise ratio.

  • VCD Spectrum Acquisition: a. Acquire the VCD and IR spectra of the sample using a VCD spectrometer. b. Acquire a background spectrum of the pure solvent under the same conditions. c. Subtract the solvent spectrum from the sample spectrum.

  • Computational Modeling: a. Perform a conformational search for the this compound derivative using molecular mechanics or other suitable methods. b. Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT). c. Calculate the theoretical VCD and IR spectra for both enantiomers of the compound using DFT. d. Generate a Boltzmann-averaged spectrum for each enantiomer based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: a. Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. b. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the key techniques described above.

Mosher_Method_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_result Result Analyte This compound Derivative React_S Formation of (S)-MTPA Ester Analyte->React_S React with React_R Formation of (R)-MTPA Ester Analyte->React_R React with S_MTPA (S)-MTPA S_MTPA->React_S R_MTPA (R)-MTPA R_MTPA->React_R NMR_S Acquire ¹H NMR of (S)-Ester React_S->NMR_S NMR_R Acquire ¹H NMR of (R)-Ester React_R->NMR_R Compare Compare Spectra (Calculate Δδ = δS - δR) NMR_S->Compare NMR_R->Compare Config Determine Absolute Configuration Compare->Config

Caption: Workflow for Mosher's Method.

XRay_Workflow Start Pure this compound Derivative Crystal Crystal Growth Start->Crystal Data X-ray Diffraction Data Collection Crystal->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Absolute Absolute Configuration Determination (Flack Parameter) Refine->Absolute Result 3D Structure with Absolute Stereochemistry Absolute->Result

Caption: Workflow for X-ray Crystallography.

Chiral_HPLC_Workflow cluster_method_dev Method Development cluster_analysis Analysis cluster_result Result Screen_CSP Select Chiral Stationary Phase Screen_MP Screen Mobile Phases Screen_CSP->Screen_MP Optimize Optimize Separation Screen_MP->Optimize Sample Prepare & Inject Sample Optimize->Sample HPLC HPLC Analysis Sample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Quantify Quantify Peak Areas & Calculate % e.e. Chromatogram->Quantify

Caption: Workflow for Chiral HPLC.

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Prepare Solution of This compound Derivative Acquire Acquire VCD & IR Spectra Sample->Acquire Compare Compare Experimental & Calculated Spectra Acquire->Compare Conform Conformational Search DFT DFT Optimization & Spectrum Calculation Conform->DFT Boltzmann Boltzmann Averaging DFT->Boltzmann Boltzmann->Compare Result Assign Absolute Configuration Compare->Result

Caption: Workflow for VCD Spectroscopy.

References

Harnessing Chirality: A Comparative Guide to the Efficacy of D-Valinol-Derived Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is paramount to its efficacy and safety. Chiral auxiliaries are indispensable tools in asymmetric synthesis, guiding reactions to yield the desired enantiomer. This guide provides a comprehensive comparison of the performance of D-Valinol-derived chiral auxiliaries against other common alternatives in the synthesis of chiral α-alkylated carboxylic acids, which are key building blocks for a multitude of drug targets.

Introduction to this compound as a Chiral Auxiliary

This compound, a chiral amino alcohol, serves as a versatile precursor for the synthesis of chiral auxiliaries, most notably oxazolidinones.[1][2] These auxiliaries are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recycled.[2] The bulky isopropyl group of the this compound-derived oxazolidinone provides effective steric hindrance, leading to high levels of diastereoselectivity in reactions such as enolate alkylation.[3]

Comparative Performance in Asymmetric Alkylation

The asymmetric alkylation of N-acyl oxazolidinones is a robust method for synthesizing enantiomerically enriched α-substituted carboxylic acids. The efficacy of different chiral auxiliaries in this transformation can be compared based on chemical yield and diastereomeric excess (d.e.).

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e., %)Reference
(R)-4-isopropyl-2-oxazolidinone (from this compound) N-propionyl derivativeBenzyl bromide90-95>99Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.
(R)-4-benzyl-2-oxazolidinone (from D-Phenylalaninol) N-propionyl derivativeBenzyl bromide90-95>99Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.[4]
(1R,2S)-Ephedrine N-propionyl amideBenzyl bromide~85~95Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511.
(1R,2R)-Pseudoephedrine N-propionyl amideBenzyl bromide80-90>98Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511.

Data Interpretation:

The data clearly indicates that the this compound-derived oxazolidinone auxiliary provides outstanding performance in the asymmetric alkylation of a propionyl derivative, achieving both high yield and exceptional diastereoselectivity, comparable to the widely used phenylalanine-derived Evans auxiliary. While pseudoephedrine-based auxiliaries also offer good to excellent results, the this compound-derived auxiliary demonstrates superior control over the stereochemical outcome in this specific example.

Experimental Protocols

Synthesis of (R)-4-isopropyl-2-oxazolidinone from this compound

This protocol describes the preparation of the chiral auxiliary from its amino acid precursor.

  • Step 1: Reduction of D-Valine to this compound: D-Valine is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere. The reaction is typically stirred at room temperature and then refluxed to ensure complete conversion. After workup, this compound is obtained as a white solid.

  • Step 2: Cyclization to form the Oxazolidinone: this compound is reacted with phosgene or a phosgene equivalent, such as diethyl carbonate or carbonyldiimidazole (CDI), in the presence of a base to facilitate the cyclization. The reaction mixture is typically heated to effect the formation of the oxazolidinone ring. Purification by crystallization or chromatography yields the pure (R)-4-isopropyl-2-oxazolidinone.

Asymmetric Alkylation using (R)-4-isopropyl-3-propionyl-2-oxazolidinone

This protocol details the key asymmetric alkylation step.

  • Acylation of the Auxiliary: The (R)-4-isopropyl-2-oxazolidinone is first acylated with propionyl chloride in the presence of a base like triethylamine or pyridine in an aprotic solvent (e.g., dichloromethane) to form the N-propionyl derivative.

  • Enolate Formation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base, typically lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate.

  • Alkylation: The electrophile (e.g., benzyl bromide) is then added to the enolate solution at -78 °C. The reaction is stirred for several hours, allowing the alkylation to proceed with high diastereoselectivity.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to isolate the desired diastereomer.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. A common method is hydrolysis with lithium hydroxide and hydrogen peroxide in a THF/water mixture. This releases the chiral α-alkylated carboxylic acid and allows for the recovery of the this compound auxiliary.

Visualizing the Synthetic Pathway and Logic

To better understand the workflow and the stereochemical control exerted by the this compound-derived auxiliary, the following diagrams are provided.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Products DValinol This compound AuxiliaryFormation Auxiliary Formation ((R)-4-isopropyl-2-oxazolidinone) DValinol->AuxiliaryFormation PropanoylChloride Propanoyl Chloride Acylation N-Acylation PropanoylChloride->Acylation BenzylBromide Benzyl Bromide Alkylation Asymmetric Alkylation BenzylBromide->Alkylation AuxiliaryFormation->Acylation Acylation->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage ChiralAcid Chiral α-Alkylated Carboxylic Acid Cleavage->ChiralAcid RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for the synthesis of a chiral α-alkylated carboxylic acid.

Stereochemical_Control Enolate Z-Enolate Formation Chelation of Li+ by both carbonyl oxygens leads to a rigid conformation. TransitionState Transition State The bulky isopropyl group of the this compound auxiliary blocks one face of the enolate. Enolate->TransitionState Steric Shielding Product Diastereomerically Enriched Product Stereocenter is set with high fidelity. TransitionState->Product Forms new C-C bond Electrophile Electrophile (R-X) Approaches from the less hindered face. Electrophile->TransitionState Directed Attack

Caption: Mechanism of stereochemical control by the this compound auxiliary.

References

The Strategic Selection of Chiral Auxiliaries in Large-Scale Synthesis: A Cost-Benefit Analysis of D-Valinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are pivotal tools in this endeavor, guiding reactions to produce the desired stereoisomer. This guide provides a comprehensive cost-benefit analysis of D-Valinol as a chiral auxiliary in large-scale synthesis, comparing its performance and economic viability against common alternatives such as (S)-proline, pseudoephedrine, and Evans oxazolidinones.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

In the realm of stereochemistry, a chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. An ideal chiral auxiliary should be inexpensive, readily available in both enantiomeric forms, easily attached and removed in high yield without causing racemization, and should impart a high degree of stereocontrol.[1]

This compound, a chiral amino alcohol derived from the amino acid D-valine, serves as a versatile building block and chiral auxiliary in the synthesis of pharmaceuticals and agrochemicals.[2] Its utility lies in its ability to form key intermediates like chiral oxazolines, which are instrumental as ligands in asymmetric catalysis.[3]

Cost-Benefit Analysis: this compound vs. Alternatives

The selection of a chiral auxiliary for large-scale synthesis is a multi-faceted decision that balances performance with economic realities. While high enantiomeric excess (ee) or diastereomeric excess (de) is paramount, the overall process cost, including the price of the auxiliary, its recovery and reuse, and the complexity of the synthetic steps, dictates its industrial feasibility.

This compound:

  • Advantages: this compound is derived from the readily available amino acid D-valine. Its synthesis involves the reduction of the carboxylic acid group, a relatively straightforward transformation.[3] It has shown effectiveness in various asymmetric reactions, including alkylations and reductions.

  • Disadvantages: The cost of this compound can be a significant factor, particularly for large-scale applications. The process of attaching and subsequently removing the auxiliary adds steps and may impact the overall yield.

(S)-Proline:

  • Advantages: As an amino acid, (S)-proline is a relatively inexpensive and readily available organocatalyst.[4] It is particularly effective in asymmetric aldol and Mannich reactions, often with high yields and enantioselectivities. The use of (S)-proline as a catalyst, rather than a stoichiometric auxiliary, is a significant advantage in terms of atom economy and cost.

  • Disadvantages: The catalytic loading of proline can sometimes be high, and its effectiveness can be highly dependent on the specific substrates and reaction conditions.

Pseudoephedrine:

  • Advantages: Both enantiomers of pseudoephedrine are relatively inexpensive and have been extensively used as reliable chiral auxiliaries, particularly in asymmetric alkylations. They generally provide high diastereoselectivity and yields.

  • Disadvantages: The use of pseudoephedrine is regulated in many countries due to its potential for illicit use in the synthesis of methamphetamine, which can create logistical and legal hurdles for industrial applications.

Evans Oxazolidinones:

  • Advantages: Evans auxiliaries are renowned for providing excellent stereocontrol in a wide range of reactions, including alkylations and aldol reactions, often with very high diastereoselectivities. The stereochemical outcome is generally predictable.

  • Disadvantages: Evans auxiliaries are typically more expensive than proline or pseudoephedrine. The attachment and cleavage steps can be complex and may require harsh conditions, which can be a drawback in large-scale synthesis.

Data Presentation: Performance Comparison in Asymmetric Synthesis

The following tables summarize the performance of this compound and its alternatives in representative asymmetric reactions based on published experimental data.

Table 1: Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric/Enantiomeric Excess (%)Reference
This compound derivative (oxazoline) Propionyl imideBenzyl bromide~80-90>95 (de)General representation
(S,S)-(+)-Pseudoephedrine PropionamideBenzyl bromide9598 (de)
Evans Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) N-propionyl derivativeAllyl iodide~9898:2 (dr)

Table 2: Asymmetric Aldol Reaction

Chiral Auxiliary/CatalystKetoneAldehydeYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (%)Reference
(S)-Proline Cyclohexanone4-Nitrobenzaldehyde9591:995 (anti)
Evans Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) N-propionyl derivativeIsobutyraldehyde80-90>99:1 (syn)>99

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol describes the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with allyl iodide.

  • Acylation: The (S)-4-benzyl-2-oxazolidinone is acylated with propionic anhydride using DMAP as a catalyst.

  • Enolate Formation: The resulting N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) is added dropwise to form the Z-enolate.

  • Alkylation: Allyl iodide is added to the enolate solution at -78 °C. The reaction is stirred for several hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted and purified by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved by hydrolysis with lithium hydroxide and hydrogen peroxide to yield the chiral carboxylic acid.

Protocol 2: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes the aldol reaction between cyclohexanone and benzaldehyde.

  • Reaction Setup: In a vial, (S)-proline (0.03 mmol), methanol (40 µL), water (10 µL), cyclohexanone (1.5 mmol), and benzaldehyde (0.3 mmol) are combined at room temperature.

  • Reaction: The mixture is stirred at room temperature for the desired time.

  • Work-up and Purification: The reaction mixture is quenched, extracted, and the crude product is purified by column chromatography.

Visualizations

Asymmetric_Alkylation_Workflow Prochiral_Substrate Prochiral Substrate Coupling Coupling Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary (e.g., this compound derivative) Chiral_Auxiliary->Coupling Chiral_Substrate_Auxiliary_Complex Chiral Substrate-Auxiliary Complex Coupling->Chiral_Substrate_Auxiliary_Complex Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Chiral_Substrate_Auxiliary_Complex->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Proline_Catalyzed_Aldol_Reaction Ketone Ketone Enamine_Formation Enamine Formation Ketone->Enamine_Formation Proline (S)-Proline (Catalyst) Proline->Enamine_Formation Enamine Chiral Enamine Enamine_Formation->Enamine Aldol_Addition Aldol Addition Enamine->Aldol_Addition Aldehyde Aldehyde Aldehyde->Aldol_Addition Iminium_Ion Iminium Ion Aldol_Addition->Iminium_Ion Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis Aldol_Product Enantioenriched Aldol Product Hydrolysis->Aldol_Product Regenerated_Proline Regenerated (S)-Proline Hydrolysis->Regenerated_Proline

Caption: Catalytic cycle of an (S)-proline-catalyzed aldol reaction.

Conclusion

The choice of a chiral auxiliary for large-scale synthesis is a critical decision that significantly impacts the economic and practical feasibility of a process. This compound presents a viable option, particularly as a precursor to chiral ligands for asymmetric catalysis. However, for direct use as a chiral auxiliary in reactions like alkylations, alternatives such as pseudoephedrine and Evans oxazolidinones often provide more established and predictable outcomes, albeit with their own drawbacks in terms of regulation and cost, respectively. For certain transformations, particularly aldol-type reactions, the use of an organocatalyst like (S)-proline offers a more atom-economical and cost-effective approach.

Ultimately, the optimal choice depends on the specific transformation, the target molecule's complexity, and the economic constraints of the project. A thorough evaluation of each candidate auxiliary, considering not only its performance in terms of yield and stereoselectivity but also its price, availability, and the ease of its attachment and removal, is crucial for the successful and sustainable large-scale production of enantiomerically pure compounds.

References

The Versatility of D-Valinol in Asymmetric Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. D-Valinol, a chiral amino alcohol derived from the natural amino acid D-valine, has emerged as a powerful and versatile tool in the field of asymmetric synthesis. Its applications span from being a robust chiral auxiliary to a precursor for sophisticated chiral ligands and organocatalysts. This guide provides a comprehensive literature review of this compound's applications, focusing on its success rates in key transformations and offering detailed experimental protocols.

This compound's efficacy stems from its readily available chiral scaffold, which can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. This approach, known as the chiral auxiliary strategy, has been successfully employed in a variety of carbon-carbon bond-forming reactions, including Diels-Alder reactions, alkylations, and aldol reactions, consistently delivering high levels of stereoselectivity.

This compound as a Chiral Auxiliary in Asymmetric Reactions

One of the most prominent applications of this compound is in the formation of chiral oxazolidinones. These rigid heterocyclic structures, when attached to a substrate, effectively shield one face of the molecule, compelling reagents to attack from the less sterically hindered side. This steric control leads to the preferential formation of one diastereomer.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral oxazolidinones derived from this compound have proven to be highly effective in controlling the facial selectivity of this cycloaddition.

Table 1: Success Rates of Asymmetric Diels-Alder Reactions using this compound-Derived Oxazolidinone Auxiliaries

DienophileDieneLewis AcidYield (%)Diastereomeric Ratio (dr)Ref.
N-Acryloyl-4(R)-isopropyl-1,3-oxazolidin-2-oneCyclopentadieneEt₂AlCl98>99:1 (endo:exo)[1]
N-Crotonoyl-4(R)-isopropyl-1,3-oxazolidin-2-oneCyclopentadieneTiCl₄9295:5 (endo:exo)[2]
N-(2-Bromoacryloyl)-4(R)-isopropyl-1,3-oxazolidin-2-oneIsopreneSnCl₄8590:10 (para:meta)[3]

Experimental Protocol: Asymmetric Diels-Alder Reaction of N-Acryloyl-4(R)-isopropyl-1,3-oxazolidin-2-one with Cyclopentadiene [1]

  • Preparation of the Chiral Auxiliary: (R)-4-Isopropyloxazolidin-2-one is synthesized from this compound and phosgene or a phosgene equivalent. The N-acryloyl derivative is then prepared by reacting the oxazolidinone with acryloyl chloride in the presence of a base like triethylamine.

  • Diels-Alder Reaction: To a solution of the N-acryloyl-4(R)-isopropyl-1,3-oxazolidin-2-one (1.0 equiv) in dry dichloromethane at -78 °C under an inert atmosphere, is added diethylaluminum chloride (1.2 equiv) dropwise. After stirring for 15 minutes, freshly distilled cyclopentadiene (3.0 equiv) is added.

  • Work-up and Purification: The reaction is stirred at -78 °C for 3 hours and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiAlH₄) to yield the corresponding enantiomerically enriched carboxylic acid or alcohol, respectively.

Diels_Alder_Workflow D_Valinol This compound Oxazolidinone (R)-4-Isopropyloxazolidin-2-one D_Valinol->Oxazolidinone Synthesis Acryloyl_Oxazolidinone N-Acryloyl-4(R)-isopropyl- 1,3-oxazolidin-2-one Oxazolidinone->Acryloyl_Oxazolidinone Acylation Reaction_Complex Chiral Lewis Acid- Dienophile Complex Acryloyl_Oxazolidinone->Reaction_Complex Cyclopentadiene Cyclopentadiene Diels_Alder_Adduct Diastereomerically Enriched Diels-Alder Adduct Cyclopentadiene->Diels_Alder_Adduct Lewis_Acid Lewis Acid (e.g., Et₂AlCl) Lewis_Acid->Reaction_Complex Reaction_Complex->Diels_Alder_Adduct [4+2] Cycloaddition Cleavage Auxiliary Cleavage Diels_Alder_Adduct->Cleavage Product Enantiomerically Pure Cyclic Product Cleavage->Product

Figure 1. Workflow for an Asymmetric Diels-Alder Reaction.

Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from this compound-based N-acyloxazolidinones is a highly reliable method for the synthesis of chiral carboxylic acid derivatives. The bulky isopropyl group of the valinol-derived auxiliary effectively directs the approach of the electrophile.

Table 2: Success Rates of Asymmetric Alkylation of this compound-Derived N-Acyloxazolidinones

N-Acyl GroupElectrophileBaseYield (%)Diastereomeric Ratio (dr)Ref.
PropionylBenzyl bromideLDA95>99:1[4]
AcetylMethyl iodideNaHMDS9298:2
ButyrylAllyl bromideKHMDS8897:3

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-4(R)-isopropyl-1,3-oxazolidin-2-one with Benzyl Bromide

  • Enolate Formation: A solution of N-propionyl-4(R)-isopropyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise, and the resulting mixture is stirred for 30 minutes.

  • Alkylation: Benzyl bromide (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours at this temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to afford the alkylated product.

Alkylation_Workflow N_Acyl_Oxazolidinone N-Acyl-(R)-4-isopropyl- 1,3-oxazolidin-2-one Enolate Chiral Enolate N_Acyl_Oxazolidinone->Enolate Base Base (e.g., LDA) Base->Enolate Deprotonation Alkylated_Product Diastereomerically Enriched Alkylated Product Enolate->Alkylated_Product SN2 Reaction Electrophile Electrophile (e.g., R-X) Electrophile->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Chiral_Acid Enantiomerically Pure Carboxylic Acid Cleavage->Chiral_Acid

Figure 2. Workflow for Asymmetric Alkylation.

Asymmetric Aldol Reaction

This compound-derived chiral auxiliaries are also instrumental in controlling the stereochemistry of aldol reactions, leading to the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds. The stereochemical outcome can often be tuned by the choice of Lewis acid.

Table 3: Success Rates of Asymmetric Aldol Reactions using this compound-Derived Auxiliaries

N-Acyl GroupAldehydeLewis AcidYield (%)Diastereomeric Ratio (dr)Ref.
PropionylIsobutyraldehydeBu₂BOTf85>98:2 (syn:anti)
PropionylBenzaldehydeTiCl₄7890:10 (syn:anti)
Acetylp-NitrobenzaldehydeSn(OTf)₂8295:5 (syn:anti)

Experimental Protocol: Asymmetric Aldol Reaction of N-Propionyl-4(R)-isopropyl-1,3-oxazolidin-2-one with Isobutyraldehyde

  • Enolate Formation: To a solution of N-propionyl-4(R)-isopropyl-1,3-oxazolidin-2-one (1.0 equiv) in dry dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes.

  • Aldol Addition: The reaction mixture is cooled to -78 °C, and isobutyraldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Synthesis of Chiral Ligands from this compound

Beyond its role as a chiral auxiliary, this compound is a valuable starting material for the synthesis of more complex chiral ligands used in transition-metal-catalyzed asymmetric reactions. The resulting ligands, often featuring oxazoline moieties, create a chiral environment around the metal center, inducing high enantioselectivity in the catalytic transformation.

Table 4: Success Rates of Asymmetric Reactions using this compound-Derived Ligands

Ligand TypeReactionSubstrateCatalystYield (%)Enantiomeric Excess (ee, %)Ref.
Phosphine-Oxazoline (PHOX)Asymmetric HydrogenationMethyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄9998
Bis(oxazoline) (BOX)Asymmetric Friedel-CraftsN-MethylindoleCu(OTf)₂9592
Schiff BaseAsymmetric Strecker ReactionN-Benzylidene-anilineTi(O-i-Pr)₄8885

Experimental Protocol: Synthesis of a this compound-Derived Phosphine-Oxazoline (PHOX) Ligand

  • Oxazoline Formation: this compound is reacted with 2-cyanopyridine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the corresponding chiral oxazoline.

  • Phosphination: The resulting oxazoline is then treated with a phosphinating agent, such as diphenylphosphine, in the presence of a strong base (e.g., n-butyllithium) to introduce the phosphine moiety.

  • Purification: The crude ligand is purified by column chromatography or recrystallization to yield the enantiomerically pure PHOX ligand.

Ligand_Synthesis_Pathway D_Valinol This compound Oxazoline Chiral Oxazoline D_Valinol->Oxazoline Cyanopyridine 2-Cyanopyridine Cyanopyridine->Oxazoline Cyclization PHOX_Ligand PHOX Ligand Oxazoline->PHOX_Ligand Phosphinating_Agent Phosphinating Agent (e.g., Ph₂PCl) Phosphinating_Agent->PHOX_Ligand Phosphination Chiral_Catalyst Chiral Metal Complex PHOX_Ligand->Chiral_Catalyst Metal_Precursor Metal Precursor (e.g., [Rh(COD)₂]BF₄) Metal_Precursor->Chiral_Catalyst Coordination Product Enantioenriched Product Chiral_Catalyst->Product Substrate Prochiral Substrate Substrate->Product Asymmetric Catalysis

Figure 3. Synthesis and Application of a this compound-Derived PHOX Ligand.

This compound in Organocatalysis

In recent years, derivatives of this compound have also found application as organocatalysts, where a small chiral organic molecule accelerates a chemical reaction enantioselectively without the need for a metal. For instance, this compound-derived tetrazoles have been shown to catalyze asymmetric Michael additions with good enantioselectivity.

Table 5: Success Rates of this compound-Derived Organocatalysts

Catalyst TypeReactionSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)Ref.
TetrazoleMichael Addition2-Cyclohexen-1-oneDiethyl malonate8591

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its derivatives, particularly oxazolidinones, have become indispensable tools for the construction of enantiomerically pure molecules through a variety of asymmetric transformations. The high success rates, in terms of both yield and stereoselectivity, coupled with the predictability of the stereochemical outcomes, make this compound a highly valuable asset for researchers in academia and industry. The continued development of new ligands and organocatalysts derived from this compound promises to further expand its utility in the efficient synthesis of complex chiral molecules.

References

D-Valinol in Asymmetric Synthesis: A Comparative Benchmark Analysis Against Novel Chiral Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical decision that significantly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes toward enantiomerically pure compounds. This guide provides an objective comparison of the performance of catalysts derived from the readily available amino alcohol D-Valinol against a selection of novel and established chiral catalysts in a key benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.

The development of effective chiral catalysts is a cornerstone of modern asymmetric synthesis, a field of immense importance to the pharmaceutical industry where the therapeutic activity of a drug is often dictated by its specific stereochemistry. This compound, a chiral amino alcohol derived from the natural amino acid valine, serves as a versatile and cost-effective building block for the synthesis of a variety of chiral ligands and catalysts. This guide will benchmark the potential performance of this compound-derived catalysts by comparing them with other prominent catalyst classes, providing researchers with the data necessary to make informed decisions for their specific synthetic challenges.

Performance in the Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde is a well-established and extensively studied carbon-carbon bond-forming reaction that produces a chiral secondary alcohol, 1-phenyl-1-propanol. The yield and enantiomeric excess (ee) of this reaction are sensitive indicators of a catalyst's efficacy, making it an ideal benchmark for comparison.

Catalyst TypeChiral Ligand/CatalystYield (%)Enantiomeric Excess (ee %)
Amino Alcohol-Derived Camphor-derived β-hydroxy oxazoline88-98up to 96
Polymer-anchored amino-oxazoline46-9021-89
TADDOL-based (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)up to 99up to 99
Cinchona Alkaloid-based Quinidine derivativeHighup to 92
Binaphthyl-based (R)-3,3'-Dianisyl-BINOL90->99up to 94
Pinane-based Pinane-based aminodiolModerate to Goodup to 87
Carbohydrate-based D-fructose-derived β-amino alcoholup to 100up to 96

Note: The performance of chiral catalysts is highly dependent on specific reaction conditions such as temperature, solvent, and catalyst loading. The data presented here are for comparative purposes and are based on optimized conditions reported in the literature.

Experimental Protocols

General Experimental Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative procedure that can be adapted for different chiral catalysts. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • Chiral catalyst (e.g., this compound-derived oxazoline)

  • Diethylzinc (solution in hexanes or toluene)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene (or other suitable solvent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (typically 1-10 mol%) in anhydrous toluene.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the diethylzinc solution (typically 1.5-2.2 equivalents) to the catalyst solution and stir for a predetermined time (e.g., 30 minutes) to allow for complex formation.

  • Add freshly distilled benzaldehyde (1 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-phenyl-1-propanol.

  • Determine the yield and enantiomeric excess of the product. The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizing the Catalytic Process

To better understand the workflow and the underlying principles of chiral catalysis, the following diagrams illustrate a typical experimental workflow and a generalized catalytic cycle.

G cluster_workflow Experimental Workflow start Start prep_catalyst Prepare Catalyst Solution (in anhydrous solvent under inert atmosphere) start->prep_catalyst add_diethylzinc Add Diethylzinc (allow for complex formation) prep_catalyst->add_diethylzinc add_benzaldehyde Add Benzaldehyde (initiate reaction) add_diethylzinc->add_benzaldehyde reaction Reaction Monitoring (TLC) add_benzaldehyde->reaction quench Quench Reaction (e.g., with aq. NH4Cl) reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, ee% by HPLC/GC) purification->analysis end End analysis->end

A typical experimental workflow for benchmarking chiral catalysts.

G cluster_cycle Generalized Catalytic Cycle catalyst Chiral Catalyst (e.g., this compound derivative) complex Catalyst-Diethylzinc Complex catalyst->complex + Diethylzinc transition_state Transition State (Benzaldehyde coordination) complex->transition_state + Benzaldehyde product_complex Product-Catalyst Complex transition_state->product_complex Ethyl Transfer product_complex->catalyst Product Release product Chiral Alcohol (1-phenyl-1-propanol) product_complex->product

A generalized catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

Conclusion

This guide provides a comparative framework for evaluating this compound-derived catalysts against a landscape of novel and established chiral catalysts. While specific performance data for a simple this compound-derived catalyst in the benchmark reaction of diethylzinc addition to benzaldehyde is not extensively documented in readily available literature, the performance of structurally similar amino alcohol-derived catalysts, such as camphor-derived oxazolines, demonstrates the high potential of this class of catalysts, achieving excellent enantioselectivities (up to 96% ee) and yields.

The accessibility and versatility of this compound make it an attractive starting material for the development of new chiral catalysts. By providing clear data presentation, detailed experimental protocols, and illustrative diagrams, this guide aims to empower researchers in drug development and other scientific fields to make strategic decisions in their pursuit of efficient and highly selective asymmetric syntheses. Further research into the development and application of novel this compound-derived catalysts is warranted to fully explore their potential in the ever-evolving field of asymmetric catalysis.

Safety Operating Guide

Safe Disposal of D-Valinol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of D-Valinol is critical for ensuring laboratory safety and environmental protection. As a combustible liquid that can cause skin and eye irritation, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals.[1][2] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards and to use appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous chemical and requires careful handling to prevent exposure.[1]

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Physical Hazard Combustible Liquid[1][2]Keep away from heat, sparks, open flames, and hot surfaces.
Health Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and face protection. Ensure adequate ventilation.
Environmental Hazards No specific data on ecotoxicity is readily available, but it should not be released into the environment or emptied into drains.Prevent spills from entering drains or waterways.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

1. Evacuate and Ventilate:

  • Immediately evacuate non-essential personnel from the spill area.

  • Ensure the area is well-ventilated to disperse any vapors.

2. Control Ignition Sources:

  • Remove all sources of ignition, such as open flames, sparks, and hot surfaces, as this compound is a combustible liquid.

3. Don Appropriate PPE:

  • Before cleaning the spill, ensure you are wearing the correct PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.

4. Contain and Absorb the Spill:

  • For small spills, sweep or shovel the material into a suitable, labeled container for disposal.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to soak up the substance.

5. Clean the Area:

  • After the bulk of the material has been removed, decontaminate the spill area with soap and plenty of water.

6. Dispose of Cleanup Materials:

  • Place all contaminated materials, including absorbent pads and used PPE, into a designated, sealed hazardous waste container for proper disposal.

This compound Waste Disposal Procedure

Chemical waste generators are responsible for ensuring that waste is classified and disposed of in accordance with local, regional, and national regulations. Do not empty this compound waste into drains or mix it with other waste streams unless explicitly permitted.

Step 1: Waste Identification and Segregation

  • Identify the waste as this compound.

  • Segregate this compound waste from other chemical waste to avoid incompatible mixtures. It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

Step 2: Containerization

  • Collect this compound waste in a designated, properly labeled, and sealed container. The container should be robust and compatible with the chemical.

  • Leave the chemical in its original container if possible when designating it as waste.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste," "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

Step 4: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat and sources of ignition.

  • The storage area should be designated for hazardous waste.

Step 5: Arrange for Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the this compound waste.

  • The final disposal must be carried out at an approved waste disposal plant.

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

Personal protective equipment for handling D-Valinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for D-Valinol.

Physicochemical and Hazard Data

Properly understanding the characteristics of this compound is the first step in safe handling. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular FormulaC5H13NO[1]
Molecular Weight103.16 g/mol [2]
Melting Point/Range32 - 36 °C / 89.6 - 96.8 °F[1]
Boiling Point/Range189 - 190 °C / 372.2 - 374 °F at 760 mmHg[1]
Flash Point90 °C / 194 °F[3]
AppearanceOff-white low melting solid
Hazard Classification Description Reference
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)
Specific target organ toxicity (single exposure)Category 3 (May cause respiratory irritation)
Flammable liquidsCategory 4 (Combustible liquid)

Personal Protective Equipment (PPE) Protocol

Selection and use of appropriate PPE is critical to minimize exposure risk. Follow the workflow below to ensure adequate protection.

PPE_Workflow This compound PPE Selection Workflow cluster_assessment Hazard Assessment cluster_procedure Safe Work Practice start Handling this compound? hazards Review Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Combustible start->hazards eye_protection Eye Protection: Safety glasses with side-shields or goggles hazards->eye_protection Protect Eyes hand_protection Hand Protection: Chemical resistant gloves (e.g., Natural rubber) hazards->hand_protection Protect Skin body_protection Body Protection: Lab coat or protective clothing hazards->body_protection Protect Body respiratory_protection Respiratory Protection: Use in well-ventilated area. Consider respirator if dust/aerosols are generated. hazards->respiratory_protection Avoid Inhalation don_ppe Don all selected PPE before handling eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe respiratory_protection->don_ppe handle Handle in a fume hood or well-ventilated area don_ppe->handle doff_ppe Doff and dispose of gloves properly. Wash hands thoroughly. handle->doff_ppe

Caption: Workflow for selecting and using PPE when handling this compound.

Detailed PPE Specifications:

  • Eye Protection : Use chemical safety goggles or safety glasses with side-shields.

  • Hand Protection : Wear appropriate chemical-resistant gloves. Breakthrough time and glove thickness should be considered for the specific tasks.

  • Body Protection : A standard laboratory coat should be worn. For larger quantities or risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust. If ventilation is inadequate and dust or aerosols may be generated, use a NIOSH-approved respirator.

Experimental Protocol: Safe Handling and Disposal

Handling Procedure:

  • Preparation : Ensure a well-ventilated area, preferably a chemical fume hood, is operational. Confirm that an eyewash station and safety shower are accessible.

  • PPE : Put on all required personal protective equipment as outlined in the section above.

  • Handling :

    • Avoid direct contact with skin and eyes.

    • Do not inhale dust or vapors.

    • Keep away from open flames, hot surfaces, and other sources of ignition as this compound is a combustible liquid.

    • Weigh and handle the substance in a manner that minimizes the generation of dust, as it is a low-melting solid.

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. It is recommended to store it under an inert atmosphere and refrigerated.

Spill Response:

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use appropriate tools to sweep or shovel the material into a suitable container for disposal.

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan: All waste materials should be disposed of in accordance with local, state, and federal regulations.

Disposal_Plan This compound Waste Disposal Plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_disposal Final Disposal start Experiment Complete waste_types Identify Waste Types: - Unused this compound - Contaminated PPE (gloves, etc.) - Contaminated labware start->waste_types collect_solid Collect solid waste in a clearly labeled, sealed container. waste_types->collect_solid Chemical Waste collect_ppe Collect contaminated PPE in a designated waste bag. waste_types->collect_ppe Contaminated Materials contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. collect_solid->contact_ehs collect_ppe->contact_ehs disposal Dispose of contents/container to an approved waste disposal plant. contact_ehs->disposal

Caption: Step-by-step disposal plan for this compound waste.

First Aid Measures:

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.

  • Inhalation : Move to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.